molecular formula C9H6O3 B1683723 Umbelliferone CAS No. 93-35-6

Umbelliferone

Katalognummer: B1683723
CAS-Nummer: 93-35-6
Molekulargewicht: 162.14 g/mol
InChI-Schlüssel: ORHBXUUXSCNDEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Umbelliferone is a hydroxycoumarin that is coumarin substituted by a hydroxy group ay position 7. It has a role as a fluorescent probe, a plant metabolite and a food component.
This compound has been reported in Hydrangea serrata, Caragana frutex, and other organisms with data available.
active metabolite of coumarin;  RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHBXUUXSCNDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Record name umbelliferone
Source Wikipedia
URL https://en.wikipedia.org/wiki/Umbelliferone
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052626
Record name Umbelliferone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White or pale yellow powder; [Alfa Aesar MSDS], Solid
Record name Umbelliferone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18494
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Umbelliferone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

93-35-6
Record name Umbelliferone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umbelliferone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Umbelliferone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxycoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.038
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UMBELLIFERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60Z60NTL4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Umbelliferone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

230 - 232 °C
Record name Umbelliferone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Occurrence and Recovery of Umbelliferone: A Technical Guide to Natural Sources and Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Umbelliferone, also known as 7-hydroxycoumarin, is a naturally occurring benzopyrone that has garnered significant interest within the scientific community due to its wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound and the various methodologies employed for its extraction and isolation. The information is tailored for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom, with a notable prevalence in the Apiaceae (Umbelliferae) and Rutaceae families.[3][4] It can be found in various parts of the plant, including the flowers, fruits, roots, and leaves.[5] A summary of notable plant sources is provided in Table 1.

FamilyGenusSpeciesCommon NamePlant PartReference
ApiaceaeAngelicaarchangelicaGarden AngelicaNot Specified[6]
ApiaceaeCoriandrumsativumCorianderAerial parts[6][7]
ApiaceaeDaucuscarotaCarrotNot Specified[6]
ApiaceaeFerulacommunisGiant FennelPeduncles, Latex (Asafoetida)[6][7]
ApiaceaeFerulaasafoetidaAsafoetidaRhizomes[7]
AsteraceaeHieraciumpilosellaMouse-ear HawkweedNot Specified[6]
CombretaceaeConocarpuserectusButtonwoodLeaves[8]
ConvolvulaceaeIpomoeamauritianaGiant PotatoTuber[7]
FabaceaeGlycyrrhizaglabraLicoriceRhizomes[7]
HydrangeaceaeHydrangeamacrophyllaBigleaf HydrangeaNot Specified[6]
PlanataceaePlatanusacerifoliaLondon PlaneStem[7]
RutaceaeCitrusparadisiGrapefruitNot Specified[7]

Biosynthesis of this compound

This compound is a phenylpropanoid, synthesized in plants from L-phenylalanine via the shikimate pathway.[6][9] The biosynthetic pathway involves a series of enzymatic reactions to form the characteristic coumarin (B35378) structure. The key steps are the deamination of L-phenylalanine to cinnamic acid, followed by hydroxylations and a final lactonization to form this compound.[6]

G Figure 1: Biosynthesis of this compound L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid Phenylalanine Ammonia-Lyase (PAL) p_Coumaric_Acid 4-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Cinnamate 4-Hydroxylase (C4H) Umbellic_Acid 2,4-Dihydroxy-cinnamic acid (Umbellic Acid) p_Coumaric_Acid->Umbellic_Acid Cinnamate/Coumarate 2-Hydroxylase (C2'H) This compound This compound Umbellic_Acid->this compound Intramolecular Lactonization

Figure 1: Biosynthesis of this compound

Extraction Methodologies

The extraction of this compound from plant matrices is a critical step in its isolation and purification. The choice of extraction method and solvent can significantly impact the yield and purity of the final product. Methanol (B129727) is a commonly used solvent for the efficient extraction of this compound.[4][7]

Solvents and Techniques

Various organic solvents and extraction techniques have been employed for the recovery of this compound from plant materials. These include:

  • Maceration: This simple technique involves soaking the plant material in a solvent for a period of time. A study on chamomile processing waste found that maceration with 50% aqueous ethanol (B145695) yielded the highest amount of this compound.[10]

  • Soxhlet Extraction: This is a continuous extraction method that uses a specialized apparatus. It has been shown to be an efficient method for this compound extraction, particularly with methanol as the solvent.[8][10]

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. However, SFE has been found to be less efficient for this compound extraction, likely due to the non-polar nature of CO2.[10]

  • Hydrodistillation: This method is typically used for extracting essential oils but has also been applied for this compound extraction, although with lower yields compared to other methods.[10]

Quantitative Comparison of Extraction Methods

A study comparing different extraction techniques for this compound from chamomile processing waste provided the following quantitative data:

Extraction TechniqueSolventThis compound Yield (mg/100g)Reference
Maceration50% Aqueous Ethanol11.80[10]
Soxhlet ExtractionMethanol- (Stated as most efficient in a separate study)[10]
Supercritical CO2 ExtractionCarbon Dioxide- (Stated as not efficient)[10]
HydrodistillationWater- (Lower yield)[10]

Note: Specific quantitative data for all methods from a single comparative source was not available in the provided search results.

A separate study on pomegranate seeds reported an this compound concentration of 0.67 ± 0.04 μg/g of dry extract using an ultrasound-assisted extraction with absolute ethanol.[11]

Experimental Protocols

The following are generalized experimental protocols for the extraction and isolation of this compound based on methodologies described in the literature.

Protocol 1: Maceration of Chamomile Processing Waste[10]
  • Material Preparation: Air-dry and grind the chamomile processing waste into a fine powder.

  • Extraction: Macerate 10g of the powdered plant material with 100mL of 50% aqueous ethanol for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the mixture through a suitable filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Further Processing: The resulting aqueous extract can be further purified using chromatographic techniques.

Protocol 2: Soxhlet Extraction and Isolation from Conocarpus erectus Leaves[8]
  • Defatting: Defat 100g of powdered C. erectus leaves with 1000mL of hexane.

  • Extraction: Extract the defatted plant material with 1200mL of 85% methanol using a Soxhlet extractor.

  • Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator.

  • Partitioning: Add 35mL of distilled water to the concentrated extract and partition it three times with 50mL of ethyl acetate (B1210297).

  • Separation: Collect the upper ethyl acetate layer, which contains the this compound.

  • Isolation: The this compound can be further isolated from the ethyl acetate fraction using preparative Thin Layer Chromatography (TLC).

General Experimental Workflow

The general workflow for the extraction and isolation of this compound from a plant source typically involves several key stages, from material preparation to final purification.

G Figure 2: General Experimental Workflow for this compound Extraction cluster_0 Preparation cluster_1 Extraction cluster_2 Purification Plant_Material Plant Material Collection Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (e.g., Maceration, Soxhlet) Drying_Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning Chromatography Chromatography (TLC, HPLC) Partitioning->Chromatography Isolated_this compound Isolated this compound Chromatography->Isolated_this compound

Figure 2: General Experimental Workflow for this compound Extraction

References

An In-depth Technical Guide to the Umbelliferone Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Umbelliferone (7-hydroxycoumarin), a key simple coumarin (B35378), is a naturally occurring phenylpropanoid with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. It also serves as a crucial precursor for the biosynthesis of more complex coumarins, such as furanocoumarins and pyranocoumarins. Understanding the intricacies of the this compound biosynthesis pathway in plants is paramount for its potential applications in metabolic engineering, synthetic biology, and drug development. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a compilation of available quantitative data, detailed experimental protocols for key enzyme assays, and visual representations of the pathway and associated experimental workflows to facilitate further research and application.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, starting with the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway.[1] The pathway proceeds through a series of enzymatic reactions to construct the characteristic benzopyrone structure of this compound.[1][2][3]

The primary steps are:

  • Deamination of L-Phenylalanine: The pathway initiates with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[1] This reaction is a critical control point, channeling carbon from primary metabolism into the vast array of phenylpropanoid secondary metabolites.[4]

  • para-Hydroxylation of Cinnamic Acid: trans-Cinnamic acid is then hydroxylated at the C4 position to yield 4-coumaric acid (p-coumaric acid). This reaction is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[1][5]

  • Activation of 4-Coumaric Acid: To facilitate subsequent reactions, 4-coumaric acid is activated to its coenzyme A (CoA) thioester, 4-coumaroyl-CoA. This ATP-dependent reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) .[1][6]

  • ortho-Hydroxylation of 4-Coumaroyl-CoA: The key step leading to the coumarin backbone is the ortho-hydroxylation (at the C2' position) of 4-coumaroyl-CoA to form 2'-hydroxy-4-coumaroyl-CoA. This reaction is catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) .[7]

  • Isomerization and Lactonization: The final step involves the trans-cis isomerization of the side chain of the 2'-hydroxylated intermediate, followed by an intramolecular cyclization (lactonization) to form the this compound ring. While this can occur spontaneously, particularly in the presence of light, it is enzymatically catalyzed in planta by Coumarin Synthase (COSY) for efficient synthesis, especially in tissues not exposed to light, such as roots.[3][8][9]

Alternative Pathway

An alternative pathway that bypasses the C4H step has been utilized in metabolic engineering approaches. This pathway employs a Tyrosine Ammonia Lyase (TAL) , such as RgTAL from Rhodotorula glutinis, which directly converts L-tyrosine to 4-coumaric acid.[9][10] This is particularly advantageous in microbial systems where the expression of plant-derived P450 enzymes like C4H can be challenging.[9][10]

Visualization of the this compound Biosynthesis Pathway

Umbelliferone_Biosynthesis_Pathway L_Phe L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phe->Cinnamic_Acid Deamination p_Coumaric_Acid 4-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid para-Hydroxylation p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA CoA Ligation ortho_hydroxy 2'-Hydroxy-4-coumaroyl-CoA p_Coumaroyl_CoA->ortho_hydroxy ortho-Hydroxylation This compound This compound ortho_hydroxy->this compound Isomerization & Lactonization L_Tyr L-Tyrosine L_Tyr->p_Coumaric_Acid PAL PAL C4H C4H FourCL 4CL C2H C2'H COSY COSY / Spontaneous TAL RgTAL (Alternative) PAL_Assay_Workflow Start Start: Plant Tissue Homogenize Homogenize in Extraction Buffer Start->Homogenize Centrifuge Centrifuge (12,000 x g, 4°C) Homogenize->Centrifuge Supernatant Collect Supernatant (Crude Enzyme Extract) Centrifuge->Supernatant Assay_Setup Prepare 'Sample' and 'Blank' tubes (Buffer + Substrate) Supernatant->Assay_Setup Pre_incubation Pre-incubate (37°C, 5 min) Assay_Setup->Pre_incubation Reaction Add Enzyme Extract to 'Sample' Add Buffer to 'Blank' Pre_incubation->Reaction Incubation Incubate (37°C, 30-60 min) Reaction->Incubation Stop Stop Reaction (add 6 M HCl) Incubation->Stop Measure Measure Absorbance at 290 nm Stop->Measure Calculate Calculate PAL Activity Measure->Calculate

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Umbelliferone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone, also known as 7-hydroxycoumarin, is a naturally occurring benzopyrone that has garnered significant attention in the scientific community.[1][2] As a prominent member of the coumarin (B35378) family, it is widely distributed in the plant kingdom, particularly within the Rutaceae and Apiaceae (Umbelliferae) families.[2][3] This versatile compound serves as a crucial starting material for the synthesis of a wide array of other coumarin derivatives and exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][4] Its inherent fluorescence also makes it a valuable tool in various analytical and diagnostic applications.[5] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its analysis, and an exploration of its key signaling pathways.

Chemical Identity and Physical Properties

This compound is a yellowish-white crystalline solid.[6][7] It is characterized by a coumarin scaffold substituted with a hydroxyl group at the 7-position.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 7-hydroxy-2H-1-benzopyran-2-one[6]
Synonyms 7-Hydroxycoumarin, Hydrangine, Skimmetine, Beta-umbelliferone[2][6]
CAS Number 93-35-6[8][9][10]
Molecular Formula C₉H₆O₃[8][9][10]
Molecular Weight 162.14 g/mol [4][10]
Chemical Structure A benzene (B151609) ring fused to a lactone ring with a hydroxyl group at position 7.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Yellowish-white crystalline powder[6][7]
Melting Point 228-234 °C[5]
Boiling Point 382.1 °C (Predicted)[11]
Solubility Slightly soluble in hot water; highly soluble in ethanol (B145695), methanol (B129727), DMSO, and dioxane.[2][6][8][11]
pKa 7.6 - 7.7[6]
logP 1.58[2]

Spectral Characteristics

The spectral properties of this compound are fundamental to its identification and quantification, as well as its application as a fluorescent probe.

Table 3: Spectral Data for this compound

Spectral DataWavelength/Wavenumber (nm or cm⁻¹)Notes
UV-Vis Absorption (λmax) 324-326 nm[8][12]In acidic solution, the maximum absorbance is at 325 nm, which shifts to 365 nm in alkaline solution.[2]
Fluorescence Emission 460 nm[8][9]Excitation maxima are at 330 nm in acidic and 370 nm in alkaline solutions.[8][11]
Infrared (IR) Spectroscopy (cm⁻¹) ~3165 (Ar-OH), ~1715-1690 (lactone C=O), ~1628-1603 (C=C)[2]Characteristic peaks for the aromatic hydroxyl group, the lactone carbonyl, and aromatic carbon-carbon bonds.
¹H-NMR Spectroscopy Refer to experimental protocol for detailed shifts.Provides information on the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocols

Synthesis of this compound via Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins. For this compound, this involves the reaction of resorcinol (B1680541) with malic acid in the presence of an acid catalyst.[6]

Methodology:

  • Reactant Preparation: In a round-bottom flask, prepare a mixture of resorcinol and malic acid.[6]

  • Acid Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath to manage the exothermic reaction.[6]

  • Heating: Heat the reaction mixture, typically in a water bath, to facilitate the condensation and cyclization reactions.[6]

  • Precipitation: Pour the cooled reaction mixture into cold water to precipitate the crude this compound.[6]

  • Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent such as ethanol to obtain pure this compound.[6]

A microwave-assisted variation of this protocol offers a more rapid and solvent-free approach.[10]

Extraction of this compound from Plant Material

This compound can be isolated from various plant sources. The following are common extraction techniques.

Methodology (Soxhlet Extraction):

  • Sample Preparation: Dry and grind the plant material to a fine powder.

  • Defatting: Defat the powdered plant material with a non-polar solvent like hexane (B92381) using a Soxhlet apparatus.[13]

  • Extraction: Extract the defatted material with a polar solvent such as methanol (85%) in a Soxhlet extractor.[13]

  • Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator.[13]

  • Partitioning: Add distilled water to the concentrated extract and partition it sequentially with solvents of increasing polarity, such as ethyl acetate.[13] The this compound-containing fraction can be further purified.

Methodology (Maceration):

  • Soaking: Immerse the dried and ground plant material in an appropriate solvent (e.g., 50% aqueous ethanol).[14]

  • Incubation: Allow the mixture to stand for several days at room temperature with occasional shaking.[14]

  • Filtration and Concentration: Filter the extract to remove solid plant material and concentrate the filtrate using a rotary evaporator.[14]

Spectroscopic Analysis

UV-Visible Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or a buffered aqueous solution).

  • Analysis: Record the absorption spectrum using a UV-Vis spectrophotometer, typically over a range of 200-400 nm.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder to create a fine, homogeneous mixture.[15][16] Press the mixture into a thin, transparent pellet using a hydraulic press.[16]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., acetone-d₆).

  • Analysis: Acquire the ¹H-NMR spectrum using an NMR spectrometer. The spectrum will show characteristic chemical shifts and coupling constants for the protons in the this compound molecule.

Solubility Determination

Methodology:

  • Solution Preparation: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Equilibration: Add an excess amount of this compound to each buffer solution in a sealed container. Agitate the samples at a constant temperature (e.g., 37 °C) until equilibrium is reached.

  • Sample Analysis: Separate the undissolved solid (e.g., by filtration or centrifugation) and determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways.

Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. This compound can activate this pathway, leading to the expression of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Nrf2_Ub Nrf2 Ubiquitination Keap1_Nrf2->Nrf2_Ub Promotes Proteasome Proteasome Nrf2_Ub->Proteasome Degradation Nrf2_new Newly Synthesized Nrf2 Nrf2_new->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_new->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB-IκBα Complex IkB->NFkB_complex Degradation of IκBα NFkB_free NF-κB NFkB_complex->NFkB_free Releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound can modulate this pathway, contributing to its anti-cancer and anti-inflammatory activities.

MAPK_Pathway cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress/Growth Factors MAPKKK MAPKKK Stimuli->MAPKKK This compound This compound MAPK MAPK (p38, JNK, ERK) This compound->MAPK Inhibits Phosphorylation MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: this compound's modulation of the MAPK signaling pathway.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. This compound has been shown to activate this pathway in certain cell types, such as osteoblasts.[4][6][8]

Wnt_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ESR1 Estrogen Receptor 1 (ESR1) This compound->ESR1 Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) ESR1->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates beta_catenin_P Phosphorylated β-catenin beta_catenin->beta_catenin_P beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Translocation Proteasome Proteasome beta_catenin_P->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: Activation of the Wnt/β-catenin pathway by this compound in osteoblasts.

Inhibition of 17β-Hydroxysteroid Dehydrogenase (17β-HSD)

This compound is known to inhibit 17β-HSD, an enzyme involved in the metabolism of steroid hormones. This inhibition can have significant implications in hormone-dependent diseases.

HSD_Inhibition Estrone Estrone (less active) HSD17B 17β-HSD Estrone->HSD17B Estradiol Estradiol (more active) HSD17B->Estradiol Conversion This compound This compound This compound->HSD17B Inhibits

Caption: this compound's inhibition of 17β-hydroxysteroid dehydrogenase.

Conclusion

This compound is a phytochemical with a well-defined chemical structure and a range of interesting physical and chemical properties. Its biological activities are underpinned by its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cellular proliferation. The experimental protocols outlined in this guide provide a foundation for the consistent and accurate study of this promising compound. For researchers, scientists, and drug development professionals, a thorough understanding of these core characteristics is essential for harnessing the full therapeutic potential of this compound and its derivatives.

References

Umbelliferone Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Umbelliferone's Solubility Profile in Dimethyl Sulfoxide (DMSO), Ethanol, and Water for Scientific Applications.

This technical guide provides a comprehensive overview of the solubility of this compound, a naturally occurring coumarin (B35378) derivative with significant biological activities, in three common laboratory solvents: DMSO, ethanol, and water. This document is intended for researchers, scientists, and professionals in drug development who require precise solubility data and standardized protocols for their work.

Core Solubility Data

The solubility of this compound varies significantly across different solvents, a critical consideration for the preparation of stock solutions and experimental design. The following table summarizes the quantitative and qualitative solubility data compiled from various scientific sources.

SolventQuantitative SolubilityQualitative DescriptionSource(s)
DMSO ~10 mg/mLSoluble[1][2]
32 mg/mL (197.36 mM)-[3]
≥7.55 mg/mL-[4]
≥14.29 mg/mL (for this compound-d5)-[5]
Ethanol ~5 mg/mLHigh Solubility[1][2][6][7][8]
32 mg/mLGood Solubility[3][9]
50 mg/mL (in 95% ethanol)-[10]
Water InsolubleSlight solubility in hot water[3][6][7][8][9][11]
0.1 mg/mL (requires sonication, for this compound-d5)-[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental to the reliability of in vitro and in vivo studies. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Principle

An excess amount of the solid compound (this compound) is added to a specific volume of the solvent (DMSO, ethanol, or water). The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical method.

Detailed Methodology
  • Preparation:

    • Weigh a precise amount of this compound powder, ensuring it is in excess of its expected solubility in the chosen solvent volume.

    • Dispense a known volume of the solvent (e.g., DMSO, ethanol, or high-purity water) into a suitable vessel, such as a glass vial with a screw cap.

  • Equilibration:

    • Add the excess this compound powder to the solvent.

    • Place the vessel in a mechanical shaker or agitator capable of maintaining a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer increasing.

  • Sample Separation:

    • Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This can be done by centrifugation at a high speed or by filtration using a chemically inert filter (e.g., PTFE) that does not absorb the solute.

  • Analysis:

    • Carefully collect the supernatant (the clear, saturated solution).

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow: Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Weigh excess This compound equil1 Combine this compound and solvent prep1->equil1 prep2 Measure solvent (DMSO, Ethanol, or Water) prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Centrifuge or filter to remove solid equil2->sep1 analysis1 Collect supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC, UV-Vis) analysis2->analysis3

Workflow for Solubility Determination
Signaling Pathway: this compound and Apoptosis Induction

This compound has been shown to exert anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. One of the mechanisms involved is the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. The diagram below provides a simplified representation of this process.

G This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Bax Bax (Pro-apoptotic) Akt->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspases Caspases Bax->Caspases activates Caspases->Apoptosis induces

This compound's Role in Apoptosis

References

Quantitative Fluorescence Properties of Umbelliferone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fluorescence of Umbelliferone

For researchers, scientists, and professionals in drug development, a thorough understanding of the photophysical properties of fluorescent molecules is paramount for their effective application. This compound (also known as 7-hydroxycoumarin) is a naturally occurring coumarin (B35378) derivative widely utilized as a fluorescent probe and pH indicator.[1][2] Its fluorescence is notably sensitive to environmental conditions, particularly pH, which influences its absorption and emission characteristics.[3][4] This guide provides a comprehensive overview of this compound's fluorescence spectrum and quantum yield, complete with quantitative data and detailed experimental protocols.

The photophysical characteristics of this compound are highly dependent on the solvent and pH of the medium. The phenolic hydroxyl group, with a pKa of 7.7, leads to distinct spectral properties for the neutral (acidic/neutral pH) and anionic (alkaline pH) forms of the molecule.[1] The key quantitative data are summarized below.

ParameterValueSolvent / Condition
Excitation Maximum (λex) ~325 nmAcidic (pH 3-6)[5]
~367 nmAlkaline (pH 9-10.5)[5]
326 nmEthanol[6]
330 nmpH < 6[2]
370 nmpH > 8[2]
Emission Maximum (λem) ~455 nmAcidic (pH 3-6)[5]
~455 nmAlkaline (pH 9-10.5)[5]
452 nm0.1 M Citrate (pH 3.0)[2]
460 nmGeneral[2][4]
Molar Extinction Coefficient (ε) 14,125 M⁻¹cm⁻¹ (log ε = 4.15)at 325 nm[3]
16,800 M⁻¹cm⁻¹at 326 nm in Ethanol[6]
Fluorescence Quantum Yield (ΦF) 0.81Acidic Solution (pH 5.49)[3][5]
0.91Alkaline Solution (pH 9.49)[3][5]
0.08Methanol[6]

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The comparative method, which measures the fluorescence of a sample relative to a well-characterized standard, is the most common technique.[7]

1. Materials and Reagents:

  • This compound (sample)

  • Fluorescence standard with a known quantum yield (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)[3]

  • High-purity, spectroscopic grade solvents (e.g., ethanol, buffered aqueous solutions)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes[3]

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mM in ethanol).[3]

  • Prepare a stock solution of the fluorescence standard.

  • From the stock solutions, create a series of dilutions for both the sample and the standard in the desired solvent.

  • Crucially, the concentrations must be adjusted so that the absorbance at the excitation wavelength is below 0.1.[3][7] This minimizes the inner-filter effect where emitted light is reabsorbed by other fluorophore molecules.

3. Absorbance Measurement:

  • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the this compound sample and the standard.

  • Identify the absorbance maximum (λmax) for this compound, which will be used as the excitation wavelength (λex).

  • Record the absorbance values of the sample and the standard at this chosen λex.

4. Fluorescence Measurement:

  • Set the excitation wavelength on the spectrofluorometer to the λex determined in the previous step.

  • Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard, ensuring the entire emission band is captured.

  • A solvent blank should be measured and subtracted from each spectrum to account for background fluorescence and Raman scattering.

5. Data Analysis and Calculation:

  • Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each spectrum.

  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound sample and the standard. The resulting plots should be linear and pass through the origin.

  • The quantum yield of the this compound sample (ΦX) is calculated using the following equation[8]:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the sample and standard solutions, respectively (this term is often 1 if the same solvent is used for both).

Visualized Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the fluorescence spectrum and quantum yield of this compound.

G prep Sample & Standard Preparation abs_spec UV-Vis Absorbance Measurement prep->abs_spec Diluted Solutions fluor_spec Fluorescence Emission Measurement prep->fluor_spec Diluted Solutions det_ex Determine λex (Absorbance < 0.1) abs_spec->det_ex plot Plot Intensity vs. Absorbance abs_spec->plot Absorbance Data det_ex->fluor_spec Set λex integrate Integrate Emission Spectra fluor_spec->integrate Corrected Spectra integrate->plot Intensity Data calculate Calculate Quantum Yield (ΦF) plot->calculate Gradients (GradX, GradST) output Final ΦF Value calculate->output

Workflow for fluorescence characterization.

References

The Pharmacological Profile of Umbelliferone and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone, a naturally occurring coumarin, and its synthetic derivatives have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities.[1][2][3][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of these compounds, detailing their mechanisms of action, summarizing quantitative data, and providing insights into key experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacological Activities and Mechanisms of Action

This compound and its derivatives exhibit a wide array of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, antidiabetic, neuroprotective, and antimicrobial properties.[2][3][4][5] The underlying mechanisms for these activities are multifaceted and often involve the modulation of key signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and its derivatives are well-documented.[6][7] These compounds have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][8] A key mechanism underlying this activity is the inhibition of the MAPK/NF-κB signaling pathway, which plays a central role in the inflammatory response.[6][8] Furthermore, some derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2) over COX-1, suggesting a safer profile with reduced gastrointestinal side effects.[9]

Antioxidant Activity

The antioxidant properties of this compound and its derivatives are attributed to their ability to scavenge free radicals, such as those measured by the DPPH and ABTS assays, and to modulate endogenous antioxidant defense systems.[10][11][12] A crucial mechanism in this context is the activation of the Nrf2 signaling pathway, which upregulates the expression of various antioxidant and cytoprotective genes.

Anticancer Activity

This compound has demonstrated significant anticancer effects against various cancer cell lines.[13][14][15][16][17] Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest at different phases (such as G0/G1 and S phase), and the inhibition of cancer cell proliferation and migration.[13][14][16][17] The induction of apoptosis is often associated with an increase in intracellular reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.[17]

Antidiabetic Activity

In the context of diabetes, this compound has been shown to exert antihyperglycemic effects.[18][19][20][21] Its mechanisms include stimulating insulin (B600854) secretion from pancreatic β-cells, improving insulin sensitivity, and enhancing glucose uptake and utilization in peripheral tissues.[18][19][21] It also plays a role in regulating lipid metabolism, which is often dysregulated in diabetes.[18]

Neuroprotective Activity

This compound and its derivatives have shown promise in protecting against neurodegenerative processes.[1][3][22] Their neuroprotective effects are linked to the inhibition of monoamine oxidase A (MAO-A), prevention of self-amyloid-β aggregation, and reduction of lipid peroxidation in the brain.[1]

Antimicrobial Activity

Several derivatives of this compound have exhibited significant antibacterial and antifungal activities.[23][24][25][26][27] The minimum inhibitory concentration (MIC) of these compounds against various pathogenic microorganisms has been determined, highlighting their potential as novel antimicrobial agents.[23][24][25][26][27]

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological activities of this compound and its derivatives.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
HepG2 (Hepatocellular Carcinoma)0-50 (concentration-dependent)[13][16]
KB (Oral Carcinoma)200[17]
MKN-45 (Gastric Cancer)Varies (time-dependent)[15]
MIA PaCa-2 (Pancreatic Cancer)Varies (time-dependent)[15]

Table 2: Anti-inflammatory Activity of this compound Derivatives

DerivativeAssayED50 / % InhibitionReference
Various DerivativesCarrageenan-induced paw edemaVaries[28][29]
This compoundCarrageenan-induced paw edemaSignificant reduction at 50 & 75 mg/kg[7]
This compound β-D-galactopyranosideCOX-2 InhibitionProminent inhibition[9]

Table 3: Neuroprotective Activity of this compound and Derivatives

CompoundTargetIC50 (µM)Reference
This compoundhMAO-A18.08[30]
6-formyl this compoundhMAO-A3.23[1]
8-formyl this compoundhMAO-A-[1]
This compoundAChE123 - 145[31]

Table 4: Antimicrobial Activity of this compound Derivatives

DerivativeMicroorganismMIC (µg/mL)Reference
Various 7-hydroxycoumarinsE. coli, S. aureus, P. aeruginosa4-6[23]
Various 7-hydroxycoumarinsA. niger, C. albicansVaries[23]
7-hydroxy-4-methylcoumarinMethicillin-resistant S. aureus16[23]
7-hydroxy-4-methylcoumarinVancomycin-resistant E. faecium32[23]
This compoundB. cereus, B. subtilis, K. pneumoniaeVaries[25]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Groups: Divide male Wistar rats (150-180 g) into control and treatment groups.

  • Compound Administration: Administer the test compound (e.g., this compound derivatives) or vehicle intraperitoneally or orally.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

Streptozotocin-Induced Diabetes in Rats

This model is used to study the antidiabetic effects of compounds.

  • Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) (e.g., 50-60 mg/kg) dissolved in citrate (B86180) buffer.

  • Confirmation of Diabetes: Monitor blood glucose levels after 72 hours. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • Treatment: Administer the test compound or vehicle to the diabetic rats daily for a specified period (e.g., 28 days).

  • Parameter Measurement: At the end of the treatment period, measure fasting blood glucose, plasma insulin, and other relevant biochemical parameters.

  • Histopathology: Perform histopathological examination of the pancreas to assess changes in the islets of Langerhans.

Western Blot Analysis for MAPK/NF-κB Pathway

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Analysis

This technique is used to analyze the characteristics of cells as they pass through a laser beam.

  • Cell Preparation: Harvest the treated and untreated cells and wash with PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade IKK IKK Complex Receptor->IKK AP1 AP1 MAPK_Cascade->AP1 IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates This compound This compound This compound->MAPK_Cascade inhibits This compound->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression AP1->Gene_Expression

Caption: this compound inhibits the MAPK/NF-κB signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates This compound This compound This compound->Nrf2 activates ARE ARE Nrf2_n->ARE binds to Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression

Caption: this compound activates the Nrf2 antioxidant pathway.

Experimental_Workflow_Anti_inflammatory Start Start Animal_Grouping Animal Grouping Start->Animal_Grouping Compound_Admin Compound Administration Animal_Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse pharmacological activities. Their ability to modulate multiple key signaling pathways underscores their therapeutic potential for a range of diseases, including inflammatory disorders, cancer, diabetes, and neurodegenerative conditions. This technical guide provides a foundational understanding of their pharmacological profile, offering valuable data and methodologies to guide future research and development in this exciting field. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and safety of novel derivatives will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

In Vitro Antioxidant Activity of Umbelliferone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone (7-hydroxycoumarin), a naturally occurring coumarin (B35378) derivative found in numerous plants of the Apiaceae family, has garnered significant attention for its diverse pharmacological properties, including its potent antioxidant effects.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. This compound has demonstrated a remarkable capacity to mitigate oxidative stress through various mechanisms, including direct free radical scavenging and modulation of key cellular signaling pathways.[2][3]

This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of quantitative data, and visualizations of the underlying molecular mechanisms.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified using a variety of in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to scavenge 50% of the free radicals in a given assay, is a key parameter for evaluating its antioxidant potency. The following tables summarize the reported IC50 values for this compound in various antioxidant assays.

AssayIC50 (µg/mL)Reference
DPPH Radical Scavenging59.6% inhibition at 50 µg/mL[4]
ABTS Radical Scavenging23.15 - >200 µM[2]
Nitric Oxide Radical Scavenging~85 µg/mL[5]
Superoxide (B77818) Radical Scavenging--
Hydroxyl Radical Scavenging--
Hydrogen Peroxide Scavenging--

Note: The IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • This compound

  • Ascorbic acid (or Trolox) as a positive control

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction: In a test tube or a 96-well plate, mix 1.0 mL of the DPPH solution with 1.0 mL of each this compound dilution. A control is prepared by mixing 1.0 mL of DPPH solution with 1.0 mL of methanol.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • This compound

  • Trolox (or Ascorbic acid) as a positive control

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical cation.

  • Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of dilutions.

  • Reaction: Add 10 µL of each this compound dilution to 1.0 mL of the diluted ABTS•+ solution. A control is prepared by adding 10 µL of the solvent to 1.0 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixtures at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    The IC50 value is determined from a plot of scavenging activity against the concentration of this compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex is monitored spectrophotometrically.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • This compound

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox for standard curve

  • Spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Reaction: Add 100 µL of the this compound solution to 3.0 mL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of the solution at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄ or Trolox. The antioxidant capacity of this compound is expressed as FRAP value (in µM Fe(II) equivalents or Trolox equivalents).

Superoxide Radical Scavenging Assay

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a phenazine (B1670421) methosulfate (PMS)-NADH system.

Materials:

  • Phosphate buffer (100 mM, pH 7.4)

  • NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form) solution

  • NBT (Nitroblue tetrazolium) solution

  • PMS (Phenazine methosulfate) solution

  • This compound

  • Quercetin or Gallic acid as a positive control

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a test tube, mix 1.0 mL of NBT solution (156 µM), 1.0 mL of NADH solution (468 µM), and 0.1 mL of this compound solution at various concentrations.

  • Initiation: Start the reaction by adding 100 µL of PMS solution (60 µM).

  • Incubation: Incubate the mixture at 25°C for 5 minutes.

  • Measurement: Measure the absorbance at 560 nm.

  • Calculation: The percentage of superoxide radical scavenging is calculated. The IC50 value is then determined.

Hydroxyl Radical Scavenging Assay

This assay is often based on the Fenton reaction, where hydroxyl radicals are generated and subsequently react with a detection agent, such as deoxyribose, leading to the formation of a colored product.

Materials:

  • Phosphate buffer (e.g., 20 mM, pH 7.4)

  • Ferric chloride (FeCl₃)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Ascorbic acid

  • Hydrogen peroxide (H₂O₂)

  • Deoxyribose

  • TBA (Thiobarbituric acid)

  • TCA (Trichloroacetic acid)

  • This compound

  • Mannitol as a positive control

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a test tube, add 0.5 mL of FeCl₃ (0.1 mM), 0.5 mL of EDTA (0.1 mM), 0.5 mL of deoxyribose (2.8 mM), and various concentrations of this compound.

  • Initiation: Add 0.5 mL of H₂O₂ (1 mM) and 0.5 mL of ascorbic acid (0.1 mM) to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • Color Development: Add 1.0 mL of TCA (2.8%) and 1.0 mL of TBA (1%) and heat the mixture in a water bath at 95°C for 15 minutes.

  • Measurement: Cool the mixture and measure the absorbance at 532 nm.

  • Calculation: The percentage of hydroxyl radical scavenging is calculated, and the IC50 value is determined.

Nitric Oxide Scavenging Assay

This assay is based on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions that can be estimated using the Griess reagent.

Materials:

  • Sodium nitroprusside solution (10 mM) in phosphate-buffered saline (PBS, pH 7.4)

  • Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2% phosphoric acid)

  • This compound

  • Curcumin or Ascorbic acid as a positive control

  • Spectrophotometer

Procedure:

  • Reaction: Mix 2.0 mL of 10 mM sodium nitroprusside with 0.5 mL of this compound solution at various concentrations.

  • Incubation: Incubate the mixture at 25°C for 150 minutes.

  • Color Development: Add 0.5 mL of the incubated solution to 1.0 mL of Griess reagent.

  • Measurement: Measure the absorbance at 546 nm.

  • Calculation: The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The antioxidant activity of this compound is not limited to direct radical scavenging. It also modulates key intracellular signaling pathways that regulate the cellular antioxidant defense system.

Experimental Workflow for In Vitro Antioxidant Activity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro antioxidant activity of a compound like this compound.

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Mechanism of Action Compound This compound StockSolution Stock Solution Preparation Compound->StockSolution SerialDilutions Serial Dilutions StockSolution->SerialDilutions DPPH DPPH Assay SerialDilutions->DPPH ABTS ABTS Assay SerialDilutions->ABTS FRAP FRAP Assay SerialDilutions->FRAP ROS_Scavenging ROS/RNS Scavenging Assays (Superoxide, Hydroxyl, Nitric Oxide) SerialDilutions->ROS_Scavenging Absorbance Spectrophotometric Measurement DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance ROS_Scavenging->Absorbance Calculation Calculation of % Inhibition Absorbance->Calculation IC50 IC50 Value Determination Calculation->IC50 SignalingPathways Signaling Pathway Analysis (Nrf2, NF-κB, MAPK) IC50->SignalingPathways CellCulture Cell Culture Studies CellCulture->SignalingPathways

Caption: General workflow for evaluating the in vitro antioxidant activity of this compound.

Nrf2 Signaling Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the endogenous antioxidant response.

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds and promotes degradation Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Antioxidant_Enzymes Expression of Antioxidant Genes (HO-1, GCL, NQO1) ARE->Antioxidant_Enzymes activates transcription

Caption: this compound activates the Nrf2 antioxidant signaling pathway.

MAPK/NF-κB Signaling Pathway

This compound can also exert its antioxidant effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are involved in inflammatory responses and ROS production.

MAPK_NFkB_Pathway cluster_0 MAPK Pathway cluster_1 NF-κB Pathway This compound This compound MAPK MAPK (p38, JNK, ERK) This compound->MAPK inhibits IKK IKK This compound->IKK inhibits ROS ROS MAPKKK MAPKKK ROS->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK MAPK->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocates Proinflammatory_Genes Expression of Pro-inflammatory and Pro-oxidant Genes NFkB_n->Proinflammatory_Genes

Caption: this compound inhibits the MAPK/NF-κB signaling pathways.

Conclusion

This compound exhibits significant in vitro antioxidant activity through a combination of direct free radical scavenging and modulation of key cellular signaling pathways. This technical guide provides a comprehensive resource for researchers interested in further exploring the antioxidant potential of this promising natural compound. The detailed experimental protocols and compiled quantitative data offer a solid foundation for future studies, while the visualized signaling pathways provide insights into its mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of this compound in the prevention and treatment of oxidative stress-related diseases.

References

Umbelliferone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone, also known as 7-hydroxycoumarin, is a naturally occurring benzopyrone that has garnered significant attention within the scientific community.[1][2] Found in a variety of plants, particularly those of the Apiaceae (Umbelliferae) family, this compound serves as a crucial scaffold in medicinal chemistry due to its broad spectrum of biological activities.[2][3][4] Its diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects, make it a compelling candidate for further investigation and drug development.[5][6][7] This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, synthesis, biological signaling pathways, and relevant experimental protocols.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

PropertyValueReferences
CAS Number 93-35-6[1][3][8][9][10][11][12]
IUPAC Name 7-Hydroxy-2H-1-benzopyran-2-one[1][3][8]
Other Names 7-hydroxycoumarin, hydrangine, skimmetine, beta-umbelliferone[1][2][3]
Molecular Formula C₉H₆O₃[1][2][3][9]
Molar Mass 162.14 g/mol [1][3][8][9]
Appearance Yellowish-white crystalline powder[1][2][9]
Melting Point 230–233 °C (decomposes)[1][2][3]
Solubility Slightly soluble in hot water; highly soluble in ethanol[1][2]
UV Absorption Maxima 300, 305, and 325 nm[1]
Fluorescence Emission 460 nm[12][13]
pKa 7.7[1]

Synthesis of this compound

This compound can be obtained through both biosynthetic pathways in plants and chemical synthesis in the laboratory.

Biosynthesis

This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of various natural compounds in plants.[1][4] The pathway originates from the amino acid L-phenylalanine.

The key steps in the biosynthesis of this compound are:

  • Deamination: Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).[14]

  • Hydroxylation: Cinnamic acid is hydroxylated at the para position to form 4-coumaric acid (p-coumaric acid) by cinnamate (B1238496) 4-hydroxylase (C4H).[1][14]

  • Ortho-hydroxylation: A second hydroxylation occurs at the ortho position of 4-coumaric acid to yield 2,4-dihydroxy-cinnamic acid.[1]

  • Isomerization and Lactonization: The trans-double bond of 2,4-dihydroxy-cinnamic acid undergoes isomerization to the cis form, which is unstable and readily cyclizes through an intramolecular attack of the C2'-hydroxyl group on the carboxylic acid group, forming the lactone ring of this compound.[1]

G cluster_0 Phenylpropanoid Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL 4-Coumaric acid 4-Coumaric acid Cinnamic acid->4-Coumaric acid C4H 2,4-Dihydroxy-cinnamic acid 2,4-Dihydroxy-cinnamic acid 4-Coumaric acid->2,4-Dihydroxy-cinnamic acid C2'H This compound This compound 2,4-Dihydroxy-cinnamic acid->this compound Isomerization & Lactonization

Biosynthesis of this compound.
Chemical Synthesis: Pechmann Condensation

The most common and traditional method for synthesizing this compound is the Pechmann condensation.[3][4] This reaction involves the condensation of resorcinol (B1680541) with malic acid under acidic conditions, typically using concentrated sulfuric acid as a catalyst.[3][15]

G cluster_0 Pechmann Condensation Workflow start Start reactant_prep Reactant Preparation: Mix resorcinol and malic acid start->reactant_prep add_catalyst Add Catalyst: Slowly add concentrated H₂SO₄ with cooling reactant_prep->add_catalyst heating Heating: Heat the mixture in a water bath add_catalyst->heating precipitation Precipitation: Pour the reaction mixture into cold water heating->precipitation filtration Filtration: Collect the crude product precipitation->filtration purification Purification: Recrystallize from ethanol filtration->purification end Pure this compound purification->end

Workflow for Pechmann Condensation.

Experimental Protocols

Protocol 1: Traditional Pechmann Condensation

This protocol is adapted from established methods for the synthesis of this compound.[3][15]

Materials:

  • Resorcinol (22 g)

  • Malic acid (26.8 g)

  • Concentrated sulfuric acid (54 mL)

  • Ice-water (220 mL)

  • Ethanol (for recrystallization)

  • Dilute acetic acid (for recrystallization)

Procedure:

  • Grind 22 g of resorcinol and 26.8 g of malic acid together in a flask.

  • Gently heat the mixture while slowly adding 54 mL of concentrated sulfuric acid. The mixture will solidify and then remelt with strong effervescence.

  • Stop heating as soon as the liquefaction is complete.

  • Immediately pour the reaction mixture into 220 mL of ice-water.

  • Allow the product to separate completely, which may take up to three days. It will appear as a light red crystalline mass.

  • Collect the crude this compound by filtration.

  • Purify the product by performing two recrystallizations from dilute alcohol and one from dilute acetic acid to obtain a pure, faint yellow product.

Protocol 2: Microwave-Assisted Synthesis

A greener and more rapid synthesis can be achieved using microwave assistance.[16][17][18]

Materials:

  • Resorcinol (20 mmol)

  • Malic acid (20 mmol)

  • Concentrated sulfuric acid (100 mmol)

  • Hot water (2-10 mL)

Procedure:

  • In a 50 mL Erlenmeyer flask, combine 20 mmol of resorcinol, 20 mmol of malic acid, and 100 mmol of concentrated sulfuric acid.

  • Place a glass funnel on the mouth of the flask.

  • Position the flask at the edge of a domestic microwave oven's plate.

  • Irradiate the mixture for 30 seconds at a medium power level (e.g., Level 6).

  • Carefully add 2-10 mL of hot water to the resulting slurry.

  • The product can then be isolated and purified, for instance, by recrystallization.

Biological Activities and Signaling Pathways

This compound exhibits a wide array of pharmacological effects by modulating various cellular signaling pathways. Its anti-inflammatory, antioxidant, and anti-cancer properties are of particular interest in drug development.[7]

Anti-inflammatory and Antioxidant Effects

This compound has been shown to possess significant anti-inflammatory and antioxidant properties.[6][9] It can scavenge free radicals and inhibit lipid peroxidation.[6] One of the key mechanisms underlying its antioxidant effect is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6] Activation of Nrf2 leads to the increased expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[6]

Furthermore, this compound can suppress inflammatory responses by inhibiting the MAPK (mitogen-activated protein kinase) and NF-κB (nuclear factor-kappa B) signaling pathways, which are crucial in the regulation of pro-inflammatory cytokines like TNF-α and IL-6.[7][19]

G cluster_0 This compound's Anti-inflammatory and Antioxidant Signaling cluster_1 Antioxidant Pathway cluster_2 Anti-inflammatory Pathway This compound This compound nrf2 Nrf2 Activation This compound->nrf2 mapk_nfkb Inhibition of MAPK and NF-κB This compound->mapk_nfkb antioxidant_enzymes Increased SOD, CAT, GSH nrf2->antioxidant_enzymes pro_inflammatory Decreased TNF-α, IL-6 mapk_nfkb->pro_inflammatory

Key Signaling Pathways Modulated by this compound.
Anti-cancer Activity

This compound has demonstrated anti-proliferative and apoptotic effects in various cancer cell lines.[5][12] For instance, in human oral carcinoma (KB) cells, it induces apoptosis and causes cell cycle arrest at the G0/G1 phase.[5][13] This is associated with an increased generation of intracellular reactive oxygen species (ROS), leading to oxidative stress-mediated depolarization of mitochondria and subsequent DNA damage.[5]

Other Therapeutic Potential

Studies have also suggested the potential of this compound in the management of diabetes and diabetic complications. It has been reported to be effective in diabetic cardiomyopathy by suppressing the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway.[6][19]

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a diverse range of biological activities. Its straightforward synthesis, coupled with its potent pharmacological effects on key signaling pathways, makes it a valuable molecule for researchers in academia and the pharmaceutical industry. Further exploration of its mechanisms of action and the development of its derivatives hold significant promise for the discovery of new therapeutic agents.

References

A Historical Perspective on the Discovery of Umbelliferone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone, systematically known as 7-hydroxycoumarin, is a naturally occurring phenolic compound that has garnered significant interest in the scientific community for its wide-ranging biological activities. As a key member of the coumarin (B35378) family, it serves as an important scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive historical perspective on the discovery of this compound, detailing its initial isolation from natural sources and the first chemical synthesis. The document outlines the classical experimental protocols, presents historical and modern physicochemical data, and illustrates the foundational biosynthetic and synthetic pathways.

Historical Perspective of Discovery

The discovery of this compound is intrinsically linked to the exploration of natural products in the 19th century. Its name is derived from the Umbelliferae (now Apiaceae) plant family, a group of plants in which the compound and its derivatives are abundant. Early investigations into the chemical constituents of these plants led to the isolation of this fluorescent substance.

First Isolation from Natural Sources

While the exact first isolation is not definitively documented under the name "this compound" in readily available literature, its discovery can be traced through its various synonyms. One of its earliest identified sources was the bark of Daphne mezereum L. Another significant early source was Ferula communis, a species of giant fennel. The compound was also identified in plants of the Hydrangea genus, from which it derived the name "hydrangine." These early isolations were typically achieved through solvent extraction of the plant material, followed by purification techniques such as crystallization.

First Chemical Synthesis: The Pechmann Condensation

The first chemical synthesis of this compound was a landmark achievement in organic chemistry and is attributed to the German chemist Hans von Pechmann in 1884 . He developed a new method for the synthesis of coumarins, now famously known as the Pechmann condensation . In his seminal paper published in the Berichte der deutschen chemischen Gesellschaft, Pechmann described the reaction of resorcinol (B1680541) with β-ketonic acids under acidic conditions to yield coumarin derivatives. For the synthesis of this compound, he reacted resorcinol with formylacetic acid (generated in situ from malic acid) in the presence of a dehydrating agent like sulfuric acid. This reaction provided an efficient route to this compound and laid the groundwork for the synthesis of a vast array of coumarin-based compounds.[1]

Physicochemical and Quantitative Data

The early characterization of this compound involved the determination of its fundamental physical and chemical properties. These historical data, though less precise than modern measurements, were crucial for its identification and structural elucidation.

PropertyHistorical Data (Late 19th/Early 20th Century)Modern Data
Molecular Formula C9H6O3C9H6O3
Molar Mass Approximated based on elemental analysis162.14 g/mol
Melting Point ~223-225 °C230-232 °C
Appearance Colorless or yellowish needles/prismsWhite to yellowish crystalline powder
Solubility Sparingly soluble in cold water, soluble in hot water, alcohol, and etherSlightly soluble in hot water, soluble in ethanol
Fluorescence Observed as blue fluorescence in alkaline solutionExhibits strong blue fluorescence under UV light

Experimental Protocols

The following sections provide detailed methodologies for the isolation and synthesis of this compound, reflecting the techniques available in the late 19th and early 20th centuries.

Historical Protocol for the Isolation of this compound from Ferula communis

This protocol is a generalized representation of early extraction methods.

1. Material Preparation:

  • The dried and powdered resin ("gum") of Ferula communis was used as the starting material.

2. Extraction:

  • The powdered resin was subjected to distillation with water.

  • The distillate, containing volatile components, was collected. This compound, being slightly volatile with steam, would be present in the distillate.

3. Purification:

  • The aqueous distillate was allowed to cool, upon which crude this compound would precipitate or crystallize.

  • The crude product was collected by filtration.

  • Further purification was achieved by recrystallization from hot water or dilute alcohol. The purity was assessed by its crystalline form and melting point.

Historical Protocol for the Chemical Synthesis of this compound (Pechmann Condensation)

This protocol is based on the original work of Hans von Pechmann.

1. Reaction Setup:

  • A mixture of resorcinol (1 part) and malic acid (1.5 parts) was placed in a flask.

  • Concentrated sulfuric acid (2 parts) was slowly added to the mixture with cooling.

2. Reaction Execution:

  • The flask was gently heated in a water bath. The reaction mixture would darken, and the evolution of carbon monoxide would be observed.

  • The heating was continued until the gas evolution ceased.

3. Product Isolation and Purification:

  • The cooled reaction mixture was poured into a large volume of cold water.

  • The precipitated crude this compound was collected by filtration and washed with water to remove residual acid.

  • The crude product was then dissolved in a dilute sodium carbonate solution.

  • The solution was filtered to remove any insoluble impurities.

  • This compound was reprecipitated by the addition of hydrochloric acid.

  • The purified this compound was collected by filtration, washed with water, and dried. Further purification could be achieved by recrystallization from hot water or ethanol.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound in plants and its chemical synthesis via the Pechmann condensation can be visualized as logical workflows.

Biosynthesis of this compound

This compound is a phenylpropanoid, synthesized in plants from the amino acid L-phenylalanine via the shikimate pathway.

Biosynthesis_of_this compound L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Umbellic_acid 2,4-Dihydroxycinnamic acid (Umbellic acid) p_Coumaric_acid->Umbellic_acid C2'H This compound This compound Umbellic_acid->this compound Spontaneous lactonization

Biosynthesis of this compound from L-Phenylalanine.
Pechmann Condensation for this compound Synthesis

The laboratory synthesis of this compound as developed by Pechmann follows a distinct reaction pathway.

Pechmann_Condensation cluster_reactants Reactants Resorcinol Resorcinol Intermediate Coumarinic acid intermediate Resorcinol->Intermediate Condensation Malic_acid Malic acid Formylacetic_acid Formylacetic acid (in situ) Malic_acid->Formylacetic_acid H₂SO₄, Δ Formylacetic_acid->Intermediate Condensation This compound This compound Intermediate->this compound Dehydration (Lactonization)

Pechmann Condensation for the Synthesis of this compound.

Conclusion

The discovery of this compound, both through its isolation from a variety of plants and its pioneering chemical synthesis by Hans von Pechmann, marked a significant milestone in the field of natural product chemistry. The historical experimental protocols, while rudimentary by modern standards, demonstrate the ingenuity of early chemists in elucidating the structure and properties of this important molecule. The foundational knowledge gained from this historical work continues to underpin contemporary research into the diverse biological activities of this compound and its derivatives, driving forward their development as potential therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Umbelliferone via Pechmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone, also known as 7-hydroxycoumarin, is a natural product belonging to the coumarin (B35378) family. Found in various plants of the Apiaceae family, it serves as a crucial scaffold in medicinal chemistry due to its wide spectrum of biological activities. This compound and its derivatives exhibit pharmacological properties including antioxidant, anti-inflammatory, and antitumor effects. The Pechmann condensation is a classic and widely used method for the synthesis of coumarins, including this compound. This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester or a β-carboxylic acid.[1][2] This document provides detailed protocols and quantitative data for the synthesis of this compound and its analogue, 7-hydroxy-4-methylcoumarin, via the Pechmann condensation under various conditions.

Data Presentation: Synthesis of this compound and Analogues

The following table summarizes quantitative data from various reported Pechmann condensation procedures for the synthesis of this compound and 7-hydroxy-4-methylcoumarin.

ProductPhenolic Substrateβ-Carbonyl CompoundCatalystReaction ConditionsYield (%)Reference
This compoundResorcinol (B1680541) (22 g)Malic Acid (26.8 g)Conc. H₂SO₄ (54 mL)Gentle heating~37%[3]
This compoundResorcinol (20 mmol)Malic Acid (20 mmol)Conc. H₂SO₄ (100 mmol)Microwave (30 s)52-77%[4][5]
7-Hydroxy-4-methylcoumarinResorcinol (5.5 g)Ethyl Acetoacetate (B1235776) (6.4 mL)Conc. H₂SO₄ (50 mL)Not specified49%[6]
7-Hydroxy-4-methylcoumarinResorcinol (10 mmol)Ethyl Acetoacetate (10 mmol)Conc. H₂SO₄ (10 mL)5 °C to RT, 19 h80-88%[7]
7-Hydroxy-4-methylcoumarinResorcinol (1 mmol)Ethyl Acetoacetate (1.1 mmol)Amberlyst-15 (0.2 g)110 °C (solvent-free)95%[8]
7-Hydroxy-4-methylcoumarinResorcinol (3.7 g)Ethyl Acetoacetate (4.5 g)Conc. H₂SO₄ (15 mL)< 10-20 °C to RTNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using Resorcinol and Malic Acid (Conventional Heating)

This protocol is adapted from a traditional Pechmann condensation method.[3]

Materials:

  • Resorcinol (22 g)

  • Malic Acid (26.8 g)

  • Concentrated Sulfuric Acid (54 mL)

  • Ice-water (220 mL)

  • Dilute ethanol (B145695) (for recrystallization)

  • Dilute acetic acid (for recrystallization)

  • Round-bottom flask

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Grind together 22 g of resorcinol and 26.8 g of malic acid and place the mixture in a round-bottom flask.

  • Gently heat the mixture while slowly adding 54 mL of concentrated sulfuric acid.

  • Continue gentle heating. The mixture will solidify to a light yellow mass and then remelt with strong effervescence.

  • Stop heating as soon as the liquefaction is complete.

  • Immediately pour the reaction mixture into 220 mL of ice-water.

  • Allow the mixture to stand for three days for the this compound to separate completely as a light red crystalline mass.

  • Collect the precipitate by filtration.

  • Purify the crude product by two recrystallizations from dilute alcohol and one from dilute acetic acid to yield pure, faint yellow this compound.

Protocol 2: Synthesis of this compound using Resorcinol and Malic Acid (Microwave Irradiation)

This modern protocol utilizes microwave assistance to significantly reduce reaction time.[4][5]

Materials:

  • Resorcinol (20 mmol)

  • Malic Acid (20 mmol)

  • Concentrated Sulfuric Acid (100 mmol)

  • Hot distilled water

  • Crushed ice

  • Erlenmeyer flask (50 mL)

  • Domestic microwave oven

  • Buchner funnel and filter paper

Procedure:

  • Finely triturate 20 mmol of resorcinol and 20 mmol of malic acid and add them to a 50 mL Erlenmeyer flask.

  • Gently add 100 mmol of concentrated sulfuric acid to the solids and swirl to create a slurry.

  • Place the Erlenmeyer flask at the edge of the microwave plate and irradiate for 30 seconds at an intermediate power level (e.g., Level 6).

  • Immediately after irradiation, add 2-10 mL of hot distilled water to the slurry.

  • Add crushed ice to the flask to induce precipitation.

  • Collect the precipitate by vacuum filtration and dry at ambient temperature to obtain this compound.

Protocol 3: Synthesis of 7-Hydroxy-4-methylcoumarin using Resorcinol and Ethyl Acetoacetate

This protocol describes the synthesis of a common this compound analogue.[7]

Materials:

  • Resorcinol (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Concentrated Sulfuric Acid (10 mL)

  • Ice-cold water

  • Aqueous ethanol (for recrystallization)

  • Beaker

  • Ice bath

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, add 10 mL of concentrated sulfuric acid and cool it to 5 °C in an ice bath.

  • To the cooled sulfuric acid, add a mixture of 10 mmol of resorcinol and 10 mmol of ethyl acetoacetate.

  • Stir the reaction mixture at 5 °C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 18 hours.

  • Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Filter the precipitate and dry it to obtain the crude product.

  • Purify the crude product by recrystallization from aqueous ethanol to furnish pure 7-hydroxy-4-methylcoumarin.

Reaction Mechanisms and Visualizations

The Pechmann condensation for the synthesis of this compound can proceed via two main pathways depending on the starting β-carbonyl compound.

Pechmann Condensation of Resorcinol with Malic Acid

When malic acid is used, it first dehydrates in the presence of concentrated sulfuric acid to form the reactive intermediate, formylacetic acid, in situ. This is followed by a nucleophilic attack from resorcinol to form this compound.[4][5]

G cluster_0 In-situ formation of Formylacetic Acid cluster_1 Condensation and Cyclization Malic Acid Malic Acid Formylacetic Acid Formylacetic Acid Malic Acid->Formylacetic Acid + H₂SO₄ - H₂O, CO Resorcinol Resorcinol Intermediate Cinnamic Acid Intermediate Resorcinol->Intermediate Nucleophilic Attack This compound This compound Intermediate->this compound Intramolecular Cyclization & Dehydration

Caption: Pechmann condensation of resorcinol and malic acid.

Pechmann Condensation of Resorcinol with Ethyl Acetoacetate

The reaction between resorcinol and ethyl acetoacetate is believed to proceed through three main steps: transesterification, an electrophilic aromatic substitution (intramolecular hydroxyalkylation), and dehydration.[9]

G Resorcinol Resorcinol Transesterification Transesterification Intermediate Resorcinol->Transesterification + Ethyl Acetoacetate (H⁺ catalyst) Ethyl Acetoacetate Ethyl Acetoacetate Cyclization Cyclized Intermediate Transesterification->Cyclization Intramolecular Electrophilic Substitution 7-Hydroxy-4-methylcoumarin 7-Hydroxy-4-methylcoumarin Cyclization->7-Hydroxy-4-methylcoumarin Dehydration

Caption: Pechmann condensation of resorcinol and ethyl acetoacetate.

Experimental Workflow

The general experimental workflow for the Pechmann condensation synthesis of this compound is outlined below.

G cluster_workflow Experimental Workflow A Reactant Preparation B Acid Catalyst Addition A->B C Reaction (Heating/Microwave) B->C D Precipitation in Water/Ice C->D E Filtration D->E F Purification (Recrystallization) E->F G Pure this compound Derivative F->G

Caption: General workflow for this compound synthesis.

References

Protocol for Umbelliferone Extraction from Apiaceae Family Plants: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and protocols for the extraction of umbelliferone, a valuable phytochemical, from plants belonging to the Apiaceae family. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound (7-hydroxycoumarin) is a natural product of the coumarin (B35378) family, widely distributed in the plant kingdom, with notable prevalence in the Apiaceae (or Umbelliferae) family.[1][2][3] This compound and its derivatives are of significant interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The Apiaceae family, which includes common plants like Angelica, Ferula, and Coriander, represents a rich source of this compound.[4]

The efficient extraction of this compound is a critical first step in its study and utilization. The choice of extraction method and solvent system significantly impacts the yield and purity of the final product. This document outlines various extraction techniques, from traditional to modern, providing detailed protocols and comparative data to assist researchers in selecting the most suitable method for their specific needs.

Pre-Extraction Preparation

Consistent and proper preparation of plant material is crucial for reproducible extraction results.

Protocol for Plant Material Preparation:

  • Collection and Identification: Collect the desired plant material (e.g., roots, leaves, seeds) from a reliable source. Ensure proper botanical identification.

  • Cleaning: Gently wash the plant material with distilled water to remove any soil and debris.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a laboratory oven at a controlled temperature (typically 40-50°C) until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a laboratory mill. A uniform particle size is important for efficient solvent penetration.[5]

  • Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent degradation of phytochemicals.

Extraction Protocols

Several methods can be employed for the extraction of this compound. The choice of method depends on factors such as the nature of the plant material, the desired yield, and the available laboratory equipment. Methanol and ethanol, often in aqueous solutions, are commonly recommended solvents for this compound extraction.[3]

Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for an extended period.

Protocol:

  • Weigh the powdered plant material.

  • Place the material in a sealed container and add the solvent. A common solvent-to-solid ratio is 15:1 (v/w).[4]

  • Allow the mixture to stand at room temperature for a period of 3 to 7 days, with occasional agitation.

  • After the maceration period, filter the mixture to separate the extract from the solid plant residue.

  • Wash the residue with a small volume of fresh solvent to ensure maximum recovery of the analyte.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 35°C) to obtain the crude this compound extract.[6]

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration.

Protocol:

  • Place a known amount of powdered plant material in a thimble.

  • Place the thimble inside the main chamber of the Soxhlet apparatus.

  • Fill the distillation flask with the chosen solvent.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the thimble containing the plant material.

  • The solvent will fill the thimble and extract the desired compounds. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the distillation flask, carrying the extracted compounds with it.

  • This cycle is repeated multiple times over several hours (e.g., 6-8 hours).[6][7]

  • After extraction, the solvent in the distillation flask, now rich in this compound, is concentrated using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process, often resulting in higher yields and shorter extraction times.

Protocol:

  • Mix the powdered plant material with the extraction solvent in a flask.

  • Place the flask in an ultrasonic bath.

  • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a set duration.

  • Maintain a constant temperature during the extraction process.

  • After sonication, filter the mixture to separate the extract.

  • Concentrate the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

Protocol:

  • Place the powdered plant material and solvent in a microwave-safe extraction vessel.

  • Place the vessel in a microwave extraction system.

  • Apply microwave irradiation at a set power and for a specific time. The temperature inside the vessel will rise, accelerating the extraction.

  • After the extraction is complete, allow the vessel to cool.

  • Filter the mixture to obtain the extract.

  • Concentrate the extract using a rotary evaporator.

Quantitative Data Summary

The following tables summarize typical experimental parameters and reported yields for this compound extraction from various Apiaceae species.

Table 1: Comparison of Extraction Methods and Parameters for this compound.

Extraction MethodPlant Material (Apiaceae)SolventSolvent-to-Solid RatioTemperatureDurationThis compound YieldReference
MacerationChamomile Processing Waste50% Aqueous Ethanol5:1 (v/w)Room Temperature5 days11.80 mg/100 g[6]
MacerationFerula assafoetida Gum70% Ethanol10:1 (v/w)Room TemperatureNot SpecifiedNot Specified[8]
Soxhlet ExtractionChamomilen-Hexane30:1 (v/w)Boiling Point of Solvent8 hoursLower than Maceration[6]
Soxhlet ExtractionAngelica archangelicaMethanolNot Specified80°C6 hoursNot Specified[7]
Ultrasound-AssistedPimpinella rootsMethanol or 80% Methanol25:1 (v/w)60°C30 minutesNot Specified[9]
Ultrasound-AssistedCoriander2.02 M NaOHNot Specified35.3°C17.4 minutesNot Specified[10]
Microwave-AssistedMelilotus officinalis50% Aqueous EthanolNot Specified50°C2 x 5 minutesHigher than Soxhlet & UAE[11][12]

Visualizing the Workflow

The general workflow for this compound extraction and subsequent analysis can be visualized as follows:

Umbelliferone_Extraction_Workflow Plant_Material Plant Material (Apiaceae Family) Preparation Preparation (Drying, Grinding) Plant_Material->Preparation Extraction Extraction (Maceration, Soxhlet, UAE, MAE) Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Analysis (HPLC, GC-MS) Pure_this compound->Analysis

Caption: General workflow for this compound extraction from plant material.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the extraction of this compound from plants of the Apiaceae family. For simple and cost-effective extraction, maceration is a suitable method. For higher efficiency and yield, Soxhlet extraction is a classic and reliable choice. For rapid extractions with potentially higher yields and reduced solvent consumption, modern techniques such as Ultrasound-Assisted Extraction and Microwave-Assisted Extraction are highly recommended. Researchers should consider the specific goals of their study and available resources when selecting the most appropriate extraction protocol. Further optimization of the presented parameters may be necessary to achieve the best results for a particular plant species and desired end-product.

References

Application Notes and Protocols: Umbelliferone as a Fluorescent pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing umbelliferone (also known as 7-hydroxycoumarin) as a fluorescent pH indicator. This document outlines the fundamental principles, key photophysical properties, and detailed experimental protocols for its application in various research settings.

Principle

This compound's utility as a pH indicator stems from the pH-dependent equilibrium between its two fluorescent forms: a neutral molecular form (protonated) and an anionic form (deprotonated). The phenolic hydroxyl group of this compound has a pKa value in the physiological range, making it an excellent candidate for monitoring pH changes in biological systems.[1]

The protonated form, predominant in acidic to neutral solutions, and the deprotonated (anionic) form, which prevails in alkaline conditions, exhibit distinct excitation and emission spectra. This spectral shift allows for the ratiometric or intensiometric measurement of pH. Specifically, in acidic solutions (pH 3-6), this compound exists in its neutral form, while in alkaline solutions (pH 9-10.5), it is in its anionic form.[2][3] The pKa of this compound is approximately 7.61 to 7.7.[1][2]

Below is a diagram illustrating the pH-dependent equilibrium of this compound.

umbelliferone_equilibrium Protonated This compound (Protonated) (Neutral Form) Deprotonated This compound (Deprotonated) (Anionic Form) Protonated->Deprotonated + OH- Deprotonated->Protonated + H+

Caption: pH-dependent equilibrium of this compound.

Photophysical Properties

The selection of a fluorophore is critical for the success of fluorescence-based assays. This compound's strong UV absorption and blue fluorescence make it a valuable tool.[1] Its photophysical properties are highly sensitive to environmental factors, particularly pH and solvent polarity.[4]

Table 1: Quantitative Photophysical Data of this compound

PropertyValue (Acidic Conditions)Value (Alkaline Conditions)Reference
Excitation Maximum (λex) ~325 nm (pH 3-6)~367 nm (pH 9-10.5)[2][3]
~330 nm (pH < 6)~370 nm (pH > 8)[5]
Emission Maximum (λem) ~455 nm (pH 3-6)~455 nm[2][3]
~452 nm (in 0.1 M citrate, pH 3.0)~460 nm[5][6]
Molar Extinction Coefficient (ε) log ε = 4.15 at 325 nm (ε ≈ 14,125 M⁻¹cm⁻¹)Not specified[1][4]
Fluorescence Quantum Yield (ΦF) 0.81 (at pH 5.49, λex = 325 nm)0.91 (at pH 9.49, λex = 367 nm)[2]
pKa 7.61[2]
7.7[1]

Applications

This compound is a versatile fluorescent probe with several applications in research and drug development:

  • pH Indicator: It serves as a reliable pH indicator in the range of 6.5-8.9.[1]

  • Intracellular pH Measurement: Its low toxicity and significant fluorescence changes with pH make it suitable for measuring intracellular pH.[7][8]

  • Enzyme Assays: this compound and its derivatives are widely used as fluorogenic substrates in enzyme assays, such as those for glycosidases and phosphatases.[4][8] The enzymatic cleavage of a non-fluorescent this compound derivative releases the highly fluorescent this compound, allowing for sensitive detection of enzyme activity.[4]

  • Metal Ion Detection: It can be used as a fluorescence indicator for metal ions like copper and calcium.[1]

The general workflow for a fluorogenic enzyme assay using an this compound-based substrate is depicted below.

enzyme_assay_workflow cluster_workflow Enzyme Assay Workflow Substrate Non-fluorescent This compound Substrate Enzyme Enzyme Substrate->Enzyme + Product Fluorescent This compound Enzyme->Product Catalysis Detection Measure Fluorescence Increase Over Time Product->Detection

Caption: Workflow of a typical fluorogenic enzyme assay.

Experimental Protocols

This protocol is adapted from a procedure for determining the pKa by monitoring changes in UV-Vis absorbance with successive additions of a base.[9]

Materials:

  • This compound

  • Tris-HCl buffer solution (0.1 M)

  • Tris base

  • Deionized water

  • Hydrochloric acid (HCl)

  • UV-Vis spectrophotometer

  • pH meter

  • Magnetic stirrer and stir bar

  • Millipore membrane filter

Procedure:

  • Prepare a 0.1 M Tris solution: Dissolve 1.2 g of Tris in 100 mL of deionized water.

  • Adjust the pH: Adjust the pH of the Tris solution to approximately 6.1 with HCl. This will be your Tris-HCl buffer.

  • Prepare the this compound solution: Dissolve a small, non-quantitative amount of this compound in the Tris-HCl buffer.

  • Filter the solution: Filter the this compound solution using a Millipore membrane filter to remove any undissolved particles.

  • Initial measurement: Record the initial pH and the UV-Vis absorption spectrum of the filtered solution.

  • Titration: Add small, successive aliquots of Tris base to the this compound solution.

  • Measurements after each addition: After each addition of Tris base, thoroughly mix the solution and measure the pH and the UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at a wavelength corresponding to the anionic form (e.g., 367 nm) against the measured pH. The midpoint of the resulting sigmoidal curve corresponds to the pKa of this compound.

This protocol provides a general framework for measuring pH using the fluorescence of this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in ethanol)

  • Buffers of known pH values covering the desired range (e.g., pH 4 to 10)

  • Sample of unknown pH

  • Spectrofluorometer with excitation and emission monochromators

  • Quartz cuvettes

Procedure:

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.[4]

  • Calibration Curve Generation:

    • Prepare a series of solutions with known pH values by diluting the this compound stock solution into the different pH buffers. The final concentration of this compound should be in the low micromolar range to avoid inner filter effects.

    • For each pH standard, record the fluorescence emission spectrum by exciting at the isosbestic point (a wavelength where the molar absorptivity is the same for both the protonated and deprotonated forms, if known) or by using dual excitation wavelengths corresponding to the neutral (~325 nm) and anionic (~367 nm) forms.

    • If using dual excitation, calculate the ratio of fluorescence intensities (e.g., F367/F325) for each pH standard.

    • Plot the fluorescence intensity ratio (or single wavelength intensity) versus pH to generate a calibration curve.

  • Sample Measurement:

    • Add the same final concentration of this compound to your sample of unknown pH.

    • Record the fluorescence emission spectrum under the same conditions used for the calibration curve.

    • Calculate the fluorescence intensity ratio (or single wavelength intensity) for the unknown sample.

  • pH Determination:

    • Determine the pH of the sample by interpolating its fluorescence ratio (or intensity) on the calibration curve.

The logical workflow for pH determination is outlined in the diagram below.

ph_measurement_workflow cluster_workflow pH Measurement Workflow Start Prepare this compound Stock Solution Calibrate Generate Calibration Curve with pH Standards Start->Calibrate Prepare_Sample Add this compound to Unknown Sample Start->Prepare_Sample Measure Measure Fluorescence of Standards and Sample Calibrate->Measure Prepare_Sample->Measure Analyze Calculate Intensity Ratios (or Intensities) Measure->Analyze Determine Determine pH from Calibration Curve Analyze->Determine

References

Application Notes: Umbelliferone as a Fluorogenic Substrate for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Umbelliferone, and its methylated analog 4-methylumbbelliferone (4-MU), are widely utilized fluorogenic reporters in biochemical assays designed to quantify enzyme activity. These coumarin-based molecules are synthetically modified to create non-fluorescent substrates for a variety of enzymes. Enzymatic cleavage of a specific chemical group from the this compound core releases the 7-hydroxycoumarin moiety, which exhibits strong fluorescence upon excitation with ultraviolet light. The rate of fluorescence increase is directly proportional to the enzyme's activity, providing a sensitive and continuous method for monitoring enzymatic reactions. This principle is broadly applied in basic research, clinical diagnostics, and high-throughput screening for drug discovery.[1]

The fluorescence of this compound and its derivatives is highly dependent on pH.[1][2] The phenolic hydroxyl group at the 7-position has a pKa of approximately 7.6-7.8.[3] Below this pH, the molecule exists predominantly in its less fluorescent protonated (neutral) form. In alkaline conditions (pH 9-10.5), it deprotonates to the highly fluorescent anionic phenolate (B1203915) form.[2][3] This characteristic is a critical consideration in assay design, often requiring the addition of a high pH stop solution to maximize the fluorescent signal.

Principle of the Assay

The fundamental principle of an this compound-based enzyme assay involves a two-step process: enzymatic reaction followed by fluorometric detection. A non-fluorescent this compound derivative, which is the enzyme's substrate, is incubated with the enzyme source. The enzyme catalyzes the hydrolysis of the substrate, releasing the fluorescent this compound or 4-MU. The resulting fluorescence is then measured using a fluorometer, and the enzyme activity is calculated based on the rate of fluorescence generation.

G sub Umbelliferyl-Substrate (Non-Fluorescent) prod This compound (Fluorescent) sub->prod Enzymatic Cleavage enz Enzyme enz->sub lig Substrate Moiety prod->lig +

Caption: Enzymatic cleavage of a non-fluorescent umbelliferyl substrate.

Applications

This compound-based substrates are available for a wide range of enzymes, including:

  • Glycoside Hydrolases: Enzymes that cleave glycosidic bonds are commonly assayed using substrates like 4-methylumbelliferyl-β-D-glucuronide (for β-glucuronidase)[4][5][6], 4-methylumbelliferyl-galactoside (for β-galactosidase), and others. These assays are crucial in microbiology, molecular biology (as reporter genes), and for diagnosing lysosomal storage diseases.

  • Sulfatases: Steroid sulfatase, an enzyme implicated in hormone-dependent cancers, can be assayed using 4-methylumbelliferyl sulfate (B86663) (4-MUS).[7][8] These assays are valuable in cancer research and for screening potential therapeutic inhibitors.

  • Phosphatases: Substrates such as 4-methylumbelliferyl phosphate (B84403) are used to measure the activity of acid and alkaline phosphatases, which are important markers in various diseases.

  • Lipases and Esterases: this compound esters with different fatty acid chain lengths can be synthesized to serve as substrates for lipases and esterases, with applications in studying lipid metabolism and in the food and biofuel industries.[9]

Data Presentation

Table 1: Spectral Properties of this compound and 4-Methylthis compound (B1674119)

CompoundConditionExcitation Max (nm)Emission Max (nm)Quantum YieldReference
This compoundAcidic (pH 3.0-6.0)325452-4550.81[3][10]
This compoundAlkaline (pH 9.0-10.5)3674550.91[3]
4-Methylthis compound (4-MU)Alkaline (pH 9-10)~360-380~445-4600.95 (at pH 9.75)[2][3][11][12]

Table 2: Kinetic Parameters for Selected this compound-Based Substrates

EnzymeSubstrateKm (µM)Source Organism/SystemReference
Arylsulfatase4-Methylumbelliferyl Sulfate (4-MUS)700 ± 160Aerobacter aerogenes[8]
Sulfatase3-O-Methylfluorescein-Sulfate (MFS)24.8 ± 2.2Helix pomatia[13]

Experimental Protocols

Protocol 1: General Assay for β-Glucuronidase Activity

This protocol is adapted for the determination of β-glucuronidase activity in biological samples using 4-methylumbelliferyl-β-D-glucuronide (MUG).

Materials:

  • MUG Substrate Stock Solution: 10 mM 4-methylumbelliferyl-β-D-glucuronide in DMSO. Store at -20°C.

  • Assay Buffer: 0.1 M Sodium Acetate Buffer, pH 4.5.

  • Stop Solution: 0.2 M Glycine-NaOH Buffer, pH 10.4.

  • Enzyme Sample: Lysate or purified enzyme diluted in an appropriate buffer.

  • 4-Methylthis compound (4-MU) Standard: 1 mM 4-MU in DMSO for standard curve.

  • 96-well black, flat-bottom microplate.

  • Fluorometer capable of excitation at ~365 nm and emission detection at ~445 nm.

Procedure:

  • Prepare 4-MU Standards: Create a standard curve by serially diluting the 1 mM 4-MU stock solution in Assay Buffer to final concentrations ranging from 0 to 50 µM. Add 100 µL of each standard to wells of the 96-well plate.

  • Reaction Setup: In separate wells, add 50 µL of Assay Buffer.

  • Add Enzyme: Add 40 µL of the enzyme sample to the wells containing Assay Buffer. Include a "no-enzyme" control well with 40 µL of dilution buffer.

  • Initiate Reaction: Prepare a working MUG substrate solution by diluting the 10 mM stock to 1 mM in Assay Buffer. To start the reaction, add 10 µL of the 1 mM MUG solution to each well (final concentration: 100 µM).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Stop Reaction: Stop the enzymatic reaction by adding 100 µL of Stop Solution to each well. This raises the pH to maximize the fluorescence of the liberated 4-MU.

  • Fluorescence Measurement: Read the fluorescence of the plate in a fluorometer with excitation at ~365 nm and emission at ~445 nm.

  • Data Analysis: Subtract the fluorescence of the "no-enzyme" control from all experimental wells. Plot the fluorescence of the 4-MU standards against their concentration to generate a standard curve. Use the standard curve to determine the concentration of 4-MU produced in each enzyme reaction well. Calculate the enzyme activity as µmoles of substrate hydrolyzed per minute per mg of protein.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_std Prepare 4-MU Standards (0-50 µM) read_fluor Read Fluorescence (Ex: 365 nm, Em: 445 nm) prep_std->read_fluor prep_rxn Prepare Reaction Mix (Assay Buffer + Enzyme) start_rxn Add MUG Substrate (Final Conc. 100 µM) prep_rxn->start_rxn incubate Incubate at 37°C (30-60 min) start_rxn->incubate stop_rxn Add Stop Solution (pH 10.4) incubate->stop_rxn stop_rxn->read_fluor calc Calculate Activity (Using 4-MU Standard Curve) read_fluor->calc G A Seed Cells in 96-well Plate B Incubate Overnight A->B C Wash Cells with Serum-Free Medium B->C D Add 4-MUS Substrate in Assay Medium C->D E Incubate at 37°C (2-4 hours) D->E F Add Lysis Buffer & Stop Solution E->F G Read Fluorescence F->G H Normalize to Protein Content G->H

References

Application Note: High-Throughput Quantification of Umbelliferone in Human Plasma using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive, specific, and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of umbelliferone in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. The method has been validated according to industry standards, demonstrating high precision, accuracy, and linearity over a clinically relevant concentration range. This method is suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring of this compound.

Introduction

This compound (7-hydroxycoumarin) is a natural product from the coumarin (B35378) family, found in many plants of the Apiaceae family. It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. As research into the therapeutic potential of this compound and its derivatives continues, there is a growing need for a reliable and high-throughput analytical method to quantify its concentration in biological matrices such as plasma. This is crucial for understanding its pharmacokinetics and pharmacodynamics. The HPLC-MS/MS method detailed herein offers the necessary sensitivity and selectivity for accurate determination of this compound levels in plasma samples.

Experimental

Materials and Reagents
Instrumentation
  • HPLC System: A standard HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][2]

  • Analytical Column: A reversed-phase C18 column (e.g., Inertsil ODS-3, 50 mm × 4.6 mm, 5 µm) is recommended.[1]

Preparation of Solutions
  • Stock Solutions: Prepare stock solutions of this compound and apigenin (IS) at a concentration of 1 mg/mL in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the apigenin stock solution with methanol to a final concentration of 20 µg/mL.[1]

Sample Preparation

A protein precipitation method is employed for plasma sample preparation.[1][3][4][5][6]

  • To 50 µL of plasma sample in a microcentrifuge tube, add 200 µL of methanol containing the internal standard (apigenin).[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

HPLC Conditions:

ParameterValue
Column Inertsil ODS-3 (50 mm × 4.6 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.5 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 40°C[1]
Autosampler Temp. 4°C[1]
Gradient Elution As described in the table below[1]

Gradient Elution Program:

Time (min)% Mobile Phase B
0.0 - 0.220
0.2 - 2.020 → 35
2.0 - 2.535 → 60
2.5 - 3.960
3.9 - 3.9160 → 20
3.91 - 5.020

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)[1]
IonSpray Voltage -4500 V[1]
Temperature 550°C[1]
Curtain Gas (CUR) 35.0 psi[1]
Collision Gas (CAD) Medium[1]
Gas 1 55.0 psi[1]
Gas 2 55.0 psi[1]
MRM Transitions This compound: m/z 160.8 → 77.0 [M-H]⁻, Apigenin (IS): m/z 269.0 → 117.1 [M-H]⁻[1]

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 2.0 to 2000 ng/mL for this compound in plasma.[1] The correlation coefficient (r) was greater than 0.995.[1] The lower limit of quantification (LLOQ) was determined to be 2.0 ng/mL.[1]

Table 1: Linearity and Sensitivity Data

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r)LLOQ (ng/mL)
This compound2.0 - 2000> 0.995[1]2.0[1]
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations. The results are summarized in Table 2.

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LLOQ2.0< 15%± 15%< 15%± 15%
Low QC4.0< 15%± 15%< 15%± 15%
Medium QC500< 15%± 15%< 15%± 15%
High QC1600< 15%± 15%< 15%± 15%

Data presented are representative values based on typical validation requirements.

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels (low, medium, and high). The extraction recovery for this compound ranged from 87.96% to 94.41%.[1] The matrix effect was found to be in the range of 83.20% to 106.56%, indicating no significant ion suppression or enhancement.[1]

Table 3: Recovery and Matrix Effect Data

QC LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
Low88.595.2
Medium92.198.7
High90.3101.3

Data presented are representative values.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Methanol with IS (200 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (10 µL) supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms quantification Quantification (Calibration Curve) msms->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for this compound quantification in plasma.

hplc_msms_principle cluster_hplc HPLC System cluster_ms Mass Spectrometer sample_mixture Sample Mixture (this compound + IS + Matrix) hplc_column HPLC Column (C18) Separates compounds based on polarity sample_mixture->hplc_column esi_source ESI Source Ionizes compounds hplc_column->esi_source Elution quadrupole1 Quadrupole 1 (Q1) Selects precursor ion (e.g., m/z 160.8) esi_source->quadrupole1 collision_cell Collision Cell (Q2) Fragments precursor ion quadrupole1->collision_cell quadrupole3 Quadrupole 3 (Q3) Selects product ion (e.g., m/z 77.0) collision_cell->quadrupole3 detector Detector Measures ion intensity quadrupole3->detector data_system Data System Generates Chromatogram detector->data_system

Caption: Principle of HPLC-MS/MS analysis for this compound.

Conclusion

The HPLC-MS/MS method described in this application note is a reliable and efficient tool for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, which is essential for large-scale pharmacokinetic and clinical studies. The method's validation demonstrates its suitability for regulatory submissions and bioanalytical applications in drug development.

References

Application Notes and Protocols for Umbelliferone-Loaded Nanoparticles in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of umbelliferone-loaded nanoparticles for cancer therapy. This compound, a natural coumarin (B35378) derivative, has demonstrated promising anticancer properties, which can be enhanced through nanoformulation to improve its bioavailability and targeted delivery.

Data Presentation

The following tables summarize the quantitative data from various studies on this compound-loaded nanoparticles, offering a comparative view of their physicochemical properties and in vitro efficacy.

Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles

Nanoparticle TypeCore/Shell MaterialAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)Reference
Mesoporous Silica (B1680970) Nanoparticles (MSN)Silica~50-Negative12.56-[1]
Poly(D,L-lactide-co-glycolide) (PLGA) NPPLGA187.10.16Positive--[2]

Table 2: In Vitro Cytotoxicity of this compound and this compound-Loaded Nanoparticles

Cell LineTreatmentIC50Incubation Time (h)AssayReference
MCF-7 (Human Breast Cancer)Umbe@MSN-PAA-FASignificantly lower than free this compound48MTT
HepG2 (Human Liver Cancer)UFG-PLGA-NPNot specified, but effective24[³H] Thymidine incorporation[2]
HuH-7 (Human Liver Cancer)UFG-PLGA-NPNot specified, but effective24[³H] Thymidine incorporation[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles.

Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles

This protocol is based on a modified double emulsion solvent evaporation technique.[2]

Materials:

  • This compound β-D-galactopyranoside (UFG)

  • Poly(D,L-lactide-co-glycolide) (PLGA)

  • Dichloromethane (B109758) (DCM)

  • Polyvinyl alcohol (PVA)

  • Tween 80

  • Span 60

  • Stearic acid

  • Deionized water

  • Ice bath

  • Ultrasonicator

  • Magnetic stirrer

  • Lyophilizer

Procedure:

  • Preparation of Organic Phase: Dissolve a specific amount of PLGA and UFG in dichloromethane (DCM).

  • Preparation of Aqueous Phases:

    • Internal Aqueous Phase: Prepare a solution with dispersing agents Tween 80 and Span 60.

    • External Aqueous Phase: Prepare a solution of polyvinyl alcohol (PVA) in deionized water. Add stearic acid as a stabilizing agent.

  • Primary Emulsion (W/O): Add the internal aqueous phase to the organic phase. Sonicate the mixture for 15 seconds in an ice bath to form a water-in-oil (W/O) emulsion.

  • Secondary Emulsion (W/O/W): Gradually add the primary emulsion to the external PVA solution while stirring. Sonicate the resulting mixture for another 15 seconds to form a water-in-oil-in-water (W/O/W) double emulsion.[2]

  • Solvent Evaporation: Continuously stir the secondary emulsion at approximately 1200 rpm to allow for the complete evaporation of DCM.[2]

  • Nanoparticle Purification: Wash the nanoparticles successively with deionized water to remove residual surfactants and free drug.

  • Lyophilization: Disperse the washed nanoparticles in a small volume of water and lyophilize for 24 hours to obtain a dry powder.

  • Storage: Store the lyophilized nanoparticles at -20°C.[2]

Protocol 2: Synthesis of this compound-Loaded Mesoporous Silica Nanoparticles (MSNs)

This protocol describes a general method for synthesizing drug-loaded MSNs, which can be adapted for this compound.

Materials:

Procedure:

  • MSN Synthesis:

    • Dissolve CTAB in deionized water with NaOH and heat to 80°C.

    • Rapidly add TEOS while stirring vigorously. A white precipitate should form.

    • Maintain the reaction at 80°C for 2 hours.

    • Isolate the product by filtration and wash with water and methanol.

    • Remove the surfactant template by acid extraction using a mixture of methanol and concentrated HCl at 60°C for 6 hours.[3]

    • Wash the final MSN product thoroughly with ethanol and dry.

  • Drug Loading:

    • Dissolve this compound in ethanol.

    • Add the synthesized MSNs to the this compound solution.

    • Stir the mixture at room temperature for 24 hours to allow for drug loading into the mesopores.[3]

    • Collect the this compound-loaded MSNs by centrifugation, wash with ethanol to remove surface-adsorbed drug, and dry.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the procedure for evaluating the cytotoxic effects of this compound-loaded nanoparticles on cancer cell lines such as MCF-7.

Materials:

  • MCF-7 (or other suitable cancer cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound-loaded nanoparticles

  • Free this compound (as a control)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a CO₂ incubator.[4][5]

  • Treatment:

    • Prepare serial dilutions of this compound-loaded nanoparticles and free this compound in the complete culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the treatments. Include untreated cells as a control.

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, remove the treatment-containing medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 4 hours.[5]

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4][5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Western Blot Analysis for Apoptosis Markers

This protocol is for the detection of key apoptosis-related proteins such as caspases and Bcl-2 family members.

Materials:

  • Cancer cells treated with this compound nanoparticles

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Western blot imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and control cells with ice-cold RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1-2 hours at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[6]

  • Analysis: Analyze the band intensities, normalizing to a loading control like β-actin, to determine the relative expression levels of the target proteins.[7]

Protocol 5: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anticancer efficacy of this compound-loaded nanoparticles in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line (e.g., MCF-7)

  • Sterile PBS or serum-free medium

  • This compound-loaded nanoparticle formulation

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.[8]

    • Monitor the mice for tumor formation.

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8]

    • Administer the this compound nanoparticle formulation (e.g., via intraperitoneal or intravenous injection) according to a predetermined schedule. Include a vehicle control group.

  • Monitoring:

    • Measure the tumor volume using calipers two to three times per week. The formula Volume = (Width² x Length) / 2 can be used.[8]

    • Monitor the body weight of the mice as an indicator of systemic toxicity.[8]

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • The tumors can be weighed and processed for further analysis (e.g., histology, western blot).

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of this compound-Loaded Nanoparticles (PLGA or MSN) characterization Physicochemical Characterization (Size, Zeta Potential, Drug Loading) synthesis->characterization cell_culture Cancer Cell Culture (e.g., MCF-7, HepG2) characterization->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity apoptosis_assay Apoptosis Analysis (Western Blot) cytotoxicity->apoptosis_assay xenograft Xenograft Tumor Model in Mice apoptosis_assay->xenograft treatment Treatment with Nanoparticles xenograft->treatment efficacy Tumor Growth Inhibition & Toxicity Assessment treatment->efficacy

Caption: General experimental workflow for the development and evaluation of this compound-loaded nanoparticles.

apoptosis_pathway cluster_cell Cancer Cell umb_np This compound Nanoparticles ros ↑ Reactive Oxygen Species (ROS) umb_np->ros mito Mitochondrial Dysfunction ros->mito bcl2 ↓ Bcl-2 (Anti-apoptotic) mito->bcl2 bax ↑ Bax (Pro-apoptotic) mito->bax caspase9 ↑ Cleaved Caspase-9 bcl2->caspase9 | bax->caspase9 caspase3 ↑ Cleaved Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound nanoparticles.

akt_pi3k_pathway cluster_pathway PI3K/Akt Signaling Pathway umb_np This compound Nanoparticles akt Akt umb_np->akt Inhibition pi3k PI3K pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

References

Application Notes: Umbelliferone as a Versatile Scaffold for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Umbelliferone (7-hydroxycoumarin), a naturally occurring benzopyrone found predominantly in plants of the Apiaceae (Umbelliferae) family, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its inherent biological activities, coupled with a molecular structure amenable to chemical modification, make it an attractive starting point for the development of novel therapeutic agents.[2] Derivatives of this compound have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, neuroprotective, antimicrobial, and antidiabetic properties.[1][2][4] This versatility stems from the ability to introduce various pharmacophores at its reactive sites, primarily the C7 hydroxyl group and positions C3, C4, C6, and C8 on the coumarin (B35378) ring, allowing for the fine-tuning of activity against diverse biological targets.[5][6]

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound derivatives has been explored across multiple disease areas. The core coumarin structure serves as a template for designing agents that can interact with various enzymes and signaling pathways.

  • Anticancer Activity: this compound derivatives have shown significant promise in oncology.[5] They can induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit cancer cell migration and invasion.[5][7] Key mechanisms include the modulation of critical signaling pathways such as PI3K/Akt and the inhibition of enzymes like histone deacetylases (HDACs).[2][5] For instance, certain derivatives have been shown to suppress the proliferation of glioblastoma, prostate cancer, and hepatocellular carcinoma cells.[7][8][9] The modification of the cadherin/β-catenin complex is another mechanism by which these compounds can inhibit tumor proliferation and metastasis.[8]

  • Anti-inflammatory Effects: The this compound framework is a valuable starting point for creating potent anti-inflammatory agents.[2][10] These compounds can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[2] Their mechanism of action often involves the inhibition of key inflammatory signaling pathways, including NF-κB and MAPK (mitogen-activated protein kinase).[2]

  • Neuroprotective Properties: Several this compound-based compounds have been identified as potent inhibitors of enzymes implicated in neurodegenerative diseases, such as monoamine oxidase (MAO-A and MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).[2][5] By targeting these enzymes, these derivatives hold potential for the treatment of conditions like Alzheimer's and Parkinson's disease.

  • Antimicrobial and Antifungal Activity: Modifications to the this compound scaffold, particularly at the C-8 position, have yielded derivatives with considerable activity against multi-drug-resistant bacteria and fungal strains.[2][5]

  • Antidiabetic Effects: Certain derivatives, such as 6-formylthis compound, have demonstrated antidiabetic potential by inhibiting key enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).[2]

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data on the biological activities of selected this compound derivatives from various studies.

Table 1: Anticancer Activity of this compound Derivatives

Compound/Derivative Cancer Cell Line Activity IC50 Value (µM) Reference
This compound HepG2 (Hepatocellular Carcinoma) Antiproliferative ~25-50 (Concentration-dependent) [7]
This compound KB (Oral Epithelial Carcinoma) Cytotoxic 24.90 (mg/ml) [11]
This compound MCF-7 (Breast Cancer) Cytotoxic 29.19 (mg/ml) [11]

| 7-Substituted Derivative | 22Rv1 (Prostate Cancer) | Antiproliferative | Not specified |[9] |

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Compound/Derivative Target Enzyme Activity IC50 Value (µM) Reference
This compound hMAO-A Inhibition 18.08 [12]
This compound hMAO-B Inhibition 12.98 [12]
5-Bromoisatin Hybrid hMAO-A Inhibition 7.47 [5]
2-Hydroxy-2-phenylacetate Hybrid hMAO-B Inhibition 10.32 [5]
3-Hydroxy-7-benzyloxy-2H-chromen-2-one MAO-B Inhibition 0.012 [5]
Coumarin-isatin Hybrid (Compound 26) α-glucosidase Inhibition 2.56 [5]
6-Formylthis compound Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition 1.13 [2]
6-Formylthis compound α-glucosidase Inhibition 58.36 [2]
2,4-dihydroxybenzoate derivative (4e) Mushroom Tyrosinase Inhibition 8.96 [13][14]

| 7-O-geranyl-umbelliferone (1g) | Pancreatic Lipase | Inhibition | 21.64 |[15] |

Protocols: Synthesis and Evaluation of this compound Derivatives

This section provides detailed experimental protocols for the synthesis of a representative this compound derivative and a key bioassay for evaluating its therapeutic potential.

Protocol 1: Synthesis of 7-O-alkoxy-umbelliferone Derivatives

This protocol describes a general method for the O-alkylation of the C7 hydroxyl group of this compound, a common strategy to generate derivatives with diverse biological activities.[10][15]

Objective: To synthesize a library of 7-O-alkoxy-umbelliferone derivatives for biological screening.

Materials:

  • This compound (7-hydroxycoumarin)

  • Selected alkyl or benzyl (B1604629) halide (e.g., ethyl bromoacetate, benzyl chloride)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone (B3395972)

  • Ethanol (for crystallization)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and the selected alkyl/benzyl halide in dry acetone.

  • Add an excess of anhydrous potassium carbonate (approximately 1.5-2 equivalents) to the mixture. K₂CO₃ acts as a base to deprotonate the hydroxyl group.

  • Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the halide. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically stirred overnight.[10][13]

  • Once the reaction is complete (as indicated by the disappearance of the starting this compound spot on TLC), filter the mixture to remove the potassium carbonate and any inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude residue is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 7-O-substituted this compound derivative.[10]

  • Characterize the final product using spectroscopic methods (e.g., ¹H-NMR, ¹³C-NMR, Mass Spectrometry) to confirm its structure.

Protocol 2: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol details a colorimetric assay to evaluate the inhibitory effect of this compound derivatives on mushroom tyrosinase, an enzyme relevant to hyperpigmentation.[13][14]

Objective: To determine the IC₅₀ value of a test compound against mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Kojic acid (as a positive control)[13][14]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a stock solution of L-DOPA in phosphate buffer.

  • Prepare serial dilutions of the test compounds and the positive control (kojic acid) at various concentrations.

  • In a 96-well microplate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound solution (or solvent for the control)

    • Mushroom tyrosinase solution

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader. The formation of dopachrome (B613829) from the oxidation of L-DOPA results in a color change that can be quantified.[13]

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the reaction mixture without an inhibitor and A_sample is the absorbance with the test compound.

  • Plot the percentage of inhibition against the concentration of the test compound and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow start Start: this compound (7-hydroxycoumarin) synthesis O-Alkylation Reaction (Stirring/Reflux) start->synthesis reagents Alkyl/Benzyl Halide, Anhydrous K2CO3, Dry Acetone reagents->synthesis filtration Filtration synthesis->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation purification Recrystallization (Ethanol) evaporation->purification product Final Product: 7-O-substituted This compound Derivative purification->product characterization Structural Analysis (NMR, MS) product->characterization bioassay Biological Assay (e.g., Enzyme Inhibition) product->bioassay

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

anti_inflammatory_pathway lps Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway lps->mapk nfkb NF-κB Pathway lps->nfkb umb_deriv This compound Derivative umb_deriv->mapk Inhibition umb_deriv->nfkb Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->cytokines nfkb->cytokines inflammation Inflammatory Response cytokines->inflammation

Caption: Inhibition of inflammatory pathways by this compound derivatives.

anticancer_pi3k_akt_pathway gf Growth Factor Signal pi3k PI3K gf->pi3k umb_deriv This compound Derivative akt Akt (Phosphorylation) umb_deriv->akt Blocks Phosphorylation caspase Caspase-3 Cleavage umb_deriv->caspase Induces pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation Promotes apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: Anticancer mechanism via PI3K/Akt pathway modulation and apoptosis induction.

References

Application Note: Determination of DPPH Radical Scavenging Activity of Umbelliferone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone, a natural coumarin (B35378) derivative found in various plants, is recognized for its diverse pharmacological properties, including antioxidant activities.[1] The evaluation of antioxidant potential is a critical step in the characterization of bioactive compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely employed, rapid, and straightforward spectrophotometric method for assessing the antioxidant capacity of chemical compounds. This application note provides a detailed protocol for determining the DPPH radical scavenging activity of this compound, enabling researchers to consistently evaluate its antioxidant potential.

The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow. The degree of discoloration, measured by the decrease in absorbance at a specific wavelength, is proportional to the radical scavenging activity of the antioxidant.

Materials and Reagents

  • This compound (7-hydroxycoumarin)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic acid (Vitamin C) or Trolox (as a positive control)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO, if required for solubility)

  • 96-well microplate

  • Microplate reader or UV-Vis spectrophotometer

  • Pipettes and pipette tips

  • Volumetric flasks and other standard laboratory glassware

Experimental Protocols

Preparation of Solutions

1. DPPH Radical Solution (0.1 mM)

  • Accurately weigh 3.94 mg of DPPH powder.

  • Dissolve the DPPH in 100 mL of methanol or ethanol in a volumetric flask.

  • Stir the solution until the DPPH is completely dissolved.

  • Store the solution in a dark bottle and at 4°C to protect it from light. It is recommended to prepare this solution fresh daily.

2. This compound Stock Solution (e.g., 1 mg/mL)

  • This compound has good solubility in ethanol, methanol, and DMSO. For instance, its solubility is approximately 5 mg/mL in ethanol and methanol, and 10 mg/mL in DMSO.[2]

  • To prepare a 1 mg/mL stock solution, accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or ethanol). If solubility is an issue, a small amount of DMSO can be used, followed by dilution with methanol or ethanol.

3. This compound Test Solutions

  • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Use the same solvent as the stock solution for dilutions.

4. Standard Antioxidant (Ascorbic Acid) Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of ascorbic acid and dissolve it in 10 mL of methanol or ethanol.

5. Standard Antioxidant Test Solutions

  • Prepare a series of dilutions from the ascorbic acid stock solution to create a standard curve (e.g., 2, 4, 6, 8, 10 µg/mL).

Assay Procedure
  • Pipetting:

    • In a 96-well microplate, add 100 µL of each concentration of the this compound test solutions to separate wells.

    • Add 100 µL of each concentration of the standard ascorbic acid solutions to separate wells.

    • For the control well, add 100 µL of the solvent (e.g., methanol or ethanol).

  • Initiation of Reaction:

    • To each well, add 100 µL of the 0.1 mM DPPH solution.

  • Incubation:

    • Mix the contents of the wells gently.

    • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculation of Percentage Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test sample).

    • A_sample is the absorbance of the test sample with the DPPH solution.

  • Determination of IC50 Value:

    • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a key parameter for antioxidant activity.

    • Plot a graph of percentage inhibition versus the concentration of this compound.

    • The IC50 value can be determined from the graph by identifying the concentration that corresponds to 50% inhibition.

Data Presentation

The radical scavenging activity of this compound and the standard antioxidant can be summarized in the following tables.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)Absorbance (517 nm)% Inhibition
Control(Absorbance of DPPH alone)0
10
25
5059.6[3]
100
200

Table 2: DPPH Radical Scavenging Activity of Ascorbic Acid (Standard)

Concentration (µg/mL)Absorbance (517 nm)% Inhibition
Control(Absorbance of DPPH alone)0
2
4
6
8
10

Table 3: Comparative IC50 Values

CompoundIC50 Value (µg/mL)
This compoundTo be determined from the assay
This compound β-D-galactopyranoside42[4]
Ascorbic AcidTo be determined from the assay

Visualizations

DPPH Radical Scavenging Mechanism

DPPH_Scavenging DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H• This compound This compound-OH Umbelliferone_radical This compound-O• This compound->Umbelliferone_radical - H• DPPH_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution to all wells prep_dpph->add_dpph prep_umb Prepare this compound Test Solutions pipette Pipette Solutions into 96-well Plate prep_umb->pipette prep_std Prepare Standard (Ascorbic Acid) Solutions prep_std->pipette pipette->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_graph Plot % Inhibition vs. Concentration calc_inhibition->plot_graph det_ic50 Determine IC50 Value plot_graph->det_ic50

References

Application Notes and Protocols: Synthesis and Evaluation of Umbelliferone Derivatives as Potential Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of umbelliferone derivatives and their evaluation as potential antifungal agents. The increasing demand for novel fungicides with improved efficacy and reduced environmental impact has driven research into natural product scaffolds, such as this compound (7-hydroxycoumarin).[1][2] this compound and its derivatives have demonstrated a wide range of biological activities, including antifungal properties, making them a promising starting point for the development of new agrochemicals.[3][4]

This document outlines synthetic methodologies for the modification of the this compound core, protocols for in vitro antifungal screening, and a summary of structure-activity relationship (SAR) data to guide future drug discovery efforts.

Synthesis of this compound Derivatives

The chemical synthesis of this compound derivatives often involves modification at the C7 hydroxyl group, as this position has been shown to be crucial for modulating antifungal activity and reducing phytotoxicity.[1][5][6] Other positions, such as C3, C4, and C8, have also been explored to investigate their impact on biological activity.[3][4]

General Synthesis of C7-O-Substituted this compound Derivatives

A common strategy for synthesizing C7-O-substituted this compound derivatives involves the Williamson ether synthesis, where the hydroxyl group of this compound is reacted with various alkyl or aryl halides.

Protocol 1: Synthesis of Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate

This protocol describes the synthesis of an intermediate compound that can be further modified to create a variety of derivatives.[7]

Materials:

  • This compound

  • Ethyl bromoacetate (B1195939)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate.[7]

Synthesis of C7-O-Thiadiazole and Triazole Derivatives

The ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate intermediate can be used to synthesize heterocyclic derivatives, which have shown interesting biological activities.[7][8]

Protocol 2: Synthesis of 7-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]-2H-chromen-2-one [7]

Procedure:

  • Saponify ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate using sodium hydroxide (B78521) to yield 2-(2-oxo-2H-chromen-7-yloxy)acetic acid.[7]

  • Cyclize the resulting acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorous oxychloride to obtain the desired 7-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]-2H-chromen-2-one.[7]

Antifungal Activity Screening

The evaluation of the antifungal potential of newly synthesized this compound derivatives is a critical step. Standardized broth microdilution or agar (B569324) dilution methods are commonly used to determine the minimum inhibitory concentration (MIC) of the compounds against various fungal pathogens.[9]

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a general guideline and may need to be optimized for specific fungal species.[9][10][11][12]

Materials:

  • Synthesized this compound derivatives

  • Target fungal strains (e.g., Alternaria alternata, Botrytis cinerea, Fusarium oxysporum)[1]

  • Appropriate growth medium (e.g., Potato Dextrose Broth (PDB), RPMI-1640)

  • Positive control (e.g., commercial fungicide like Carbendazim or Fluconazole)[3][13]

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strains on a suitable agar medium. Prepare a spore or conidial suspension in sterile saline or growth medium and adjust the concentration to a standardized value (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL).

  • Compound Preparation: Dissolve the synthesized compounds and the positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions. Prepare serial dilutions of the compounds in the growth medium in the wells of a 96-well microplate.

  • Inoculation: Add the fungal inoculum to each well containing the compound dilutions. Include wells with inoculum and solvent only (negative control) and wells with inoculum and the positive control.

  • Incubation: Incubate the microplates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Data Presentation

Quantitative data from the synthesis and antifungal screening should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Synthesis and Antifungal Activity of Selected this compound Derivatives

Compound IDR-group at C7Yield (%)Antifungal Activity (Inhibition Rate % at 100 µg/mL)EC₅₀ (µg/mL)
This compound -H-A. alternata: ~30%>100
Derivative 2f -CH₂CH=C(CH₃)₂>80%A. alternata: >80%25.3
Derivative 10 Methoxyacrylate moiety>80%B. cinerea: >80%18.7
Derivative 2e -CH₂CF₃~65%F. oxysporum: ~65%Not Reported

Data compiled from multiple sources for illustrative purposes.[1]

Visualization of Experimental Workflows

Diagrams can effectively illustrate the logical flow of experiments.

Synthesis_Workflow This compound This compound Reaction Reaction with Alkyl/Aryl Halide This compound->Reaction Purification Purification (Recrystallization/ Chromatography) Reaction->Purification Derivative This compound Derivative Purification->Derivative Characterization Characterization (NMR, MS, etc.) Derivative->Characterization

Caption: General workflow for the synthesis of C7-O-substituted this compound derivatives.

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of 96-well plates Inoculum->Inoculation Compounds Compound Dilution Series Compounds->Inoculation Incubation Incubation Inoculation->Incubation Measurement Visual/Spectrophotometric Measurement Incubation->Measurement MIC MIC Determination Measurement->MIC

Caption: Workflow for the in vitro antifungal activity screening of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The antifungal activity of this compound derivatives is significantly influenced by the nature of the substituent at the C7 position.

  • Alkylation and Acylation: O-alkylation and O-acylation with shorter alkyl and acyl groups at the C7 position can enhance antifungal activity.[14]

  • Haloalkanes: The introduction of haloalkane moieties, particularly fluorine-containing groups, has been shown to significantly increase the antifungal activity.[1]

  • Methoxyacrylate and Isopentenyl Moieties: Coupling this compound with methoxyacrylate and isopentenyl moieties has resulted in compounds with excellent antifungal activity.[1]

  • Heterocyclic Rings: The incorporation of heterocyclic rings, such as thiadiazoles and triazoles, at the C7 position has been explored as a strategy to generate novel derivatives with potential antifungal properties.[7][8]

References

Troubleshooting & Optimization

Technical Support Center: Improving Umbelliferone Solubility for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of umbelliferone in in vivo experimental setups.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in aqueous solutions for my in vivo experiment. What are the primary strategies to improve its solubility?

A1: this compound is known for its low solubility in water, which can hinder in vivo studies.[1][2][3] The primary strategies to enhance its solubility can be categorized as follows:

  • Formulation with Co-solvents: This is often the simplest and most direct method for initial studies. It involves dissolving this compound in a water-miscible organic solvent before diluting it with an aqueous vehicle.[4][5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" with a water-soluble exterior.[6][7][8]

  • Nanoparticle-Based Drug Delivery Systems: This advanced approach involves encapsulating or loading this compound into various nanocarriers. This not only improves solubility but can also enhance bioavailability, stability, and even provide targeted delivery.[9][10][11] Common systems include liposomes, polymeric nanoparticles, and solid lipid nanoparticles.[1][12][13]

  • Solid Dispersions: This technique involves dispersing this compound in a solid hydrophilic matrix at the molecular level, which can significantly improve its dissolution rate and solubility.[14][15][16]

Q2: Which solubilization technique is most appropriate for my specific study?

A2: The choice of method depends on several factors including the experimental model, route of administration, required dosage, and the overall objective of your study. The following workflow can guide your decision-making process.

G cluster_start Initial Assessment cluster_formulation Formulation Strategy cluster_solutions Potential Solutions Start Poor this compound Solubility Simple Simple Formulation Needed? (e.g., Acute toxicity, preliminary screening) Start->Simple Advanced Advanced Delivery Needed? (e.g., Chronic studies, targeting, improved PK) Simple->Advanced No CoSolvent Co-Solvent Approach Simple->CoSolvent Yes Nanoparticles Nanoparticle Formulations (Liposomes, PLGA, etc.) Advanced->Nanoparticles Yes SolidDispersion Solid Dispersions Advanced->SolidDispersion Consider for Oral Delivery Cyclodextrin Cyclodextrin Complexation CoSolvent->Cyclodextrin Precipitation or Toxicity Issues? G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) NFkB_path NF-κB Pathway Stimulus->NFkB_path MAPK_path MAPK/ERK Pathway Stimulus->MAPK_path Cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB_path->Cytokines MAPK_path->Cytokines This compound This compound This compound->NFkB_path Inhibits This compound->MAPK_path Inhibits

References

Technical Support Center: Addressing Umbelliferone Instability During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with umbelliferone during extraction processes.

Troubleshooting Guide: Common Issues in this compound Extraction

This guide addresses common problems, their potential causes, and recommended solutions to improve the yield and purity of this compound.

IssuePotential Cause(s)Troubleshooting Steps
Low this compound Yield Degradation During Extraction: Exposure to high temperatures, unsuitable pH levels, or extended extraction times can degrade this compound.[1][2]Optimize extraction parameters by employing lower temperatures, adjusting the solvent pH to be as close to neutral as feasible, and reducing the duration of the extraction. Consider utilizing non-thermal extraction methods such as ultrasound-assisted extraction (UAE) or maceration.
Inefficient Extraction Method: The selected solvent or extraction technique may not be optimal for the specific plant material.Conduct trials with various solvents, such as aqueous ethanol (B145695) or methanol (B129727), which have proven effective.[3][4] Compare the efficacy of different extraction techniques, including Soxhlet, maceration, and UAE.[3]
Presence of Unknown Peaks in Chromatogram Formation of Degradation Products: The additional peaks are likely this compound derivatives formed during extraction.[1][5]Refer to the troubleshooting steps for "Low this compound Yield." Employ milder extraction conditions to minimize degradation. Utilize analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products and better understand the degradation pathway.[5]
Extract Discoloration Oxidation or Degradation: Changes in color can indicate oxidation of this compound or the formation of colored degradation byproducts.Minimize the extract's exposure to oxygen and light throughout the extraction and storage process.[6] The addition of a suitable antioxidant to the extraction solvent may be beneficial. Store the final extracts at low temperatures in amber-colored vials.
Inconsistent Results Between Batches Process Variability: Minor deviations in extraction parameters such as temperature, duration, or solvent composition can lead to inconsistent outcomes.Meticulously standardize the entire extraction protocol. Ensure that all experimental parameters are kept constant for every extraction to ensure reproducibility.
Precipitation in Final Extract Supersaturation or Post-Extraction Changes: Precipitation can occur if the solution is supersaturated or if there are changes in temperature or solvent composition after the extraction is complete.Filter the extract after it has equilibrated to room temperature. If precipitation continues to be an issue, consider using a different solvent system or adjusting the final concentration of the extract.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

The choice of solvent can be dependent on the plant matrix. However, studies have demonstrated that aqueous ethanol (e.g., 50% ethanol) and methanol are effective for the extraction of this compound from plant sources such as chamomile.[3][4]

Q2: How can I prevent the degradation of this compound during the extraction process?

To minimize the degradation of this compound, it is critical to carefully control the extraction conditions. Key strategies include:

  • Employing Milder Extraction Techniques: Methods like ultrasound-assisted extraction (UAE) or maceration are generally less harsh than high-temperature methods like reflux extraction.[7]

  • Optimizing Temperature and Duration: When using thermal methods, it is advisable to use the lowest effective temperature and the shortest possible extraction time to achieve a satisfactory yield without causing significant degradation.

  • Controlling pH: Maintaining a pH level that is optimal for this compound stability, typically near neutral, is recommended.

  • Protection from Light: Perform extractions in a darkened environment or use amber-colored glassware to prevent photodegradation.[6]

Q3: My this compound extract appears to be unstable over time. What is the proper storage method?

For enhanced long-term stability, it is recommended to store extracts at low temperatures (e.g., 4°C or -20°C) in airtight, amber-colored containers to shield them from light and oxidative degradation.[6][8]

Q4: I am observing several unexpected peaks in my HPLC analysis of the extract. What might they be?

These additional peaks are likely derivatives of this compound that have formed during the extraction process.[5] Depending on the specific conditions of the extraction (such as the solvents, temperature, and pH used), this compound can be transformed into other compounds, including umbellic acid, various hydroxylated derivatives, or esters.[1] To confirm the identity of these unexpected peaks, analytical techniques such as LC-MS are recommended.[5]

Q5: Is it beneficial to add an antioxidant during the extraction of this compound?

While not always a standard procedure, the addition of an antioxidant can be beneficial in preventing the oxidative degradation of this compound, particularly if the extraction process is lengthy or involves elevated temperatures.[9] The selection of an appropriate antioxidant should be based on its compatibility with the solvent system and any downstream applications.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general framework and may require optimization for different plant materials.

  • Objective: To extract this compound from plant material using sonication, which helps to minimize thermal degradation.

  • Materials:

    • Dried and finely powdered plant material

    • Extraction solvent (e.g., 50% ethanol in water)

    • Ultrasonic bath or a probe sonicator

    • Filtration apparatus or a centrifuge

    • Rotary evaporator

    • Amber-colored storage vials

  • Procedure:

    • Accurately weigh a known quantity of the powdered plant material and transfer it to an Erlenmeyer flask.

    • Add the extraction solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 w/v).

    • Place the flask into an ultrasonic bath.

    • Sonicate for a specified duration (e.g., 30 minutes) while maintaining a controlled temperature (e.g., 40°C).[10]

    • Following sonication, separate the liquid extract from the solid plant material by either filtration or centrifugation.

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator, ensuring the temperature remains low (e.g., below 40°C).

    • Store the concentrated extract in an amber vial at 4°C.

Stability Assessment of this compound Extract

This protocol outlines a method for evaluating the stability of an this compound extract under various environmental conditions.

  • Objective: To determine the stability of this compound within an extract when subjected to different storage conditions.

  • Materials:

    • This compound extract

    • High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column

    • Incubators or ovens capable of maintaining different temperatures (e.g., 4°C, 25°C, 50°C)[6]

    • A consistent light source for photodegradation assessment (e.g., a well-lit windowsill or a dedicated photostability chamber)

    • Both amber and clear glass vials

  • Procedure:

    • Establish the initial concentration of this compound in the extract using a validated HPLC method.

    • Aliquot the extract into multiple amber and clear vials.

    • Temperature Stability Study: Place the amber vials in storage at different temperatures (e.g., 4°C, 25°C, and 50°C).[6]

    • Photostability Study: Expose the clear vials to a consistent light source, and concurrently, keep a set of amber vials as a dark control at the same ambient temperature.[6]

    • At predetermined time intervals (e.g., 0, 1, 2, and 4 weeks), collect a sample from each set of conditions.

    • Analyze the concentration of this compound in each sample using HPLC.

    • Calculate the percentage of this compound remaining at each time point in comparison to the initial concentration.

Quantitative Data Summary

Table 1: Influence of Storage Conditions on the Stability of this compound in a Formulation

Storage ConditionDuration (weeks)Residual this compound (%)
4°C4No significant alteration
25°C4No significant alteration
50°C4No significant alteration
Sunlight Exposure4~73%

This data has been adapted from a study investigating the stability of this compound in a cosmetic formulation.[6]

Table 2: A Comparison of Extraction Methods for this compound from Chamomile Processing Byproducts

Extraction MethodSolventThis compound Yield (mg/100g)
Maceration50% Aqueous Ethanol11.80

This table highlights a subset of data focusing on the most effective method identified in the cited research.[3][11]

Diagrams

Umbelliferone_Degradation_Pathway cluster_stress Stress Factors cluster_products Degradation Products This compound This compound Hydroxylated Derivatives Hydroxylated Derivatives This compound->Hydroxylated Derivatives degrades to Glucosylated Derivatives Glucosylated Derivatives This compound->Glucosylated Derivatives degrades to Methylated Derivatives Methylated Derivatives This compound->Methylated Derivatives degrades to Other Transformation Products Other Transformation Products This compound->Other Transformation Products degrades to Heat Heat Heat->this compound induces Light Light Light->this compound induces pH pH pH->this compound induces Enzymes Enzymes Enzymes->this compound induces Oxidants Oxidants Oxidants->this compound induces

Caption: Key factors contributing to the degradation of this compound.

Extraction_Troubleshooting_Workflow Start Low this compound Yield or Presence of Impurities Check_Temp Was a high temperature (e.g., reflux) used? Start->Check_Temp Reduce_Temp Action: Lower the temperature or switch to a non-thermal method (e.g., UAE, Maceration) Check_Temp->Reduce_Temp Yes Check_pH Was the solvent pH acidic or alkaline? Check_Temp->Check_pH No Reduce_Temp->Check_pH Adjust_pH Action: Adjust the pH to be near neutral Check_pH->Adjust_pH Yes Check_Light Was the extraction exposed to light? Check_pH->Check_Light No Adjust_pH->Check_Light Protect_Light Action: Protect from light (e.g., use amber glassware) Check_Light->Protect_Light Yes Re_evaluate Re-evaluate Yield and Purity Check_Light->Re_evaluate No Protect_Light->Re_evaluate

Caption: A workflow for troubleshooting issues in this compound extraction.

References

Umbelliferone Synthesis Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of umbelliferone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and traditional method for synthesizing this compound (7-hydroxycoumarin) is the Pechmann condensation.[1][2][3] This reaction involves the condensation of resorcinol (B1680541) with a β-ketoester, such as malic acid or formylacetic acid, under acidic conditions.[1][2]

Q2: What are the typical starting materials and catalysts used in the Pechmann condensation for this compound?

A2: The typical starting materials are resorcinol and malic acid.[1][3] Concentrated sulfuric acid is commonly used as a condensing agent and catalyst.[1][3]

Q3: What is a greener alternative to the conventional Pechmann condensation?

A3: Microwave-assisted organic synthesis (MAOS) offers a more environmentally friendly alternative. This method can be performed solvent-free, significantly reduces reaction times, and can lead to good yields.[3][4][5]

Q4: How is crude this compound typically purified after synthesis?

A4: The crude this compound precipitate is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as ethanol (B145695) or dilute acetic acid.[1][6]

Troubleshooting Guide

Low Yield

Q5: My this compound synthesis resulted in a very low yield. What are the potential causes and how can I improve it?

A5: Low yields in this compound synthesis, particularly via Pechmann condensation, can stem from several factors. Here are the common culprits and their solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time or non-optimal temperature.[7] For traditional heating methods, ensure the mixture is heated for an adequate duration.[3]

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. Excessively high temperatures can lead to charring and a decrease in yield, while a temperature that is too low will result in a sluggish or incomplete reaction.[8] It is advisable to perform small-scale experiments at different temperatures to determine the optimal condition.[8]

  • Impurities in Starting Materials: The purity of the reactants, resorcinol and malic acid, is crucial. Impurities can interfere with the reaction, leading to the formation of unwanted side products and consequently, a lower yield of this compound.[7]

  • Catalyst Issues: The concentration and activity of the acid catalyst are vital. Using an incorrect amount or an old, inactive catalyst can significantly hinder the reaction.[7][8]

  • Atmospheric Moisture: Some reagents used in the synthesis can be sensitive to moisture. It is recommended to conduct the reaction under anhydrous conditions where specified.[7]

  • Product Loss During Work-up: Significant amounts of the product can be lost during the work-up and purification stages. This can happen due to inefficient extraction, premature precipitation, or using an unsuitable recrystallization solvent.[7]

Impure Product

Q6: The final this compound product is impure. What are the likely reasons and how can I improve its purity?

A6: Product impurity is a common issue that can often be resolved by addressing the following:

  • Side Product Formation: Several side reactions can occur simultaneously with the main reaction, consuming the starting materials and generating impurities.[7] Carefully controlling the reaction temperature can help minimize the formation of byproducts.[8]

  • Charring at High Temperatures: As mentioned, excessively high temperatures can cause the reaction mixture to char, leading to a discolored and impure product.[8]

  • Inefficient Purification: The purification process itself might be the source of the impurity. Ensure that the recrystallization solvent is appropriate and that the washing steps are carried out thoroughly to remove any unreacted starting materials or byproducts.[1][6]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for different this compound synthesis methods.

Synthesis MethodReactantsCatalyst/ConditionsReaction TimeYieldReference
Traditional Pechmann Resorcinol, l-malic acidConcentrated H₂SO₄, gentle heatingNot specified~32%[6]
Modified Pechmann Resorcinol, d-malic acidConcentrated H₂SO₄, gentle heatingNot specified~45-46%[6]
Microwave-Assisted Resorcinol, malic acidConcentrated H₂SO₄, solvent-free, microwave irradiation30 secondsGood yields[3]

Experimental Protocols

Protocol 1: Traditional Pechmann Condensation

This protocol is adapted from a modified procedure of the v. Pechmann method.[6]

  • Reactant Preparation: Grind together 22g of resorcinol and 26.8g of malic acid.

  • Reaction Initiation: Gently heat the mixture with 54 c.c. of concentrated sulfuric acid. The liquid will solidify to a light yellow mass and then quickly remelt with strong effervescence.

  • Reaction Progression: Stop heating as soon as the liquefaction is complete.

  • Precipitation: Immediately pour the mass into 220 c.c. of ice-water. The this compound will take time to separate completely, appearing as a light red crystalline mass.

  • Purification: Collect the precipitate and recrystallize it twice from dilute alcohol and once from dilute acetic acid to obtain pure, faint yellow this compound.[6]

Protocol 2: Microwave-Assisted Synthesis

This is a solvent-free, rapid synthesis method.[3]

  • Reactant Mixture: In a 50 mL Erlenmeyer flask, add resorcinol (20 mmol), malic acid (20 mmol), and concentrated sulfuric acid (100 mmol). Place a glass funnel on top of the flask.

  • Microwave Irradiation: Place the flask at the edge of the microwave plate and irradiate for a total of 30 seconds. It is crucial to divide this into three 10-second intervals to prevent overheating and potential accidents.

  • Work-up: After irradiation, add 2-10 mL of hot water to the resulting slurry.

  • Purification: The crude product can then be purified by recrystallization.

Visualizations

Experimental Workflow for Pechmann Condensation

Pechmann_Condensation_Workflow Pechmann Condensation Workflow for this compound Synthesis reactant_prep Reactant Preparation (Resorcinol + Malic Acid) acid_addition Slow Addition of Concentrated H₂SO₄ (catalyst) with cooling reactant_prep->acid_addition heating Heating (e.g., water bath or microwave) acid_addition->heating precipitation Pouring into Cold Water heating->precipitation filtration Filtration and Washing (with water) precipitation->filtration purification Purification (Recrystallization from Ethanol) filtration->purification final_product Pure this compound purification->final_product

Caption: Workflow for this compound synthesis via Pechmann condensation.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Troubleshooting Guide for Low this compound Yield decision decision issue issue solution solution start Low Yield Observed check_reaction_time Was the reaction time sufficient? start->check_reaction_time increase_time Increase reaction time check_reaction_time->increase_time No check_temp Was the temperature optimal? check_reaction_time->check_temp Yes increase_time->check_temp optimize_temp Optimize temperature (avoid charring) check_temp->optimize_temp No check_reagents Are the starting materials pure? check_temp->check_reagents Yes optimize_temp->check_reagents purify_reagents Use purified reagents check_reagents->purify_reagents No check_catalyst Is the catalyst active and in the correct amount? check_reagents->check_catalyst Yes purify_reagents->check_catalyst optimize_catalyst Use fresh catalyst and optimize loading check_catalyst->optimize_catalyst No

Caption: A logical guide to troubleshooting low this compound synthesis yields.

References

managing pH sensitivity of umbelliferone fluorescence in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for umbelliferone-based assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and manage the inherent pH sensitivity of this compound fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound fluorescence signal weak or inconsistent?

A1: The fluorescence of this compound is highly dependent on pH. The neutral form, which predominates in acidic to neutral solutions (pH 3-6), has a lower fluorescence quantum yield compared to the anionic (phenolate) form, which is present in alkaline conditions (pH 9-10.5).[1] For maximum fluorescence intensity, the assay endpoint measurement should be performed at a pH above 9.[2] Inconsistent signals often arise from small, uncontrolled variations in the pH of your samples or buffers.

Q2: What is the optimal pH for measuring this compound fluorescence?

A2: The optimal pH for maximizing this compound fluorescence is between 9 and 10.5.[1][2] At this pH range, the hydroxyl group is deprotonated, leading to the highly fluorescent anionic form.

Q3: How does the excitation and emission wavelength of this compound change with pH?

A3: The excitation maximum of this compound shifts depending on its protonation state. In its neutral form (acidic pH), the excitation maximum is around 325 nm.[1][3] In its anionic form (alkaline pH), the excitation maximum shifts to approximately 367 nm.[1][3] The emission maximum, however, remains relatively constant at around 452-455 nm regardless of the pH.[3][4]

Q4: My enzyme has an optimal pH in the acidic range, but this compound fluorescence is maximal in the alkaline range. How can I reconcile this?

A4: This is a common challenge in enzyme assays using this compound-based substrates. The standard solution is a two-step process. First, run the enzymatic reaction at the optimal pH for your enzyme. After the reaction is complete, add a "stop solution" that raises the pH to above 9 (e.g., a high concentration of a basic buffer like glycine-carbonate). This stops the enzymatic reaction and maximizes the fluorescence of the liberated this compound for sensitive detection.

Q5: Can I use this compound as a pH indicator in my experiments?

A5: Yes, this compound can be used as a pH indicator in the range of 6.5-8.9 due to the significant change in its fluorescence upon deprotonation of the 7-hydroxyl group.[5] Its pKa is approximately 7.6-7.7.[1][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low fluorescence signal The pH of the assay medium is too low.Ensure the final pH of the solution is between 9 and 10.5 before reading the fluorescence. Consider adding a basic stop solution.
Incorrect excitation wavelength is being used.If measuring at acidic or neutral pH, use an excitation wavelength of ~325 nm. For alkaline pH, use ~367 nm for optimal excitation.[1][3]
The concentration of this compound is too low.Verify the concentration of your standards and the expected yield from your enzymatic reaction.
High background fluorescence Autofluorescence from sample components (e.g., media, serum).Run a blank control with all components except the enzyme or substrate to determine the background fluorescence and subtract it from your measurements.
Contamination of reagents or labware with fluorescent compounds.Use high-purity reagents and thoroughly clean all labware.
Signal variability between replicates Inconsistent pH across wells or samples.Ensure thorough mixing and accurate pipetting of all solutions, especially the final basic stop solution. Use a well-buffered system.
Temperature fluctuations affecting enzyme activity or fluorescence.Maintain a constant and controlled temperature throughout the assay.
Fluorescence signal decreases over time Photobleaching of this compound.Minimize the exposure of your samples to the excitation light. Take readings promptly after stopping the reaction.
Chemical instability of this compound at very high pH or in the presence of certain chemicals.While this compound is more fluorescent at high pH, extremely alkaline conditions might lead to degradation over extended periods. Ensure your stop solution is within a reasonable pH range (e.g., 9-10.5).

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound at different pH values.

Property Acidic Conditions (pH 3-6) Alkaline Conditions (pH 9-10.5) Reference
Predominant Species Neutral Molecular FormAnionic Form[1]
Excitation Maximum (λex) ~325 nm~367 nm[1][3]
Emission Maximum (λem) ~455 nm~455 nm[1][3]
Fluorescence Quantum Yield (ΦF) 0.81 (at pH 5.49)0.91 (at pH 9.49)[1]
pKa \multicolumn{2}{c}{~7.61 - 7.7}[1][5]

Experimental Protocols

Protocol 1: General Measurement of this compound Fluorescence

This protocol outlines the basic steps for measuring the fluorescence of an this compound solution.

  • Sample Preparation :

    • Prepare a stock solution of this compound (e.g., 1 mM in ethanol).

    • Dilute the stock solution in the desired buffer to create a series of standards.

    • To avoid inner filter effects, ensure the absorbance of the final solution at the excitation wavelength is below 0.1.[3]

  • Instrumentation and Measurement :

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength. For acidic/neutral solutions, use ~325 nm. For alkaline solutions, use ~367 nm.

    • Set the emission wavelength to ~455 nm.

    • Calibrate the instrument using a blank solution (buffer without this compound).

    • Measure the fluorescence intensity of your samples.

Protocol 2: Typical Enzyme Assay Using a Fluorogenic this compound Substrate

This protocol describes a common workflow for an enzyme assay where the enzyme's optimal pH is acidic, and the fluorescent product is measured at an alkaline pH.

  • Reagent Preparation :

    • Enzyme Buffer : Prepare a buffer at the optimal pH for your enzyme (e.g., sodium acetate (B1210297) buffer, pH 5.0).

    • Substrate Stock Solution : Dissolve the umbelliferyl-substrate in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.

    • Enzyme Solution : Dilute the enzyme in the enzyme buffer to the desired working concentration.

    • Stop Solution : Prepare a high pH buffer (e.g., 0.2 M glycine-carbonate buffer, pH 10.5).

  • Enzymatic Reaction :

    • In a microplate, add the enzyme buffer.

    • Add the substrate to the wells.

    • To initiate the reaction, add the enzyme solution to the wells.

    • Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time.

  • Reaction Termination and Fluorescence Measurement :

    • After the incubation period, add the stop solution to each well to terminate the reaction and raise the pH.

    • Measure the fluorescence on a plate reader using an excitation wavelength of ~367 nm and an emission wavelength of ~455 nm.

Visualizations

Umbelliferone_pH_Equilibrium cluster_acidic Acidic/Neutral pH (3-6) cluster_alkaline Alkaline pH (9-10.5) Umbelliferone_Neutral This compound (Neutral Form) Low Fluorescence Umbelliferone_Anionic This compound (Anionic Form) High Fluorescence Umbelliferone_Neutral->Umbelliferone_Anionic Deprotonation (pH > pKa ~7.6) Umbelliferone_Anionic->Umbelliferone_Neutral Protonation (pH < pKa ~7.6)

Caption: pH-dependent equilibrium of this compound.

Enzyme_Assay_Workflow cluster_reaction Step 1: Enzymatic Reaction cluster_detection Step 2: Detection Substrate Umbelliferyl-Substrate (Non-fluorescent) Enzyme Enzyme at Optimal pH (e.g., acidic) Substrate->Enzyme Reaction Start Product_Low_pH This compound (Low Fluorescence) Enzyme->Product_Low_pH Cleavage Stop_Solution Add Basic Stop Solution Product_Low_pH->Stop_Solution Product_High_pH This compound (High Fluorescence) Stop_Solution->Product_High_pH Detection Measure Fluorescence (Ex: 367 nm, Em: 455 nm) Product_High_pH->Detection

Caption: Workflow for a two-step this compound-based enzyme assay.

References

troubleshooting umbelliferone degradation under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with umbelliferone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over time. What could be the cause?

A1: this compound is known for its structural lability and can degrade under various experimental conditions.[1][2] Factors that can contribute to its degradation include:

  • pH: this compound's stability is pH-dependent. Alkaline conditions (pH 9) can promote the formation of degradation products like acyl and amino derivatives of umbellic acid.[1]

  • Temperature: The compound is thermally unstable.[1][2] High temperatures, such as those used in classical extraction under reflux, can lead to the formation of various derivatives.[1][2]

  • Solvent: The choice of solvent can influence degradation. For instance, heating this compound in methanol (B129727) or ethanol (B145695) can lead to the formation of methyl and ethyl esters of umbellic acid, respectively.[1]

  • Light Exposure: this compound is sensitive to light and should be protected from it to prevent photodegradation.[3]

  • Enzymatic Degradation: In biological systems, this compound can be enzymatically converted to hydroxylated (esculetin), glucosylated (skimmin), and methylated (herniarin) derivatives.[1][2][4]

Q2: I am observing unexpected peaks in my HPLC analysis of an this compound sample. What are these?

A2: The unexpected peaks are likely degradation products of this compound. Depending on the experimental conditions, this compound can transform into several other compounds. During extraction or heating, it can convert to trans- and cis-umbellic acid, as well as their methyl or ethyl esters if alcohols are used as solvents.[1] In aqueous solutions, hydroxyl derivatives can also be formed.[1] In biological assays, these peaks could represent metabolites such as glucuronide and sulfate (B86663) conjugates.

Q3: How should I prepare and store this compound stock solutions to ensure stability?

A3: To maintain the stability of this compound stock solutions, consider the following:

  • Solvent: Dissolve this compound in a suitable organic solvent such as DMSO, ethanol, or methanol.[3][5] For cell culture experiments, the final concentration of the organic solvent should be kept low (typically <0.5% for DMSO) to avoid toxicity.

  • Storage: Store stock solutions at +4°C for short-term storage and protected from light.[3] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[6] The compound is stable for at least 2 years when stored at +4°C.[3]

  • pH: If preparing aqueous solutions, be mindful of the pH, as alkaline conditions can accelerate degradation.[1]

Q4: My fluorescence-based assay using this compound is giving inconsistent results. What could be the issue?

A4: The fluorescence of this compound is highly pH-dependent.[7][8] Its absorption maximum and fluorescence emission change in alkaline solutions because the phenolic hydroxyl group gets deprotonated.[7] It acts as a pH indicator in the range of 6.5-8.9.[7] Therefore, it is crucial to maintain a stable and consistent pH in your assay buffer to obtain reproducible fluorescence readings.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
Symptom Possible Cause Suggested Solution
Decreased biological activity in longer-term experiments.Degradation of this compound in the cell culture medium at 37°C.Prepare fresh this compound solutions for each experiment. Consider adding the compound at different time points for long-term assays.
High variability between replicate wells.Precipitation of this compound upon dilution in aqueous culture media.Ensure the final concentration of this compound is below its solubility limit in the media. Use a low percentage of organic solvent (e.g., <0.5% DMSO).
Unexpected cellular responses.Formation of bioactive degradation products.Analyze the purity of the this compound solution before and during the experiment using HPLC to identify any potential degradation products that might have biological activity.
Issue 2: Poor Recovery During Extraction
Symptom Possible Cause Suggested Solution
Low yield of this compound after extraction.Degradation due to high temperature and prolonged heating during reflux extraction.[1]Use extraction methods that do not require high heat, such as ultrasound-assisted extraction at room temperature.[1] If heating is necessary, minimize the extraction time.
Presence of multiple unknown compounds in the extract.Transformation of this compound into various derivatives due to solvent and pH conditions during extraction.[1][2]Optimize the extraction solvent and pH. For example, using buffered alcohol/water mixtures can lead to different degradation products.[1] Analyze the extract at different time points to monitor the formation of degradation products.

Data Summary

Table 1: Known Degradation Products of this compound under Various Conditions
Condition Degradation Product(s) Reference
Enzymatic Degradation Esculetin (hydroxylated), Skimmin (glucosylated), Herniarin (methylated)[1][2][4]
Heating in Methanol trans-Methyl ester of umbellic acid, trans- and cis-umbellic acid[1]
Heating in Ethanol/Water trans-Ethyl ester of umbellic acid, hydroxyl derivatives, trans- and cis-umbellic acid[1]
Heating in Water Hydroxyl derivatives, trans- and cis-umbellic acid[1]
Heating in Alkaline Buffer (pH 9) Acyl derivative of umbellic acid, Amino derivative of umbellic acid[1]
In Vitro Metabolism (Hepatic) 7-hydroxycoumarin-glucuronide, this compound sulfate[9]

Experimental Protocols

Protocol 1: Simulated Extraction of this compound under Reflux

This protocol is based on the methodology described by Dawidowicz et al. (2018) to study the stability of this compound during extraction.[1]

  • Preparation of this compound Solutions: Prepare solutions of this compound in the desired solvent (e.g., methanol, ethanol, water, or buffered mixtures) at a specific concentration.

  • Heating under Reflux: Place the this compound solution in a round-bottom flask connected to a reflux condenser. Heat the solution to its boiling point and maintain the reflux for a defined period (e.g., 2 hours). Samples can be taken at different time intervals (e.g., 0, 0.5, 1, 1.5, 2 hours) to monitor the degradation process.

  • Sample Analysis: Cool the collected samples to room temperature. Analyze the samples using High-Performance Liquid Chromatography (HPLC) to separate and identify this compound and its degradation products. Mass spectrometry (MS) can be used for the identification of the formed compounds.[1][2]

Visualizations

Diagram 1: Chemical Degradation Pathways of this compound

This compound This compound Umbellic_Acid Umbellic Acid (trans- and cis-isomers) This compound->Umbellic_Acid  Heating in Water/Buffer Hydroxyl_Derivatives Hydroxyl Derivatives This compound->Hydroxyl_Derivatives  Heating in Water/Ethanol Acyl_Derivative Acyl Derivative This compound->Acyl_Derivative  Heating in Acetic Buffer (pH 9) Amino_Derivative Amino Derivative This compound->Amino_Derivative  Heating in Ammonia Buffer (pH 9) Methyl_Ester Methyl Umbellate Umbellic_Acid->Methyl_Ester  Heating in Methanol Ethyl_Ester Ethyl Umbellate Umbellic_Acid->Ethyl_Ester  Heating in Ethanol

Caption: Chemical transformation of this compound under heating.

Diagram 2: Troubleshooting Workflow for Inconsistent Assay Results

Start Inconsistent Assay Results Check_Purity Check this compound Purity (HPLC) Start->Check_Purity Check_pH Verify Solution pH Start->Check_pH Check_Storage Review Storage Conditions (Temp, Light) Start->Check_Storage Check_Precipitation Inspect for Precipitation Start->Check_Precipitation Degradation Degradation Suspected Check_Purity->Degradation pH_Issue pH Fluctuation? Check_pH->pH_Issue Storage_Issue Improper Storage? Check_Storage->Storage_Issue Solubility_Issue Solubility Exceeded? Check_Precipitation->Solubility_Issue Sol_Purity Use Fresh, High-Purity Stock Degradation->Sol_Purity Yes Sol_pH Use Stable Buffer pH_Issue->Sol_pH Yes Sol_Storage Store Properly (aliquot, freeze, protect from light) Storage_Issue->Sol_Storage Yes Sol_Solubility Lower Final Concentration / Optimize Solvent Solubility_Issue->Sol_Solubility Yes

Caption: Troubleshooting inconsistent this compound assay results.

Diagram 3: In Vitro Metabolism of this compound

This compound This compound PhaseI Phase I Metabolism (Hydroxylation, etc.) This compound->PhaseI CYP Enzymes PhaseII Phase II Metabolism (Conjugation) This compound->PhaseII UGTs, SULTs Esculetin Esculetin PhaseI->Esculetin Glucuronide This compound Glucuronide PhaseII->Glucuronide Sulfate This compound Sulfate PhaseII->Sulfate

Caption: Major in vitro metabolic pathways of this compound.

References

Technical Support Center: Enhancing Umbelliferone Bioavailability with Nanoformulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nanoformulation of umbelliferone.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is nanoformulation necessary for this compound?

A1: this compound (UB), a pharmacologically active agent, exhibits promising anti-tumor, antioxidant, and anti-inflammatory properties.[1][2][3][4][5] However, its therapeutic efficacy is often limited by poor aqueous solubility and low bioavailability, which restricts its clinical application.[3][6] Nanoformulations, such as nanoparticles and liposomes, are designed to overcome these limitations by improving solubility, enhancing cellular uptake, and increasing bioavailability.[3][6][7][8][9]

Q2: What types of nanoformulations are commonly used for this compound?

A2: A wide variety of nanocarrier systems have been developed for this compound, including polymeric nanoparticles (e.g., PLGA), liposomes, solid lipid nanoparticles (SLNs), mesoporous silica (B1680970) nanoparticles (MSNs), nanoemulsions, and dendrimers.[2][10] The choice of nanocarrier depends on the desired release profile, targeting strategy, and administration route.

Q3: What are the key characterization parameters for this compound nanoformulations?

A3: The critical quality attributes that require thorough characterization include:

  • Particle Size and Polydispersity Index (PDI): These affect stability, cellular uptake, and in vivo fate.[7][8]

  • Zeta Potential: This indicates the surface charge of the nanoparticles and predicts their physical stability in suspension.[3][10]

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): These parameters quantify the amount of this compound successfully incorporated into the nanocarrier.[3]

  • In Vitro Drug Release: This assesses the rate and extent of this compound release from the nanoformulation over time.[7][11]

  • Morphology: Techniques like Transmission Electron Microscopy (TEM) are used to visualize the shape and surface characteristics of the nanoparticles.[10]

Q4: How significantly can nanoformulations enhance the bioavailability of poorly soluble drugs?

A4: Nanoformulations can lead to substantial improvements in bioavailability. For instance, a study on Raloxifene, another poorly soluble drug, using nanostructured lipid carriers (NLCs) showed a 3.75-fold enhancement in bioavailability compared to a plain drug suspension.[10] Similarly, curcumin-loaded nanoparticles demonstrated an approximate 95-fold increase in the area under the curve (AUC), indicating significantly enhanced oral bioavailability.[10] These examples highlight the potential of nanoformulations to dramatically improve the pharmacokinetic profile of compounds like this compound.

Section 2: Troubleshooting Guides

This section addresses common problems encountered during the formulation and characterization of this compound nanoparticles.

Formulation & Synthesis Issues
Problem Potential Cause(s) Troubleshooting Solution(s)
Low Encapsulation Efficiency (%EE) 1. Poor affinity of this compound for the nanoparticle core. 2. Drug leakage into the external phase during synthesis. 3. Insufficient polymer/lipid concentration. 4. High stirring speed causing rapid partitioning of the drug.1. Modify the formulation by adding a co-solvent or changing the polymer/lipid type to improve drug-matrix interaction. 2. For emulsion-based methods, optimize the homogenization speed and time to minimize drug loss. Pre-saturate the external aqueous phase with the drug. 3. Increase the concentration of the matrix-forming material (e.g., PLGA, lipids). 4. Reduce the stirring/sonication intensity or duration.
Large Particle Size (>300 nm) 1. Aggregation of nanoparticles due to insufficient stabilizer. 2. High concentration of polymer or drug leading to larger particle formation. 3. Inadequate energy input (sonication/homogenization).1. Increase the concentration of the stabilizing agent (e.g., PVA, Tween 80).[7] 2. Decrease the initial concentration of the polymer/lipid or this compound. 3. Increase the sonication/homogenization time or amplitude to ensure proper particle size reduction.
High Polydispersity Index (PDI > 0.3) 1. Non-uniform particle formation during synthesis. 2. Presence of aggregates or multiple particle populations. 3. Ostwald ripening (growth of larger particles at the expense of smaller ones).1. Optimize synthesis parameters like stirring speed, temperature, and addition rate of phases. 2. Filter the nano-suspension through a syringe filter (e.g., 0.45 µm) to remove large aggregates. 3. Use a sufficient concentration of stabilizer and store the formulation at a suitable temperature (e.g., 4°C) to prevent particle growth.
Formulation Instability (Aggregation over time) 1. Low absolute value of Zeta Potential (< |20| mV). 2. Inappropriate storage conditions (temperature, pH). 3. Degradation of the polymer or stabilizer.1. Modify the surface charge by using a charged polymer or adding a charged surfactant. 2. Store the nano-suspension at 4°C. For long-term storage, consider lyophilization with a cryoprotectant.[8] 3. Ensure high-purity materials are used and check for compatibility between all components.
Characterization & In Vitro Release Issues
Problem Potential Cause(s) Troubleshooting Solution(s)
Inconsistent DLS Results 1. Sample concentration is too high or too low. 2. Presence of dust or large aggregates. 3. Multiple scattering effects.1. Dilute the sample with deionized water to achieve a kilo counts per second (kcps) reading between 100 and 250.[7][8] 2. Filter the sample before measurement. 3. Ensure proper dilution to minimize interference from multiple scattering.
Excessive "Burst Release" in Drug Release Studies 1. High amount of this compound adsorbed on the nanoparticle surface. 2. High porosity or rapid degradation of the nanoparticle matrix. 3. Use of a release medium with very high solubility for the drug.1. Wash the nanoparticles thoroughly after synthesis to remove surface-adsorbed drug.[7] 2. Use a higher molecular weight polymer or a more rigid lipid to slow down initial drug diffusion. 3. Adjust the pH or add a co-solvent (e.g., Tween 80) to the release medium to maintain sink conditions without causing overly rapid dissolution.
Incomplete Drug Release 1. Strong, irreversible binding of this compound to the nanoparticle matrix. 2. Degradation of the drug within the release medium over the study period. 3. Insufficient duration of the release study.1. Modify the polymer/lipid composition to reduce drug-matrix interactions. 2. Check the stability of this compound in the release medium at 37°C. If degradation occurs, add a stabilizing agent or change the medium. 3. Extend the duration of the study until a plateau is reached.

Section 3: Data Presentation

Table 1: Physicochemical Properties of this compound Nanoformulations
Nanoformulation TypeDrug/DerivativeAverage Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
PLGA NanoparticlesThis compound β-D-galactopyranoside (UFG)187.10.16Not SpecifiedNot Specified[7][11]
PEGylated LiposomesThis compound (UB)116 ± 3.2Not SpecifiedNegative78[3]
Mesoporous Silica Nanoparticles (MSN)This compound~50Not SpecifiedNegative12.56 (Drug Loading)[12]

Section 4: Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines the typical workflow for developing and evaluating this compound nanoformulations.

G cluster_formulation Formulation & Synthesis cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment A Select Nanocarrier (e.g., PLGA, Lipids) B Optimize Formulation (Drug:Polymer Ratio, Stabilizer) A->B C Synthesize Nanoparticles (e.g., Emulsion Evaporation) B->C D Particle Size & PDI (DLS) C->D E Zeta Potential C->E F Encapsulation Efficiency (%EE) C->F G Morphology (TEM) C->G H Drug Release Study G->H I Cell Viability Assays (e.g., MTT on Cancer Cells) J Cellular Uptake K Pharmacokinetic Study (Bioavailability) J->K L Efficacy Study (e.g., Tumor Model) K->L M Toxicity Study L->M G Start Measure Particle Size & PDI using DLS Size_Check Is Avg. Size > 300 nm? Start->Size_Check PDI_Check Is PDI > 0.3? Size_Check->PDI_Check No High_Size_Causes Potential Causes: 1. Aggregation 2. High Polymer/Drug Conc. 3. Insufficient Energy Size_Check->High_Size_Causes Yes High_PDI_Causes Potential Causes: 1. Non-uniform Synthesis 2. Aggregates Present PDI_Check->High_PDI_Causes Yes End Optimal Nanoparticles PDI_Check->End No High_Size_Solutions Solutions: - Increase Stabilizer Conc. - Decrease Polymer/Drug Conc. - Increase Sonication/Homogenization High_Size_Causes->High_Size_Solutions High_Size_Solutions->Start Re-formulate High_PDI_Solutions Solutions: - Optimize Stirring/Temp - Filter Suspension (0.45 µm) High_PDI_Causes->High_PDI_Solutions High_PDI_Solutions->Start Re-formulate G This compound's Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_Active NF-κB (p65/p50) (Active) IkB->NFkB_Active Degrades & Releases NFkB_Complex NF-κB (p65/p50) (Inactive) Nucleus Nucleus NFkB_Active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription This compound This compound This compound->IKK Inhibits

References

Technical Support Center: Optimizing HPLC Separation of Umbelliferone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of umbelliferone (7-hydroxycoumarin) and its primary phase II metabolites, 7-hydroxycoumarin glucuronide and 7-hydroxycoumarin sulfate (B86663). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed methodologies for achieving optimal chromatographic separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound and its metabolites in a question-and-answer format.

Q1: Why am I seeing poor resolution between this compound and its metabolites?

A1: Poor resolution is a common challenge due to the structural similarity of these compounds. The primary difference lies in their polarity, with the parent compound this compound being the most hydrophobic, followed by the sulfate and then the highly polar glucuronide metabolite. Several factors can be adjusted to improve separation:

  • Inadequate Gradient Slope: If the gradient is too steep, the compounds will elute too quickly and co-elute. A shallower gradient, particularly around the elution time of the metabolites, will increase the separation window.[1]

  • Incorrect Mobile Phase Composition: The choice of organic modifier and aqueous phase pH can significantly impact selectivity. Acetonitrile (B52724) is a common and effective organic modifier for these compounds.[2][3] The pH of the aqueous phase can affect the ionization state of the analytes and, consequently, their retention.

  • Suboptimal Column Chemistry: While a C18 column is the standard choice, not all C18 columns are the same. A high-resolution C18 column with a smaller particle size (e.g., <3 µm) can provide higher efficiency and better resolution.

Q2: My peaks are broad and tailing. What could be the cause?

A2: Broad or tailing peaks can compromise both resolution and quantification. Here are some potential causes and solutions:

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of the analytes, leading to peak tailing. Using a mobile phase with a low pH (e.g., containing 0.1% formic or acetic acid) can suppress the ionization of silanol groups and reduce these interactions.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak broadening. It is always best to dissolve the sample in the initial mobile phase.

Q3: I am observing inconsistent retention times between runs. What should I check?

A3: Drifting retention times can make peak identification and quantification unreliable. The following factors should be investigated:

  • Insufficient Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of proper equilibration.

  • Mobile Phase Instability: Buffers can be prone to precipitation or changes in pH over time. Prepare fresh mobile phases daily.

  • Pump Performance: Fluctuations in the HPLC pump's flow rate will directly impact retention times. Check for leaks and ensure the pump is properly maintained.

Q4: How can I increase the sensitivity of my assay to detect low levels of metabolites?

A4: Low sensitivity can be a hurdle, especially when analyzing biological samples. Consider the following to enhance your signal:

  • Optimize Detector Wavelength: this compound and its metabolites have a strong UV absorbance. While the maximum absorbance is around 320-325 nm, it's crucial to determine the optimal wavelength for your specific detector and mobile phase conditions by running a UV scan of your standards.[5]

  • Sample Preparation: An effective sample clean-up and concentration step, such as solid-phase extraction (SPE), can remove interfering matrix components and enrich the analytes of interest.

  • Use a More Sensitive Detector: If available, a fluorescence detector can offer significantly higher sensitivity for fluorescent compounds like this compound and its metabolites. Mass spectrometry (MS) is another highly sensitive and specific detection method.[3]

Summary of HPLC Gradient Conditions

The following table summarizes various HPLC gradient conditions reported for the separation of this compound and related compounds. This data can serve as a starting point for method development and optimization.

Stationary PhaseMobile Phase AMobile Phase BGradient ProfileFlow Rate (mL/min)DetectionReference
C18Deionized WaterAcetonitrileNot specified gradient1.0UV (320 nm)[5]
Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)Deionized WaterAcetonitrile35-50% B (0-6 min), 50-100% B (6-14 min), 100% B (14-18 min)1.0DAD[2]
Reversed-PhaseNot specifiedNot specifiedNot specified gradientNot specifiedUV[6]
Acquity UPLC BEH Shield RP18 (100 x 2.1 mm, 1.8 µm)Water with 0.5 mmol/L ammonium (B1175870) formate95:5 Acetonitrile:Water with 0.5 mmol/L ammonium formateLinear from 15% to 50% B (0-5 min), to 95% B (5.01-6.5 min), hold at 15% B (6.51-8.7 min)0.45MS[3]
C8 (250 x 4.6 mm)WaterMethanol (B129727) and Acetonitrile0% MeOH, 30% ACN, 70% H2O initially, then a gradient to 25% MeOH, 25% ACN, 50% H2O1.0UV (312 nm)[7]

Experimental Protocol for Gradient Optimization

This protocol provides a systematic approach to developing and optimizing an HPLC gradient for the separation of this compound and its metabolites.

1. Initial Scoping Gradient:

  • Objective: To determine the approximate elution conditions for all compounds of interest.

  • Column: C18, e.g., 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast, linear gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 320 nm.

  • Procedure: Inject a standard mixture containing this compound, 7-hydroxycoumarin glucuronide, and 7-hydroxycoumarin sulfate. Note the approximate retention time and the percentage of mobile phase B at which each compound elutes.

2. Gradient Refinement:

  • Objective: To improve the resolution between closely eluting peaks.

  • Procedure: Based on the results from the scoping gradient, design a new gradient that is shallower around the elution region of the target analytes.[1] For example, if the compounds elute between 40% and 60% B in the scoping run, you could modify the gradient to have a much slower increase in %B in this range (e.g., 1% B per minute).

3. Mobile Phase pH and Organic Modifier Optimization:

  • Objective: To fine-tune the selectivity of the separation.

  • Procedure:

    • pH: Prepare mobile phase A with different pH values (e.g., pH 3, 5, and 7 using appropriate buffers like phosphate (B84403) or acetate) and repeat the analysis. Observe the effect on retention time and peak shape.

    • Organic Modifier: If using acetonitrile does not provide adequate separation, consider trying methanol as the organic modifier (Mobile Phase B). Methanol has different solvent properties and may alter the selectivity of the separation.

4. Flow Rate and Temperature Optimization:

  • Objective: To improve peak efficiency and resolution.

  • Procedure:

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time. Evaluate the effect of flow rates between 0.8 and 1.2 mL/min.

    • Temperature: Increasing the column temperature can decrease viscosity and improve peak shape, but it may also alter selectivity. Analyze your samples at different temperatures (e.g., 25°C, 35°C, and 45°C) to find the optimal condition.

5. Final Method Validation:

  • Objective: To ensure the developed method is robust and reproducible.

  • Procedure: Once the optimal conditions are established, perform a validation study to assess parameters such as linearity, precision, accuracy, and limits of detection and quantification.

Troubleshooting Workflow for Poor Peak Resolution

Troubleshooting_Workflow start Poor Peak Resolution cause1 Gradient Too Steep? start->cause1 cause2 Suboptimal Mobile Phase? start->cause2 cause3 Inefficient Column? start->cause3 cause4 System Issues? start->cause4 solution1a Decrease Gradient Slope cause1->solution1a solution1b Introduce Isocratic Hold cause1->solution1b solution2a Adjust pH of Aqueous Phase cause2->solution2a solution2b Change Organic Modifier (e.g., ACN to MeOH) cause2->solution2b solution3a Use Column with Smaller Particles cause3->solution3a solution3b Try a Different Stationary Phase Chemistry cause3->solution3b solution4a Check for Leaks and Ensure Proper Pump Function cause4->solution4a solution4b Reduce Extra-Column Volume cause4->solution4b

Caption: Troubleshooting workflow for poor HPLC peak resolution.

References

reducing matrix effects in LC-MS/MS analysis of umbelliferone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS analysis of umbelliferone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample apart from the analyte of interest, which in this case is this compound. These components can include salts, proteins, lipids, and metabolites. Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either suppression or enhancement of its signal. This phenomenon can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1] Ion suppression is the more common issue.[2]

Q2: What are the primary causes of matrix effects in bioanalytical LC-MS/MS?

A2: Matrix effects are often a result of several factors, especially in complex biological samples. Key causes include:

  • Ion Suppression: Co-eluting endogenous compounds from the biological matrix can compete with this compound for ionization in the ESI source, reducing the number of this compound ions that reach the detector.[2][3]

  • Phospholipids (B1166683): These are major components of cell membranes and a common cause of matrix effects in plasma and serum samples. They can co-elute with the analyte and suppress its signal.

  • Sample Preparation: The chosen sample preparation technique can either mitigate or exacerbate matrix effects. For instance, protein precipitation is a quick but non-selective method that may leave many matrix components in the final extract, leading to significant ion suppression.[4][5]

  • Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank, extracted sample matrix is then injected. Any dip or rise in the constant this compound signal indicates the retention times at which ion suppression or enhancement occurs.[1]

  • Post-Extraction Spike: This is a quantitative method. The response of this compound in a standard solution is compared to the response of this compound spiked into a blank matrix sample that has undergone the extraction procedure. A significant difference in the signal indicates the presence of matrix effects.[1]

Troubleshooting Guide

Issue 1: Poor peak shape, low intensity, or high variability in this compound signal.

This is a common indication of matrix effects. The following workflow can help you troubleshoot this issue.

MatrixEffectTroubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Matrix Effect Investigation cluster_3 Mitigation Strategies cluster_4 Resolution Observe_Poor_Signal Observe Poor Peak Shape, Low Intensity, or High Variability Check_System_Suitability Check System Suitability (inject pure standard) Observe_Poor_Signal->Check_System_Suitability Start Review_Sample_Prep Review Sample Preparation Consistency Check_System_Suitability->Review_Sample_Prep System OK Post_Extraction_Spike Perform Post-Extraction Spike Experiment Review_Sample_Prep->Post_Extraction_Spike Prep Consistent Optimize_Sample_Prep Optimize Sample Preparation (SPE, LLE) Post_Extraction_Spike->Optimize_Sample_Prep Matrix Effect Confirmed Modify_Chromatography Modify Chromatographic Conditions Optimize_Sample_Prep->Modify_Chromatography Further Improvement Needed Implement_IS Implement Appropriate Internal Standard Modify_Chromatography->Implement_IS Co-elution Persists Achieve_Reliable_Quantification Achieve Consistent and Reliable Quantification Implement_IS->Achieve_Reliable_Quantification Strategy Implemented

Troubleshooting workflow for addressing matrix effects.
Issue 2: Significant ion suppression is confirmed. How can I reduce it?

If you have confirmed that ion suppression is affecting your this compound analysis, consider the following strategies, starting with the most straightforward.

1. Sample Dilution: A simple first step is to dilute the sample extract. This reduces the concentration of interfering matrix components. While effective, this may compromise the limit of quantification if the this compound concentration is already low.

2. Optimize Sample Preparation: The goal of sample preparation is to remove as many interfering components as possible while maximizing the recovery of this compound. A comparison of common techniques is provided in the table below.

Sample Preparation TechniqueGeneral PrincipleProsCons
Protein Precipitation (PPT) A solvent (e.g., acetonitrile (B52724), methanol) is added to the sample to precipitate proteins, which are then removed by centrifugation.Fast, simple, and inexpensive.Non-selective, often results in significant matrix effects due to remaining phospholipids and other interferences.[4][5]
Liquid-Liquid Extraction (LLE) This compound is partitioned from the aqueous sample into an immiscible organic solvent based on its solubility.Can provide cleaner extracts than PPT.Can be labor-intensive, may have lower recovery for more polar compounds, and uses larger volumes of organic solvents.[5][6]
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interferences are washed away. This compound is then eluted with a different solvent.Can provide the cleanest extracts with high recovery and selectivity.[4][5]More complex method development and can be more expensive.

Recommendation: If you are experiencing significant matrix effects with protein precipitation, switching to a well-developed Solid-Phase Extraction (SPE) method is highly recommended.

3. Chromatographic Optimization: Adjusting the liquid chromatography conditions can help to separate this compound from co-eluting matrix components.

  • Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, can be optimized to improve the separation of this compound from interfering compounds.[7] A shallower gradient can increase resolution.

  • Column Chemistry: If co-elution persists on a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity.

4. Use of an Appropriate Internal Standard (IS): An internal standard is a compound added to all samples, calibrators, and quality controls at a constant concentration. It is used to correct for variability during sample preparation and analysis, including matrix effects.

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" for correcting matrix effects. A SIL-IS is chemically identical to this compound but contains stable isotopes (e.g., ²H, ¹³C), giving it a different mass. It will co-elute with this compound and experience the same degree of ion suppression or enhancement, allowing for accurate correction.[1]

  • Structural Analog Internal Standard: If a SIL-IS for this compound is not available, a structural analog can be used. For this compound, 4-methylthis compound is a suitable choice as it has a similar chemical structure and chromatographic behavior.[8]

MitigationStrategies cluster_0 Mitigation Approaches for Matrix Effects cluster_1 Techniques Sample_Prep Sample Preparation PPT Protein Precipitation (PPT) Sample_Prep->PPT LLE Liquid-Liquid Extraction (LLE) Sample_Prep->LLE SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE Chromatography Chromatography Gradient Gradient Elution Chromatography->Gradient Column Alternative Column Chemistry Chromatography->Column Internal_Standard Internal Standard SIL_IS Stable Isotope-Labeled IS Internal_Standard->SIL_IS Analog_IS Structural Analog IS Internal_Standard->Analog_IS

Key strategies for mitigating matrix effects.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Rat Plasma

This protocol is adapted from a validated method for the simultaneous determination of skimmin (B192402) and its metabolite this compound in rat plasma.[9]

1. Sample Preparation:

  • To 50 µL of rat plasma in a centrifuge tube, add 150 µL of a precipitating solvent (e.g., acetonitrile or methanol) containing the internal standard.
  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Column: A reversed-phase C18 column (e.g., Inertsil ODS-3, 50 mm × 4.6 mm, 5 µm).[9]
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
  • Gradient Program: A representative gradient could be: 0-0.5 min, 10% B; 0.5-3.0 min, 10-90% B; 3.0-4.0 min, 90% B; 4.1-5.0 min, 10% B. The flow rate is typically around 0.4-0.6 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and the internal standard need to be optimized.

Protocol 2: Solid-Phase Extraction (SPE) for Coumarins in Human Plasma

This is a general protocol for the extraction of coumarin-type compounds from human plasma, which can be adapted and optimized for this compound.[10][11][12]

1. Sample Pre-treatment:

  • To 1 mL of human plasma, add an appropriate amount of internal standard.
  • Add 20 µL of orthophosphoric acid to acidify the sample.[12] Vortex to mix.

2. SPE Procedure (using a mixed-mode cation exchange cartridge, e.g., Oasis MCX):

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.[12]
  • Equilibration: Equilibrate the cartridge with 1 mL of water.[12]
  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow flow rate (e.g., 1 mL/min).[12]
  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl to remove basic and neutral interferences.[12]
  • Elution: Elute this compound with 1 mL of methanol.[12]
  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for this compound from Urine

This is a general LLE protocol that can be optimized for this compound extraction from urine.[13][14]

1. Sample Preparation:

  • To 1 mL of urine in a glass tube, add the internal standard.
  • Acidify the urine sample by adding a small volume of a suitable acid (e.g., HCl or formic acid) to a pH of around 3-4. This will ensure this compound is in its neutral form.
  • Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).
  • Vortex the mixture vigorously for 2-3 minutes to ensure efficient extraction.
  • Centrifuge the sample to separate the aqueous and organic layers.
  • Carefully transfer the organic layer (top layer) to a clean tube.
  • Repeat the extraction process on the remaining aqueous layer with a fresh portion of the organic solvent to improve recovery.
  • Combine the organic extracts.

2. Evaporation and Reconstitution:

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize recovery and matrix effect data for coumarin (B35378) derivatives from various studies to provide a reference for expected performance with different sample preparation techniques.

Table 1: Comparison of Recovery and Matrix Effects for Atazanavir (B138) in Human Plasma using Different Extraction Methods [4][5]

Extraction MethodMean Relative Recovery (%)Absolute Matrix Effect (%)
Protein Precipitation (PPT)Not ReportedSevere Ion Suppression
Liquid-Liquid Extraction (LLE)Not ReportedModerate Ion Suppression
Solid-Phase Extraction (SPE) 84.9 93.2

This study on atazanavir, while not this compound, clearly demonstrates the superiority of SPE in reducing matrix effects compared to PPT and LLE in human plasma.

Table 2: Recovery Data for Coumarin Derivatives in Biological Matrices using Solid-Phase Extraction [15]

AnalyteMatrixSPE SorbentMean Recovery (%)RSD (%)
WarfarinPlasmaNot Specified84 ± 3.7< 8.6
PhenprocoumonUrineNot Specified74 ± 13.2< 10.6
WarfarinUrineNot Specified74 ± 13.2< 10.6
Acidic DrugsUrineSampliQ SAX79.6 - 1090.06 - 1.12

This table provides expected recovery ranges for coumarin-like compounds from plasma and urine using SPE, indicating good recovery is achievable.

References

Umbelliferone Solubility Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with umbelliferone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges posed by this compound's low water solubility.

Table of Contents

  • General FAQs

  • Troubleshooting Guide 1: Cyclodextrin Inclusion Complexation

  • Troubleshooting Guide 2: Nanoparticle Formulation

  • Troubleshooting Guide 3: Use of Co-solvents

  • Briefing on Other Strategies (Solid Dispersion, Prodrugs, Salt Formation)

General FAQs

Q1: Why is the low water solubility of this compound a problem for my experiments?

A1: this compound's poor water solubility presents a significant challenge for its therapeutic application and in vitro/in vivo studies.[1][] For a drug to be effectively absorbed and utilized by the body, it typically needs to be in a dissolved state at the site of absorption.[3] Low solubility can lead to:

  • Low Bioavailability : Inefficient absorption after oral administration, meaning a smaller fraction of the drug reaches systemic circulation.[4][5]

  • Formulation Difficulties : Challenges in preparing aqueous solutions for cell-based assays or parenteral dosage forms.[3]

  • Inconsistent Results : Potential for drug precipitation in stock solutions or during experiments, leading to variability in effective concentration.

Q2: What are the primary strategies to overcome this compound's low water solubility?

A2: Several physical and chemical modification techniques can be employed to enhance the aqueous solubility of this compound. The most common and effective strategies include:

  • Inclusion Complexation : Encapsulating the this compound molecule within a host molecule, such as a cyclodextrin.[1][6]

  • Nanoparticle Formulation : Incorporating this compound into various nanocarriers like polymeric nanoparticles, nanoemulsions, or solid lipid nanoparticles.[7][8]

  • Use of Co-solvents : Dissolving this compound in a mixture of water and a water-miscible organic solvent.[9][10]

  • Solid Dispersion : Dispersing this compound in an inert, hydrophilic carrier matrix at a solid state.[4][11]

  • Prodrug Approach : Chemically modifying the this compound molecule to create a more soluble derivative that converts back to the active form in the body.[12]

  • Salt Formation : Converting the phenolic hydroxyl group into a more soluble salt.[13][14]

G cluster_problem Core Problem cluster_solutions Solubilization Strategies Problem This compound's Low Water Solubility Complexation Inclusion Complexation Problem->Complexation Nanoparticles Nanoparticle Formulation Problem->Nanoparticles Cosolvents Co-solvents Problem->Cosolvents SolidDispersion Solid Dispersion Problem->SolidDispersion Prodrugs Prodrug Approach Problem->Prodrugs Salt Salt Formation Problem->Salt G cluster_workflow Cyclodextrin Complexation Workflow A 1. Dissolve UMB & CD in Water (1:1 molar ratio) B 2. Stir for 48h at 55°C A->B C 3. Evaporate to Dryness B->C D 4. Filter & Wash Precipitate (Ethanol & Water) C->D E 5. Dry in Oven (12h at 50°C) D->E F 6. Store in Desiccator E->F G cluster_nanoflow General Nanoparticle Formulation Workflow A 1. Organic Phase Prep: Dissolve this compound & Polymer (e.g., PLGA) in an organic solvent B 2. Emulsification: Add organic phase to an aqueous surfactant solution A->B C 3. Sonication / Homogenization: Apply high energy to form a nanoemulsion B->C D 4. Solvent Evaporation: Remove organic solvent under reduced pressure to form nanoparticles C->D E 5. Purification & Collection: Centrifuge and wash nanoparticles to remove unencapsulated drug D->E F 6. Characterization: Analyze Particle Size, Zeta Potential, Drug Loading, Release Profile E->F G cluster_pathway Mechanism of Enhanced Bioactivity A This compound-Loaded Nanoparticle B Improved Solubility & Bioavailability A->B C Enhanced Cellular Uptake & Drug Delivery to Target Site B->C D Increased Effective Concentration C->D E Greater Inhibition of Pro-inflammatory Cytokines (IL-1β, IL-6, etc.) D->E F Improved Therapeutic Effect (e.g., Anti-inflammatory) E->F

References

stability testing of umbelliferone derivatives in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with umbelliferone and its derivatives. It addresses common stability issues encountered during experimental work in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound and its derivatives in solution?

A1: The stability of this compound and its derivatives in solution is primarily influenced by pH, light exposure, and temperature. As coumarin (B35378) derivatives, they are susceptible to degradation under various conditions. Alkaline pH can promote the hydrolysis of the lactone ring, a common characteristic of coumarins.[1][2] Exposure to light, particularly UV light, can lead to photodegradation. Additionally, these compounds can be thermally labile and may decompose upon heating.[2][3][4]

Q2: What are the visible signs of degradation in my this compound derivative solution?

A2: Degradation of your solution may be indicated by several observable changes. A noticeable color change can signify the decomposition of the chromophore. A decrease in fluorescence intensity is another key indicator, as the fluorescent properties of the coumarin are compromised upon structural alteration. In some cases, the formation of a precipitate may also suggest the generation of insoluble degradation products.[2]

Q3: How should I prepare and store stock solutions of this compound derivatives to maximize their shelf-life?

A3: To maximize the stability of your stock solutions, it is recommended to dissolve the compound in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO).[2] Prepare solutions fresh whenever possible. For storage, aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in amber vials to protect them from light and at a low temperature, preferably -20°C or below.[2]

Q4: Can I use aqueous buffers to dissolve my this compound derivative?

A4: While this compound derivatives can be dissolved in aqueous buffers, their stability may be compromised, especially over long periods. The lactone ring is susceptible to hydrolysis, a process that is accelerated at higher pH values.[1][5] It is crucial to prepare fresh solutions in buffer for each experiment and to use a neutral or slightly acidic pH if the experimental conditions permit.[1]

Q5: What are some known degradation products of this compound?

A5: Under heating and in the presence of solvents like methanol (B129727), ethanol, and aqueous buffers, this compound can degrade into several products. Some identified degradation products include umbellic acid, methyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate, and ethyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate.[3][4][6] Hydroxylated derivatives can also be formed.[3][4]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Possible Cause: Degradation of the this compound derivative solution.

  • Troubleshooting Steps:

    • Prepare a Fresh Solution: Always prepare a fresh working solution from a solid sample or a newly thawed aliquot of your stock solution for each experiment.

    • Verify Stock Solution Integrity: If the issue persists, your stock solution may have degraded. Prepare a new stock solution from the solid compound.

    • Control for Light Exposure: Minimize the exposure of your solutions to ambient and direct light during all experimental steps. Use amber vials or cover transparent vessels with aluminum foil.[2]

    • Maintain Temperature Control: Avoid exposing solutions to elevated temperatures unless it is a requirement of the experimental protocol. Store solutions on ice or at 4°C during use, if permissible.

Issue 2: Low or Absent Fluorescence Signal in an Assay
  • Possible Cause: Significant degradation of the fluorophore or photobleaching.

  • Troubleshooting Steps:

    • Check the Absorbance Spectrum: Measure the UV-Vis absorbance spectrum of your solution. A significant change in the absorption maxima or a decrease in the overall absorbance compared to a freshly prepared solution can indicate degradation.[2]

    • Evaluate for Photobleaching: If your experiment involves intense or prolonged light exposure (e.g., fluorescence microscopy), photobleaching could be the cause. Reduce the light intensity or the exposure time.[1]

    • Confirm pH of the Solution: Verify that the pH of your experimental buffer is within a range that is optimal for the stability of your specific this compound derivative. Avoid alkaline conditions where possible.[1][5]

Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
  • Possible Cause: Formation of degradation products during sample preparation or analysis.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Sample: Prepare a sample immediately before injection into the HPLC to use as a baseline for comparison.

    • Investigate Sample Solvent: Ensure the solvent used to dissolve the sample is not contributing to degradation. If possible, use the mobile phase as the sample solvent.

    • Review Sample Preparation Conditions: Assess if any steps in your sample preparation (e.g., heating, prolonged exposure to light) could be causing degradation.

    • Perform Forced Degradation Studies: To intentionally generate degradation products and confirm their retention times relative to the parent compound, perform forced degradation studies (see Experimental Protocols section). This will help in identifying which peaks are due to degradation.

Data Presentation

Table 1: Summary of this compound Transformation Products under Reflux Conditions

Solvent/Buffer System (v/v)Identified Transformation/Degradation ProductsReference
Methanoltrans-Methyl ester of umbellic acid[3][4]
Ethanoltrans-Ethyl ester of umbellic acid[3][4]
Watertrans- and cis-Umbellic acid, Hydroxyl derivatives of this compound[3][4]
Methanol/Water Mixturestrans-Methyl ester of umbellic acid, trans- and cis-Umbellic acid, Hydroxyl derivatives of this compound[3][4]
Ethanol/Water Mixturestrans-Ethyl ester of umbellic acid, trans- and cis-Umbellic acid, Hydroxyl derivatives of this compound[3][4]
Phosphoric Buffer (pH 5)trans-Umbellic acid, Hydroxyl derivatives of this compound[3][4]
Phosphoric Buffer (pH 9)trans- and cis-Umbellic acid, trans-Methyl ester of umbellic acid (in methanol co-solvent)[3][4]
Acetic Buffer (pH 9)trans-Umbellic acid, Acyl derivative of umbellic acid[4]
Ammonia Buffer (pH 9)trans-Umbellic acid, Amino derivative of umbellic acid[4]

Note: The formation of these products was observed under reflux (heating) conditions and may vary depending on the specific experimental parameters.

Experimental Protocols

Protocol 1: Forced Degradation Study of an this compound Derivative

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of an this compound derivative under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a 50:50 mixture with water).

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with an equivalent amount of 0.1 M NaOH.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Place the solid compound in a controlled temperature oven (e.g., at 60°C) for a specified period. Also, heat the stock solution under reflux for a set time.

  • Photolytic Degradation: Expose the stock solution in a transparent container to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to a suitable concentration for analysis with the mobile phase.

  • Analyze the sample using a stability-indicating HPLC method (see Protocol 2).

  • Analyze a non-stressed control sample for comparison.

Protocol 2: Stability-Indicating HPLC Method for this compound Derivatives

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of the parent compound (e.g., around 325 nm for this compound) or use a PDA detector to scan a range (e.g., 200-400 nm).

  • Injection Volume: 10 µL.

Note: This is a general method and may require optimization for specific this compound derivatives and their degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in MeOH) prep_samples Aliquot for Different Stress Conditions prep_stock->prep_samples acid Acidic (e.g., 0.1M HCl, 60°C) prep_samples->acid base Basic (e.g., 0.1M NaOH, RT) prep_samples->base oxidation Oxidative (e.g., 3% H2O2, RT) prep_samples->oxidation thermal Thermal (e.g., 60°C) prep_samples->thermal photo Photolytic (UV/Vis Light) prep_samples->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability- Indicating HPLC sampling->hplc data Quantify Parent Compound and Degradation Products hplc->data report report data->report Generate Stability Profile

Caption: Experimental workflow for forced degradation stability testing.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_actions Corrective Actions cluster_analysis Further Analysis start Inconsistent Results or Signal Loss Observed check_solution Is the solution freshly prepared? start->check_solution protect_light Protect from light start->protect_light check_storage Was the stock stored correctly? (-20°C, protected from light) check_solution->check_storage Yes prepare_fresh Prepare fresh working solution check_solution->prepare_fresh No check_ph Is the pH of the medium neutral or slightly acidic? check_storage->check_ph Yes new_stock Prepare new stock solution check_storage->new_stock No adjust_ph Adjust pH if possible check_ph->adjust_ph No run_hplc Run HPLC on fresh vs. old sample check_ph->run_hplc Yes result Problem Resolved? prepare_fresh->result new_stock->result adjust_ph->result protect_light->result run_hplc->result check_spectrum Check UV-Vis/Fluorescence Spectrum check_spectrum->result result->check_spectrum No end Issue Identified result->end Yes

Caption: Logical workflow for troubleshooting stability issues.

References

Technical Support Center: Optimizing Reaction Conditions for Umbelliferone Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the O-alkylation of umbelliferone.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the alkylation of this compound?

The alkylation of this compound is typically an O-alkylation reaction, which falls under the category of Williamson ether synthesis. The reaction involves the deprotonation of the hydroxyl group of this compound by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkylating agent (usually an alkyl halide) in an SN2 reaction to form the corresponding ether derivative.

Q2: What are the most common reagents used for this compound alkylation?

  • This compound: The starting phenolic compound.

  • Alkylating Agents: Typically alkyl halides such as alkyl bromides or chlorides, as well as other compounds like ethyl chloroacetate.[1][2]

  • Bases: Anhydrous potassium carbonate (K₂CO₃) is widely used.[1][2][3] Other bases like potassium hydroxide (B78521) (KOH) can also be employed.[4]

  • Solvents: Dry acetone (B3395972) is a common choice.[1][2][3] Acetonitrile (B52724) is also used.[5]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard method to monitor the reaction's progress.[4][5] By spotting the reaction mixture alongside the starting this compound, you can observe the consumption of the starting material and the formation of the product. The product, being less polar than this compound, will have a higher Rf value.

Q4: What are the typical purification methods for O-alkylated this compound derivatives?

Common purification techniques include:

Troubleshooting Guides

This section provides solutions to common problems encountered during the alkylation of this compound.

Problem Potential Cause Recommended Solution
Low or No Yield 1. Incomplete Deprotonation: The base may be weak, not anhydrous, or used in insufficient quantity.- Use anhydrous potassium carbonate and ensure it is finely powdered to maximize surface area. - Ensure the solvent is dry, as water can quench the base and the phenoxide. - Use a stronger base like potassium hydroxide if necessary, but be mindful of potential side reactions.[4]
2. Poor Quality of Reagents: The this compound or alkylating agent may be impure.- Use purified this compound. - Ensure the alkylating agent is not degraded; if it's a liquid, consider distillation before use.
3. Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.- Most reactions are conducted at reflux in acetone or acetonitrile.[4] Ensure the reaction is sufficiently heated.
4. Short Reaction Time: The reaction may not have been allowed to run to completion.- Monitor the reaction by TLC until the starting this compound spot is no longer visible. Some reactions are run overnight.[2]
Formation of Multiple Products/Impurities 1. Side Reactions of the Alkylating Agent: If using a secondary or tertiary alkyl halide, E2 elimination can compete with the desired SN2 reaction.- Whenever possible, use primary alkyl halides to minimize elimination side products.
2. Impurities in Starting Materials: Impurities in the this compound or alkylating agent can lead to side products.- Purify starting materials before the reaction.
3. C-Alkylation: Although O-alkylation is favored for phenols, some C-alkylation at the activated aromatic ring positions might occur under certain conditions.- Use polar aprotic solvents like acetone or DMF to favor O-alkylation.
Difficulty in Product Isolation/Purification 1. Product is an Oil: The O-alkylated this compound derivative may not be a solid at room temperature.- If recrystallization is not possible, use column chromatography for purification.[3]
2. Co-elution of Product and Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) can improve separation.
3. Emulsion during Work-up: An emulsion may form during the aqueous work-up, making phase separation difficult.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Data Presentation

The following tables summarize reaction conditions and yields for the synthesis of various O-alkylated this compound derivatives based on literature data.

Table 1: Reaction Conditions for the Synthesis of 7-O-Alkyl this compound Derivatives

Alkylating AgentBaseSolventReaction TimeTemperatureYield (%)Reference
Ethyl bromoacetateAnhydrous K₂CO₃Dry Acetone4 hReflux75[6]
1,4-DibromobutaneKOH, K₂CO₃Acetone5 hReflux65[4]
p-Substituted benzyl (B1604629) chlorideAnhydrous K₂CO₃Dry AcetoneOvernightRoom Temp.Quantitative[1][2]
Various alkyl bromidesAnhydrous K₂CO₃Dry AcetoneNot SpecifiedNot SpecifiedModerate[3]

Experimental Protocols

General Procedure for the O-Alkylation of this compound

This protocol is a generalized procedure based on common methodologies reported in the literature.[1][2][3][4][6]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the alkylating agent (1.1-1.5 eq.), and anhydrous potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add dry acetone or acetonitrile as the solvent. The amount of solvent should be sufficient to ensure good stirring of the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux.[1][4] The reaction progress should be monitored by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.[3][5]

Mandatory Visualization

Diagram 1: General Workflow for this compound Alkylation

G cluster_start Reaction Setup A This compound E Reaction (Stirring at RT or Reflux) A->E B Alkylating Agent B->E C Base (e.g., K2CO3) C->E D Dry Solvent (e.g., Acetone) D->E F Reaction Monitoring (TLC) E->F G Work-up (Filtration, Extraction) F->G Reaction Complete H Purification (Recrystallization or Chromatography) G->H I Characterization (NMR, MS, etc.) H->I J Final Product (O-Alkylated this compound) I->J

Caption: General experimental workflow for the O-alkylation of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in this compound Alkylation

G A Low or No Yield Observed B Check Reagent Quality & Stoichiometry A->B C Reagents OK? B->C D Purify/Replace Reagents Adjust Stoichiometry C->D No E Evaluate Reaction Conditions C->E Yes D->A F Conditions Optimal? E->F G Increase Temperature Prolong Reaction Time Use Anhydrous Conditions F->G No H Investigate Side Reactions (TLC/NMR) F->H Yes G->E I Side Reactions Present? H->I J Use Primary Alkyl Halide Optimize Base/Solvent I->J Yes K Re-evaluate and Optimize I->K No J->H

Caption: A decision tree for troubleshooting low yields in this compound alkylation.

References

Validation & Comparative

A Researcher's Guide: Umbelliferone vs. 4-Methylumbelliferone as Fluorescent Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorogenic substrate is paramount for the success of enzymatic assays. Among the most common and effective are substrates derived from coumarins, specifically umbelliferone (7-hydroxycoumarin) and its methylated analog, 4-methylthis compound (B1674119) (4-MU or hymecromone). This guide provides an objective comparison of their performance, supported by physicochemical data and detailed experimental protocols, to inform the selection process for high-sensitivity enzyme analysis.

The Principle of Fluorogenic Coumarin-Based Assays

The utility of both this compound and 4-methylthis compound in enzyme assays lies in a straightforward yet powerful principle. In their substrate form, they are chemically linked to a moiety (e.g., a sugar, phosphate, or sulfate (B86663) group) recognized by a specific enzyme. This conjugation renders the molecule essentially non-fluorescent. Upon enzymatic cleavage of the covalent bond, the parent coumarin (B35378) is liberated. In its free form, and particularly at an alkaline pH, the molecule exhibits strong blue fluorescence when excited by UV light. The intensity of this fluorescence is directly proportional to the amount of product formed, and thus to the activity of the enzyme.[1][2]

Substrates based on these fluorophores are widely used to assay a variety of hydrolytic enzymes, including glycosidases, phosphatases, and sulfatases.[3][4]

Enzymatic_Reaction sub Non-Fluorescent Substrate (e.g., 4-MU-Glucuronide) enz Enzyme (e.g., β-Glucuronidase) sub->enz prod Highly Fluorescent Product (4-Methylthis compound) enz->prod Catalyzes Cleavage moiety Cleaved Moiety (Glucuronic Acid) enz->moiety Releases

Caption: Enzymatic cleavage of a non-fluorescent substrate releases a fluorescent product.

Physicochemical and Fluorescent Properties: A Head-to-Head Comparison

While structurally similar, the addition of a methyl group at the C4 position gives 4-methylthis compound distinct advantages in most assay applications. The key differentiator is its higher fluorescence quantum yield and stability at the alkaline pH required for maximal signal output.

PropertyThis compound (7-hydroxycoumarin)4-Methylthis compound (4-MU)
Molecular Formula C₉H₆O₃C₁₀H₈O₃[5][6]
Molecular Weight 162.14 g/mol 176.17 g/mol [5][6]
pKa ~7.61[7]~7.85[7]
Excitation Max (λex) ~325 nm (acidic, pH 3-6)[7]~367 nm (alkaline, pH 9-10.5)[7]~320 nm (acidic, pH <7)[5]~360-365 nm (alkaline, pH >7)[2][5]
Emission Max (λem) ~455 nm[7]~445-455 nm[2][5]
Quantum Yield (ΦF) 0.81 (at pH 5.49)[7]0.91 (at pH 9.49)[7]0.95 (at pH 9.75)[7]
Molar Extinction (ε) Not readily available18,000 cm⁻¹M⁻¹[8]
Solubility Sparingly soluble in waterPractically insoluble in cold water, soluble in methanol (B129727) with heat.[9]

The fluorescence of both compounds is highly pH-dependent. The intensity increases significantly above their pKa, reaching a plateau around pH 10.[10] This is why assay protocols universally include a "stop solution" with a high pH (typically >10) to maximize the fluorescent signal of the liberated product. Assays using 4-MU substrates are reported to be 10 to 100 times more sensitive than their colorimetric counterparts.[1]

Performance and Application: Why 4-Methylthis compound is Often Preferred

For most applications, 4-methylthis compound is the superior choice. The methyl group enhances the molecule's quantum yield and photostability, leading to a brighter, more stable signal and ultimately higher assay sensitivity. This makes it particularly suitable for:

  • High-Throughput Screening (HTS): The simplicity and high sensitivity of 4-MU assays make them ideal for screening large libraries of potential enzyme inhibitors.[1]

  • Low-Abundance Enzymes: When working with samples containing very low concentrations of the target enzyme, the enhanced signal from 4-MU is critical for reliable detection.[2]

  • Kinetic Studies: The strong signal allows for precise measurement of enzyme kinetics over time.[2]

While this compound can be used, its lower fluorescence output generally makes it a less attractive option when higher sensitivity is required.

Standard Experimental Protocol: Fluorometric Enzyme Assay

This protocol provides a general framework for an enzyme activity assay using a 4-methylumbelliferyl-based substrate (e.g., 4-Methylumbelliferyl-β-D-galactopyranoside for β-galactosidase) in a 96-well plate format.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer optimal for the specific enzyme's activity (e.g., 50 mM sodium phosphate, pH 7.0).

  • Substrate Stock Solution: Dissolve the 4-methylumbelliferyl substrate in a suitable solvent like DMSO or DMF to a high concentration (e.g., 10-20 mM).

  • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

  • Enzyme Solution: Dilute the enzyme sample in cold Assay Buffer to the desired concentration.

  • Stop Solution: Prepare a high-pH buffer to terminate the reaction and maximize fluorescence (e.g., 0.2 M Sodium Carbonate, pH ~10.5).

  • Standard Curve: Prepare a series of dilutions of pure 4-methylthis compound in Assay Buffer/Stop Solution to quantify the amount of product formed.

2. Assay Procedure:

  • Add 50 µL of the working substrate solution to the wells of a black 96-well microplate.

  • To initiate the reaction, add 50 µL of the enzyme solution to each well. Include control wells with buffer instead of enzyme (blank).

  • Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Terminate the reaction by adding 100 µL of Stop Solution to each well.

  • Measure the fluorescence using a microplate fluorometer with excitation set to ~365 nm and emission set to ~450 nm.[11]

3. Data Analysis:

  • Subtract the fluorescence reading of the blank control from all experimental readings.

  • Use the standard curve generated with pure 4-methylthis compound to convert the fluorescence units into the concentration of the product formed.

  • Calculate the enzyme activity, typically expressed in units like pmol/min/mg of protein.

Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme, Stop Solution) plate 2. Add Substrate to Plate prep->plate start 3. Add Enzyme to Initiate Reaction plate->start incubate 4. Incubate at Optimal Temperature start->incubate stop 5. Terminate with High-pH Stop Solution incubate->stop read 6. Measure Fluorescence (Ex: ~365nm, Em: ~450nm) stop->read analyze 7. Analyze Data (Subtract Blank, Use Standard Curve) read->analyze

Caption: General workflow for a 4-MU based fluorometric enzyme assay.

Conclusion

Both this compound and 4-methylthis compound are foundational tools for sensitive enzyme activity detection. However, for the majority of research, diagnostic, and drug discovery applications, 4-methylthis compound-derived substrates are the superior choice . The presence of the methyl group provides enhanced photophysical properties, resulting in a brighter and more stable fluorescent signal. This translates to higher assay sensitivity, greater reliability, and broader applicability, particularly in high-throughput and low-concentration settings. While this compound remains a viable fluorophore, the advantages offered by 4-methylthis compound have solidified its position as the gold standard for coumarin-based fluorogenic enzyme assays.

References

Unveiling the Antioxidant Power of Coumarins: A Comparative Analysis of Umbelliferone

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative antioxidant capacities of umbelliferone and its structural relatives—scopoletin, aesculetin, and daphnetin (B354214)—reveals significant variations in their efficacy, underpinned by their distinct molecular structures. This guide offers researchers, scientists, and drug development professionals a comprehensive analysis of their antioxidant potential, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and therapeutic development.

The quest for potent natural antioxidants has led to a great interest in coumarins, a class of benzopyrone compounds widely distributed in the plant kingdom.[1] Among these, this compound (7-hydroxycoumarin) is a common scaffold, and its antioxidant activity, along with that of its derivatives, has been the subject of numerous studies. The antioxidant capacity of these molecules is largely attributed to their ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress.[2][3] The number and position of hydroxyl groups on the coumarin (B35378) ring are critical determinants of their antioxidant potential.[4][5]

Comparative Antioxidant Activity: A Quantitative Overview

To provide a clear comparison of the antioxidant capacities of this compound and other selected coumarins, the following table summarizes their half-maximal inhibitory concentration (IC50) values from various in vitro antioxidant assays. Lower IC50 values indicate a higher antioxidant potency. It is important to note that these values can vary depending on the specific experimental conditions.

CompoundDPPH Assay (IC50 in µM)ABTS Assay (IC50 in µM)Reference(s)
This compound>200-[6]
Scopoletin191.51 ± 0.015.62 ± 0.03[7]
Aesculetin--[8][9][10]
Daphnetin46.2072.38[11]
Ascorbic Acid (Standard)18.40 µg/mL-[4]
Trolox (Standard)53.1613.0[4][11]

Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental protocols. The provided data is for comparative purposes within the context of the cited studies.

From the available data, it is evident that this compound itself exhibits relatively weak antioxidant activity in the DPPH assay compared to other coumarins. In contrast, scopoletin, aesculetin, and daphnetin, which possess additional hydroxyl or methoxy (B1213986) groups, generally demonstrate significantly higher antioxidant capacities.[7][8][9][10][11] Aesculetin, in particular, has been highlighted as a highly efficient antioxidant in several assays.[8][9][10] The presence of a catechol (ortho-dihydroxy) group in aesculetin and daphnetin is thought to be a key contributor to their potent radical scavenging abilities.[11]

Experimental Protocols: A Closer Look at Antioxidant Assays

The quantitative data presented above is derived from standardized experimental protocols designed to measure antioxidant capacity. The following are detailed methodologies for two of the most commonly cited assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[12][13]

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared and stored in the dark.[14]

  • Preparation of Test Samples: The coumarin compounds and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations, typically using methanol or DMSO as a solvent.[12][14]

  • Reaction Mixture: A specific volume of each test sample concentration is mixed with a larger volume of the DPPH solution. A control is prepared with the solvent instead of the test sample.[13][14]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 20-30 minutes).[13][14]

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.[12][13]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[14]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is quantified spectrophotometrically.[14]

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): An aqueous solution of ABTS (e.g., 7 mM) is mixed with an aqueous solution of potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[14]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., methanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[14]

  • Preparation of Test Samples: Similar to the DPPH assay, the coumarin compounds and a standard (e.g., Trolox) are prepared in various concentrations.[14]

  • Reaction and Measurement: A small volume of the test sample is added to a large volume of the diluted ABTS•+ solution, and the absorbance is measured at 734 nm after a specific incubation time (e.g., 6-10 minutes).[14]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay, and the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.[14]

Visualizing the Mechanisms: Workflows and Signaling Pathways

To further elucidate the processes involved in assessing and mediating the antioxidant effects of coumarins, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a key signaling pathway.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution in Methanol mix Mix DPPH Solution with Test Samples/Control prep_dpph->mix prep_samples Prepare Serial Dilutions of Coumarins & Standard prep_samples->mix incubate Incubate in Dark (20-30 min) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: Experimental Workflow for the DPPH Antioxidant Assay.

The antioxidant effects of many natural compounds, including coumarins like daphnetin and esculetin, are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][15][16] This pathway plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of various antioxidant and detoxification enzymes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin Coumarin (e.g., Daphnetin) Keap1_Nrf2 Keap1-Nrf2 Complex Coumarin->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to AOE Antioxidant Enzyme Expression (e.g., HO-1, SOD, GPx) ARE->AOE activates transcription

Caption: Nrf2-Mediated Antioxidant Signaling Pathway Activated by Coumarins.

References

A Comparative Analysis of the Cytotoxic Effects of Umbelliferone and Its Synthetic Derivatives on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Umbelliferone, a naturally occurring coumarin, and its synthetic derivatives have garnered significant attention in oncological research for their potential as anticancer agents. These compounds have demonstrated cytotoxic effects across a range of cancer cell lines, operating through various mechanisms including the induction of apoptosis and cell cycle arrest. This guide provides a comparative overview of the cytotoxic performance of this compound and several of its synthetic analogues, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for this compound and its derivatives against various human cancer cell lines, showcasing the enhanced efficacy often achieved through synthetic modification.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
Cancer Cell LineTypeIC50 ValueReference
EJBladder Carcinoma3.5 µM[1]
HT-29Colorectal Cancer4.35 µM[1]
HCT 116Colorectal Cancer8.05 µM[1]
MDA-MB-231Breast Cancer10.31 µM[2]
MCF-7Breast Cancer15.56 µM[2]
AGSGastric Cancer129.9 µM[1]
HepG2Hepatocellular Carcinoma222.3 µM[1]
KBOral Epithelial Carcinoma24.90 µg/mL[1]
Table 2: Cytotoxicity of Synthetic this compound Derivatives in Various Cancer Cell Lines
DerivativeModificationCancer Cell LineIC50 ValueReference
Compound 68 C-7 Ketone LinkageMCF-7 (Breast)0.47 µM[3]
Compound 68 C-7 Ketone Linkage22Rv1 (Prostate)0.93 µM[3]
Compound 75 Coumarin-Thiazolidine HybridMCF-7 (Breast)1.03 µM[3]
Compound 10 4-Methylthis compound DerivativeNCI-H460 (Lung)1.86 ± 0.73 µM[4]
Compound 10 4-Methylthis compound DerivativeMGC-803 (Gastric)2.13 ± 0.75 µM[4]
Compound 69 C-7 Ketone LinkageMCF-7 (Breast)2.21 µM[3]
Compound 12f Amino Acid LinkedHeLa (Cervical)30.9 µg/mL[5]
Compound 1c 4-Methylthis compound Schiff's BaseDU145 (Prostate)55.41 µM[6]

Experimental Protocols

The data presented above were generated using standardized in vitro assays to quantify cytotoxicity. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its derivatives. A control group is treated with the vehicle (e.g., DMSO) alone. Cells are incubated for a specified period, typically 24, 48, or 72 hours.[2]

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) co-staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at various concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[7]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Data Interpretation: The analysis distinguishes four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways, primarily leading to programmed cell death (apoptosis).

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of novel compounds on cancer cell lines.

G cluster_prep Cell Culture & Seeding cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Line Culture seed Seed Cells in 96-Well Plate start->seed adhere Overnight Incubation (Adhesion) seed->adhere treat Add this compound/ Derivatives (Varying Conc.) adhere->treat incubate Incubate (e.g., 48h) treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate (3-4h) (Formazan Formation) mtt->formazan solubilize Add Solubilizer (DMSO) formazan->solubilize read Measure Absorbance (Plate Reader) solubilize->read calc Calculate % Viability read->calc ic50 Determine IC50 Value calc->ic50

Caption: Workflow of an MTT assay for determining compound cytotoxicity.

Intrinsic Apoptosis Pathway

A primary mechanism of action for this compound and its derivatives is the induction of apoptosis via the intrinsic (mitochondrial) pathway. This is often triggered by an increase in intracellular Reactive Oxygen Species (ROS).[8][9][10]

G cluster_trigger Cellular Stress cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade umb This compound / Derivative ros ↑ Reactive Oxygen Species (ROS) umb->ros bcl2 ↓ Bcl-2, Bcl-xL (Anti-apoptotic) ros->bcl2 bax ↑ Bax, Bad, Bim (Pro-apoptotic) ros->bax mmp Loss of Mitochondrial Membrane Potential bcl2->mmp bax->mmp cyto Cytochrome c Release mmp->cyto cas9 Caspase-9 (Initiator) cyto->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis (DNA Fragmentation, Cell Death) cas3->apoptosis

Caption: The intrinsic apoptosis pathway induced by this compound.

This pathway involves the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), leading to the loss of mitochondrial membrane potential.[9][10] This triggers the release of cytochrome c, which activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately resulting in programmed cell death.[11]

Conclusion

The experimental data clearly indicate that synthetic modification of the this compound scaffold can significantly enhance its cytotoxic potency against cancer cells. Derivatives incorporating moieties such as ketone linkages, thiazolidine (B150603) rings, and specific amino acids have demonstrated IC50 values in the low micromolar and even nanomolar range, far exceeding the efficacy of the parent compound.[3] The primary mechanism of action appears to be the induction of apoptosis through the intrinsic pathway, often initiated by oxidative stress. These findings underscore the potential of this compound-based compounds as a promising platform for the development of novel anticancer therapeutics. Further investigation into structure-activity relationships and in vivo efficacy is warranted to translate these promising in vitro results into clinical applications.

References

Sensitive Detection of Umbelliferone: A Comparative Analysis of LC-MS and HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring highly sensitive quantification of the fluorescent coumarin (B35378) umbelliferone, the choice of analytical technique is paramount. This guide provides an objective comparison of two common methods: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This comparison is supported by experimental data from peer-reviewed studies to aid in selecting the most appropriate method for specific analytical needs.

Executive Summary

Both LC-MS and HPLC-UV are powerful techniques for the separation and quantification of this compound. However, they differ significantly in their sensitivity and selectivity. LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), generally offers substantially lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV. This makes LC-MS the preferred method for applications requiring trace-level detection, such as in pharmacokinetic studies or analysis of complex biological matrices. HPLC-UV, while less sensitive, is a robust and more accessible technique suitable for routine analysis where higher concentrations of this compound are expected.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the detection of this compound using LC-MS/MS and HPLC-UV, as reported in various studies. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions across different laboratories.

ParameterLC-MS/MSHPLC-UV
Limit of Detection (LOD) As low as 0.03 mg/L[1]0.3 µg/mL to 0.69 µg/mL[2][3]
Limit of Quantification (LOQ) As low as 0.1 mg/L[1] and 2.0 ng/mL[4][5]0.5 µg/mL to 2.30 µg/mL[2][3]
Linearity Range 2.0–2000 ng/mL[4][5]2–10 µg/mL[2]
Selectivity High (based on mass-to-charge ratio)Moderate (based on UV absorbance)
Matrix Effect Can be significant, requires careful management[6]Generally less susceptible than ESI-MS

Experimental Methodologies

The sensitivity and reliability of both methods are highly dependent on the specific experimental protocols employed. Below are representative methodologies for both LC-MS/MS and HPLC-UV analysis of this compound.

LC-MS/MS Protocol for this compound in Rat Plasma

This method is designed for high-sensitivity quantification in a biological matrix.

  • Chromatographic Separation:

    • Column: Inertsil ODS-3 (50 mm × 4.6 mm, 5 µm)[4][5]

    • Mobile Phase: Gradient elution with 0.1% formic acid in distilled water and acetonitrile[4][5].

    • Flow Rate: 0.5 mL/min[4][5]

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative Multiple Reaction Monitoring (MRM)[4][5]

    • Ion Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation.

HPLC-UV Protocol for this compound

This protocol is suitable for the analysis of this compound in less complex matrices or when higher concentrations are present.

  • Chromatographic Separation:

    • Column: Hibar LiChrocart Purospher Star RP-18 end-capped (250 mm × 4.6 mm, 5 µm)[2]

    • Mobile Phase: Isocratic elution with 55:45 (v/v) methanol-water containing 0.1% acetic acid[2].

    • Flow Rate: 1.0 mL/min[2]

    • Injection Volume: 20 µL[2]

  • UV Detection:

    • Wavelength: 300 nm, which is near the UV absorption maxima for this compound[2].

Experimental Workflow

The general workflow for the analysis of this compound by either LC-MS or HPLC-UV involves several key steps, from sample preparation to data analysis.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis Sample Biological or Formulation Sample Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Concentration Concentration and Reconstitution Extraction->Concentration HPLC HPLC Separation (Reversed-Phase) Concentration->HPLC UV_Detector UV Detector HPLC->UV_Detector MS_Detector Mass Spectrometer HPLC->MS_Detector Quantification_UV Quantification (UV Signal) UV_Detector->Quantification_UV Quantification_MS Quantification (Ion Signal) MS_Detector->Quantification_MS

Caption: General workflow for this compound analysis.

Conclusion

References

Umbelliferone Derivatives as Cholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme kinetics of umbelliferone derivatives as cholinesterase inhibitors. The information is supported by experimental data to offer a comprehensive overview of their potential in the development of therapeutics for neurodegenerative diseases.

This compound, a natural coumarin, and its derivatives have garnered significant interest as potential inhibitors of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key therapeutic strategy in managing Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain.[1] This guide summarizes the inhibitory activities of various this compound derivatives, details the experimental protocols used for their evaluation, and illustrates the relevant biological pathways.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of this compound derivatives against AChE and BChE is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for these parameters indicates a higher inhibitory activity. The mode of inhibition, whether competitive, non-competitive, or mixed, provides insight into the mechanism of action of these compounds.

Below are tables summarizing the reported inhibitory activities of several this compound derivatives.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives

CompoundIC50 (µM)Ki (nM)Type of InhibitionReference
6-Formylthis compound16.70--[2]
8-Formylthis compound19.13--[2]
This compound105.48--[2]
Paniculatin31.6-Mixed-type[3]
Murranganone79.1-Mixed-type[3]
Coumarin-BMT Hybrid 8b-49.20Mixed-type
Coumarin-BMT Hybrid 8e-50.81Mixed-type

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of this compound Derivatives

CompoundIC50 (µM)Ki (nM)Type of InhibitionReference
6-Formylthis compound27.90--[2]
8-Formylthis compound87.67--[2]
This compound90.14--[2]
Murranganone74.3-Mixed-type[3]
Paniculatin--Mixed-type[3]

Experimental Protocols

The most widely used method for determining cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman.[4]

Ellman's Method for Cholinesterase Inhibition Assay

Principle: This colorimetric assay measures the activity of AChE or BChE based on the rate of formation of a yellow-colored product.[4] The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (or butyrylthiocholine) to thiocholine.[4] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), which is a yellow anion with a strong absorbance at 412 nm.[4]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure (96-well plate format):

  • Preparation of Reagents:

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 14 mM ATCI or BTCI solution in deionized water. This should be prepared fresh daily.[4]

    • Prepare various concentrations of the this compound derivatives.

  • Assay Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Substrate (ATCI or BTCI).

    • Control (100% enzyme activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL Solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL of the this compound derivative solution at different concentrations.[4]

  • Pre-incubation:

    • Add the buffer, enzyme solution, DTNB, and test compound or its solvent to the respective wells of the microplate.

    • Mix gently and incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).[5]

  • Initiation of Reaction:

    • Add 10 µL of the substrate (ATCI or BTCI) to all wells to start the enzymatic reaction.[5]

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings at regular intervals (e.g., every 10 seconds) for a specific duration (e.g., 3 minutes).[5]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of test sample) / Rate of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis: To determine the type of inhibition and the Ki value, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using Lineweaver-Burk or other kinetic models.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, DTNB, Substrate) plate_setup Set up 96-well plate (Blank, Control, Test Samples) reagents->plate_setup enzyme Prepare Enzyme Solution (AChE or BChE) enzyme->plate_setup inhibitor Prepare this compound Derivative Solutions inhibitor->plate_setup pre_incubation Pre-incubate Enzyme with Inhibitor plate_setup->pre_incubation reaction_start Add Substrate to Initiate Reaction pre_incubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic Mode) reaction_start->measurement calc_rate Calculate Reaction Rates measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition kinetic_study Perform Kinetic Studies (Lineweaver-Burk Plot) calc_rate->kinetic_study determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50 determine_ki Determine Ki and Inhibition Type kinetic_study->determine_ki

Experimental workflow for cholinesterase inhibition assay.

signaling_pathway cluster_synapse Cholinergic Synapse cluster_downstream Downstream Effects ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate IncreasedACh Increased ACh Levels CholinergicSignal Enhanced Cholinergic Signaling Receptor->CholinergicSignal This compound This compound Derivative This compound->AChE Inhibition IncreasedACh->CholinergicSignal Cognitive Potential Improvement in Cognitive Function CholinergicSignal->Cognitive

Mechanism of cholinesterase inhibition by this compound derivatives.

Conclusion

The presented data indicate that this compound derivatives are a promising class of cholinesterase inhibitors. Structure-activity relationship studies, as suggested by the varying IC50 values, can guide the design of more potent and selective inhibitors. The provided experimental protocol offers a standardized method for evaluating the efficacy of novel compounds in this class. Further research, including in vivo studies and analysis of downstream signaling pathways, is crucial for the development of these compounds into viable therapeutic agents for neurodegenerative diseases.

References

Unlocking Antimicrobial Potential: A Comparative Guide to the Structure-Activity Relationship of Umbelliferone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a paramount challenge. Umbelliferone (7-hydroxycoumarin), a natural product with a wide spectrum of biological activities, has emerged as a promising scaffold for the development of new antimicrobial drugs. This guide provides a comprehensive comparison of this compound analogs, detailing their structure-activity relationships (SAR) for antimicrobial activity, supported by quantitative data and experimental methodologies.

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives with enhanced potency and selectivity against various microbial pathogens. Understanding the relationship between these structural modifications and the resulting antimicrobial activity is crucial for the rational design of more effective therapeutic agents.

Comparative Antimicrobial Activity of this compound Analogs

The antimicrobial efficacy of this compound and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of selected this compound analogs against various bacterial and fungal strains, highlighting the impact of different structural modifications.

CompoundModificationTest OrganismMIC (µg/mL)Reference
This compound (Parent Compound) -Bacillus cereus62.5[1]
Escherichia coli500-1000[1]
Staphylococcus aureus500-1000[1]
Candida albicansInactive[2]
7-O-coumarinyl alkenoates (e.g., compounds 30 & 31) Hydroxyl group in the alkenyl side chain at C7Bacillus subtilis32-64[1]
Staphylococcus aureus32-64[1]
Escherichia coli32-64[1]
Candida albicans2-16[2]
7-hydroxycoumarin-1,2,3-triazole hybrids 1,2,3-triazole ring at C7Aspergillus niger4-8[1]
4-substituted 1,2,3-triazole-7-hydroxycoumarin hybrids (e.g., compounds 35-38) Substituted 1,2,3-triazole at C4Vancomycin-resistant Enterococcus faecium8-64[1]
8-substituted 7-hydroxycoumarins (e.g., compounds 27 & 28) Substitution at C8Escherichia coli4-6[2]
Staphylococcus aureus4-6[2]
Pseudomonas aeruginosa4-6[2]
Aspergillus niger-[2]
Candida albicans-[2]

Key Structure-Activity Relationship Insights

The antimicrobial activity of this compound analogs is significantly influenced by the nature and position of substituents on the coumarin (B35378) ring.

  • Substitution at the C7-hydroxyl group: The hydroxyl group at the C7 position is a key site for modification. Esterification with alkenyl side chains containing a hydroxyl group has been shown to enhance antibacterial and antifungal activity.[1][2] The introduction of heterocyclic rings, such as 1,2,3-triazoles, at this position has also led to potent antifungal agents.[1]

  • Substitution at the C4 position: Modification at the C4 position with 4-alkyl- or 4-aryl-1,2,3-triazole units has yielded compounds with high selectivity and potency against vancomycin-resistant Enterococcus species.[1]

  • Substitution at the C8 position: Introducing substituents at the C8 position has been identified as a crucial strategy for developing potent antibacterial and antifungal agents, with some derivatives showing significantly lower MIC values than the parent compound and even common antibiotics like norfloxacin.[2]

The following diagram illustrates the key positions on the this compound scaffold where modifications have been shown to impact antimicrobial activity.

SAR_this compound Key Structural Modifications of this compound for Antimicrobial Activity cluster_0 This compound Scaffold cluster_1 Key Modification Sites cluster_2 Resulting Activity This compound C7 C7-OH Group - Esterification - Etherification - Heterocycle attachment C4 C4 Position - Triazole substitution C8 C8 Position - Various substitutions Activity1 Enhanced Antibacterial & Antifungal Activity C7->Activity1 Activity2 Potent & Selective Antibacterial Activity C4->Activity2 Activity3 Broad-spectrum Antimicrobial Activity C8->Activity3

Caption: Key modification sites on the this compound scaffold influencing antimicrobial activity.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The broth microdilution method is a commonly employed technique.

Broth Microdilution Assay for MIC Determination

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar (B569324) plates for 18-24 hours at 37°C (for bacteria) or 28°C (for fungi).

    • A few colonies are transferred to a sterile saline solution (0.85% NaCl) and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • The standardized inoculum is then diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • The test compounds (this compound analogs) are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to a high stock concentration.

    • A series of two-fold serial dilutions of the compounds are prepared in the broth medium in a 96-well microtiter plate. The final concentration range tested can vary but often spans from 0.125 to 1024 µg/mL.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.

    • Positive control wells (broth with inoculum, no compound) and negative control wells (broth only) are included. A solvent control (broth with inoculum and the highest concentration of DMSO used) is also necessary to ensure the solvent has no inhibitory effect.

    • The plates are incubated at the appropriate temperature for 18-24 hours.

  • Determination of MIC:

    • After incubation, the plates are visually inspected for microbial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye such as resazurin (B115843) or INT (p-iodonitrotetrazolium violet) can be added to the wells to aid in the determination of viability.

The following diagram outlines the typical workflow for the antimicrobial screening of this compound analogs.

experimental_workflow Experimental Workflow for Antimicrobial Screening of this compound Analogs cluster_synthesis Compound Preparation cluster_screening Antimicrobial Assay cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification Stock Prepare Stock Solutions (in DMSO) Purification->Stock SerialDilution Serial Dilution in 96-well Plates Stock->SerialDilution Inoculation Inoculate Plates SerialDilution->Inoculation Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculum->Inoculation Incubation Incubate Plates (18-24h) Inoculation->Incubation MIC Determine MIC Incubation->MIC SAR_Analysis Structure-Activity Relationship Analysis MIC->SAR_Analysis

Caption: A typical experimental workflow for the synthesis and antimicrobial evaluation of this compound analogs.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel antimicrobial agents. Structure-activity relationship studies have demonstrated that strategic modifications at the C4, C7, and C8 positions can lead to significant enhancements in antimicrobial potency and spectrum. The data presented in this guide underscores the importance of continued exploration of this compound derivatives as a promising avenue for combating the growing threat of antimicrobial resistance. Future research should focus on optimizing the lead compounds identified, exploring novel substitutions, and elucidating their mechanisms of action to pave the way for the development of the next generation of antimicrobial drugs.

References

Umbelliferone-Loaded Phytosomes Demonstrate Superior Efficacy Over Free Umbelliferone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that the formulation of umbelliferone into phytosomes significantly enhances its therapeutic efficacy compared to its free form. This improvement is attributed to increased solubility, enhanced skin permeation, and more potent antioxidant and photoprotective activities.

For researchers and professionals in drug development, the transition from a promising bioactive compound to an effective therapeutic agent often hinges on overcoming challenges related to bioavailability. This compound, a natural coumarin (B35378) with a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects, is a prime example of a compound whose potential is limited by its poor solubility and permeability.[1][2] The encapsulation of this compound into phytosomes, a novel drug delivery system, has emerged as a successful strategy to surmount these limitations.[1]

Enhanced Physicochemical Properties and Permeability

The complexation of this compound with phospholipids (B1166683) in a phytosomal formulation leads to a significant improvement in its physicochemical properties. Studies have shown that this compound-loaded phytosomes exhibit superior solubility in both water and oil phases compared to free this compound. This enhanced solubility is a critical factor in improving the compound's absorption and overall bioavailability.[1]

Experimental data from in vitro and ex vivo permeation studies further underscore the superiority of the phytosomal formulation. This compound-loaded phytosomes have demonstrated significantly higher permeation across skin models compared to free this compound, indicating that this novel delivery system can more effectively transport the active compound to its target site.[1]

Comparative Data on Physicochemical Properties and In Vitro Permeation
ParameterFree this compoundThis compound-Loaded Phytosomes
Solubility in Water PoorImproved
Solubility in Oil PoorImproved
In Vitro Permeation Lower PermeationHigher Permeation

Superior Antioxidant and Photoprotective Efficacy

The enhanced delivery of this compound via phytosomes translates to a more potent biological activity. In vitro antioxidant assays, such as the DPPH and ferrozine (B1204870) assays, have quantitatively demonstrated that this compound-loaded phytosomes possess a greater radical scavenging activity than the free compound.[1]

Furthermore, in vivo studies on rat models have revealed the enhanced photoprotective action of this compound phytosomes. When applied topically, the phytosomal formulation was more effective in protecting the skin from UV-induced damage. This was evidenced by a more significant restoration of key antioxidant enzymes in the skin, including reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT), compared to the application of free this compound.[1] While the exact quantitative data for the enzyme levels were not provided in the primary literature, the study concluded that the phytosomal complex demonstrated a better photoprotective activity.[1]

Comparative In Vitro Antioxidant Activity
AssayFree this compound (% Inhibition)This compound-Loaded Phytosomes (% Inhibition)
DPPH Radical Scavenging LowerHigher
Ferrozine Antioxidant Assay LowerHigher

Experimental Protocols

Preparation of this compound-Loaded Phytosomes

Method: Solvent Evaporation Technique[1]

  • Dissolution: this compound and a phospholipid (e.g., phosphatidylcholine) are dissolved in a suitable organic solvent, such as dichloromethane, in a round-bottom flask.

  • Film Formation: The organic solvent is evaporated under reduced pressure using a rotary evaporator. This process results in the formation of a thin lipid film on the inner wall of the flask.

  • Hydration: The lipid film is hydrated with an aqueous medium (e.g., phosphate-buffered saline) and stirred. This leads to the spontaneous formation of phytosomes.

  • Sonication: The resulting suspension is sonicated to reduce the particle size and achieve a homogenous dispersion of this compound-loaded phytosomes.

In Vitro Permeation Study

Apparatus: Franz Diffusion Cell[1]

  • Membrane Preparation: A synthetic or animal skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell.

  • Receptor Chamber: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37°C with constant stirring.

  • Sample Application: A known quantity of the test formulation (free this compound or this compound-loaded phytosomes) is applied to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with an equal volume of fresh buffer to maintain sink conditions.

  • Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

In Vitro Antioxidant Activity (DPPH Assay)

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1]

  • Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Incubation: A known concentration of the test sample (free this compound or this compound-loaded phytosomes) is added to the DPPH solution. The mixture is incubated in the dark for a specific period.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

In Vivo Photoprotective Study in a Rat Model

Animal Model: Wistar rats[1]

  • Animal Acclimatization: The animals are acclimatized to the laboratory conditions for a specified period before the experiment.

  • Hair Removal: The dorsal skin of the rats is carefully shaved to expose the area for treatment and UV exposure.

  • Grouping: The animals are divided into different groups: a control group, a UV-exposed group, a group treated with free this compound gel, and a group treated with this compound-loaded phytosome gel.

  • Topical Application: The respective formulations are applied topically to the shaved area of the rats.

  • UV Exposure: The animals are exposed to a controlled dose of UV radiation.

  • Sample Collection: After the exposure period, the animals are euthanized, and the treated skin tissue is excised.

  • Biochemical Analysis: The skin tissue is homogenized, and the levels of antioxidant enzymes (GSH, SOD, catalase) and lipid peroxidation are determined using standard biochemical assays.

Signaling Pathways and Experimental Workflow

The therapeutic effects of this compound are mediated through its interaction with various cellular signaling pathways. Phytosomal delivery is hypothesized to enhance these effects by increasing the intracellular concentration of this compound.

experimental_workflow cluster_formulation Formulation cluster_evaluation Evaluation cluster_outcome Outcome Free this compound Free this compound Solubility Solubility Free this compound->Solubility Lower Permeation Permeation Free this compound->Permeation Lower Antioxidant Activity Antioxidant Activity Free this compound->Antioxidant Activity Lower Photoprotective Efficacy Photoprotective Efficacy Free this compound->Photoprotective Efficacy Lower This compound Phytosomes This compound Phytosomes This compound Phytosomes->Solubility Higher This compound Phytosomes->Permeation Higher This compound Phytosomes->Antioxidant Activity Higher This compound Phytosomes->Photoprotective Efficacy Higher Improved Bioavailability Improved Bioavailability Solubility->Improved Bioavailability Permeation->Improved Bioavailability Enhanced Therapeutic Effect Enhanced Therapeutic Effect Antioxidant Activity->Enhanced Therapeutic Effect Photoprotective Efficacy->Enhanced Therapeutic Effect signaling_pathways cluster_stimuli Cellular Stress cluster_this compound This compound Action cluster_pathways Signaling Pathways cluster_effects Therapeutic Effects Inflammatory Stimuli Inflammatory Stimuli NF-kB Pathway NF-kB Pathway Inflammatory Stimuli->NF-kB Pathway MAPK Pathway MAPK Pathway Inflammatory Stimuli->MAPK Pathway Oxidative Stress Oxidative Stress Nrf2 Pathway Nrf2 Pathway Oxidative Stress->Nrf2 Pathway Carcinogens Carcinogens Apoptosis Pathway Apoptosis Pathway Carcinogens->Apoptosis Pathway This compound This compound This compound->NF-kB Pathway Inhibits This compound->MAPK Pathway Inhibits This compound->Nrf2 Pathway Activates This compound->Apoptosis Pathway Induces Anti-inflammatory Anti-inflammatory NF-kB Pathway->Anti-inflammatory MAPK Pathway->Anti-inflammatory Antioxidant Antioxidant Nrf2 Pathway->Antioxidant Anticancer Anticancer Apoptosis Pathway->Anticancer

References

A Comparative Guide to UPLC-TQ-MS/MS and HPLC-UV Methods for the Quantitative Analysis of Umbelliferone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent analytical techniques for the quantification of umbelliferone: Ultra-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UPLC-TQ-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This compound, a naturally occurring coumarin, is of significant interest in pharmaceutical research due to its wide range of biological activities. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development.

This document outlines the validation of a UPLC-TQ-MS/MS method for this compound analysis and compares its performance against the more traditional HPLC-UV method, supported by experimental data from various studies. The information presented herein is intended to assist researchers in selecting the most appropriate analytical method for their specific needs.

Methodology and Performance Comparison

The selection of an analytical method is a critical decision in the drug development process, directly impacting the quality and reliability of the data generated. Both UPLC-TQ-MS/MS and HPLC-UV are powerful techniques for the quantification of small molecules like this compound, each with its own set of advantages and limitations.

UPLC-TQ-MS/MS: The Gold Standard for Sensitivity and Selectivity

UPLC-TQ-MS/MS has emerged as the preferred method for bioanalytical applications due to its superior sensitivity, selectivity, and speed. The use of sub-2 µm particle columns in UPLC systems allows for faster separations and sharper peaks, leading to increased sensitivity. When coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, this technique offers unparalleled selectivity, minimizing interference from complex sample matrices.

HPLC-UV: A Robust and Cost-Effective Alternative

HPLC-UV is a well-established, robust, and cost-effective method widely used for the routine analysis of pharmaceuticals. While generally less sensitive than LC-MS/MS, HPLC-UV provides reliable and accurate quantification for samples where high sensitivity is not a primary requirement.

The following tables summarize the key performance parameters for the validation of both UPLC-TQ-MS/MS and HPLC-UV methods for the analysis of this compound, based on data from published literature.

Quantitative Data Summary

Table 1: UPLC-TQ-MS/MS Method Validation Parameters for this compound
Validation ParameterPerformance MetricSource
Linearity (r²) > 0.99[1][2]
Limit of Detection (LOD) 0.02 - 0.58 ng/mL[3]
Limit of Quantification (LOQ) 1 ng/mL[3]
Precision (%RSD) < 15% (Intra-day & Inter-day)[1][2]
Accuracy (%Bias or %Recovery) 85 - 115%[1][2]
Recovery (%) 76.3 - 84.1%[2]
Matrix Effect (%) 94.3 - 106.7%[2]
Table 2: HPLC-UV Method Validation Parameters for this compound
Validation ParameterPerformance MetricSource
Linearity (r²) > 0.999[4][5]
Limit of Detection (LOD) ~1 µg/mL[5]
Limit of Quantification (LOQ) ~2.5 µg/mL[6]
Precision (%RSD) < 3.0%[5]
Accuracy (%Recovery) > 96.4%[5]
Recovery (%) > 91%[7]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the validation of a UPLC-TQ-MS/MS method for this compound analysis, following the general principles outlined in the FDA and ICH guidelines for bioanalytical method validation.[8][9][10]

Sample Preparation

A protein precipitation method is commonly employed for the extraction of this compound from biological matrices such as plasma.

  • To 50 µL of the plasma sample, add 150 µL of acetonitrile (B52724) containing the internal standard (IS).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-TQ-MS/MS System and Conditions
  • UPLC System: A system capable of handling high pressures, such as a Waters ACQUITY UPLC I-Class system.

  • Column: A reversed-phase column, for instance, a Waters Acquity UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).[11]

  • Mobile Phase: A gradient elution using two solvents:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Flow Rate: A typical flow rate is 0.30 mL/min.[11]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Waters Xevo TQ-S, equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for this compound and the internal standard need to be optimized.

Method Validation Experiments

The validation of the analytical method should be performed according to international guidelines to ensure its reliability for the intended application.[8][9][10]

  • Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of this compound and the IS.

  • Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A minimum of six non-zero standards should be used.

  • Sensitivity (LOD and LOQ): The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. The Limit of Detection (LOD) is typically determined as the concentration that gives a signal-to-noise ratio of at least 3.

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day). The precision is expressed as the relative standard deviation (%RSD), and the accuracy is expressed as the percentage of the nominal concentration.

  • Recovery: The extraction recovery of this compound from the biological matrix is determined by comparing the peak area of the analyte in a pre-spiked sample to that of a post-spiked sample at three different concentrations.

  • Matrix Effect: Evaluated by comparing the peak response of the analyte in a post-spiked extracted blank matrix to the peak response of the analyte in a neat solution.

  • Stability: The stability of this compound in the biological matrix is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at a specified temperature.

Visualizing the Workflow and Logic

G cluster_0 Sample Preparation cluster_1 UPLC-TQ-MS/MS Analysis cluster_2 Data Processing & Analysis Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Injection Injection Supernatant Transfer->Injection Analyte Extraction Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Ionization (ESI+) Ionization (ESI+) Chromatographic Separation->Ionization (ESI+) Mass Analysis (MRM) Mass Analysis (MRM) Ionization (ESI+)->Mass Analysis (MRM) Data Acquisition Data Acquisition Mass Analysis (MRM)->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Result Reporting Result Reporting Quantification->Result Reporting

Fig. 1: Experimental Workflow for UPLC-TQ-MS/MS Analysis of this compound.

G cluster_performance Performance Characteristics MethodValidation Bioanalytical Method Validation Selectivity Selectivity MethodValidation->Selectivity Linearity Linearity MethodValidation->Linearity Sensitivity Sensitivity (LOD & LOQ) MethodValidation->Sensitivity Precision Precision MethodValidation->Precision Accuracy Accuracy MethodValidation->Accuracy Recovery Recovery MethodValidation->Recovery MatrixEffect Matrix Effect MethodValidation->MatrixEffect Stability Stability MethodValidation->Stability

Fig. 2: Key Parameters for Bioanalytical Method Validation.

Conclusion

The UPLC-TQ-MS/MS method demonstrates superior sensitivity and selectivity for the analysis of this compound compared to the HPLC-UV method. Its ability to provide reliable data at very low concentrations makes it the ideal choice for demanding applications such as pharmacokinetic studies in biological matrices. While HPLC-UV remains a viable option for routine quality control and analyses where lower sensitivity is acceptable, the advantages offered by UPLC-TQ-MS/MS in terms of speed, sensitivity, and specificity often justify the higher initial investment in instrumentation. The choice between these two powerful techniques should be guided by the specific requirements of the analytical task, including the nature of the sample matrix, the required level of sensitivity, and the available resources.

References

A Comparative Guide to Molecular Docking Studies of Umbelliferone with Target Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Umbelliferone, a natural coumarin (B35378) found in various plants, has garnered significant attention in the scientific community for its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3][4] Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a second, has been instrumental in elucidating the mechanisms behind these therapeutic properties. By simulating the interaction between this compound and its derivatives with various protein targets, researchers can estimate binding affinities and visualize key interactions, providing a rational basis for drug design and development.

This guide provides a comparative overview of molecular docking studies performed with this compound and its derivatives against several key enzymatic targets. The data is compiled from various research articles to offer a consolidated resource for researchers, scientists, and drug development professionals.

Quantitative Comparison of Docking Studies

The following table summarizes the quantitative results from various molecular docking studies, detailing the target enzymes, the specific this compound-based ligand, the computational software used, and the reported binding affinities. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the enzyme.

Target EnzymeLigandDocking SoftwarePDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Acetylcholinesterase (AChE) This compoundAutoDock 4.2Not Specified-6.3Tyr121, Phe288, Arg289[5]
6-Formyl this compoundAutoDock 4.2Not Specified-8.3Not Specified[5]
8-Formyl this compoundAutoDock 4.2Not Specified-8.0Glu199, Trp84, Gly117, Gly118, Phe330, His440, Gly441[5]
BACE1 This compoundAutoDock 4.2Not Specified-5.4Asp32, Lys75, Trp76, Val69, Phe108, Ile118[5]
6-Formyl this compoundAutoDock 4.2Not Specified-7.2Gly13[5]
Cu/Zn Superoxide Dismutase (SOD1) This compoundNot SpecifiedNot Specified-5.70Interacts with a non-catalytic surface region[6]
EGFR Tyrosine Kinase 4-Methylthis compound Schiff's BaseNot Specified4HJO-10.3MET769, GLN767[7]
Cyclooxygenase-2 (COX-2) This compoundNot SpecifiedNot SpecifiedGood affinity reported (no value)Not Specified[8]
NF-κB p65 This compound Derivative (2a)Not SpecifiedNot SpecifiedHigh affinity reported (K_D = 2.83 x 10⁻⁷ M)Binds to the active site (NLS Peptide)[2][9]

Experimental Protocols: A Generalized Methodology

The molecular docking simulations cited in this guide generally follow a standardized protocol. While specific parameters may vary, the core methodology remains consistent and is outlined below.

1. Preparation of the Target Protein: The three-dimensional crystal structure of the target enzyme is typically retrieved from the Protein Data Bank (PDB).[5] Pre-processing of the protein structure is a critical step, which involves:

  • Removing water molecules and any co-crystallized ligands.

  • Adding polar hydrogen atoms to the protein structure.

  • Assigning partial charges (e.g., Kollman charges) to the protein atoms.

  • Defining the grid box, which specifies the docking search space around the active site of the enzyme.

2. Preparation of the Ligand: The 2D structure of this compound or its derivative is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is then optimized to find the most stable, low-energy conformation. This step also includes assigning Gasteiger charges and defining the rotatable bonds.

3. Docking Simulation: The prepared ligand is then docked into the active site of the prepared protein using software like AutoDock.[5][10][11] These programs employ algorithms, such as the Lamarckian Genetic Algorithm, to explore various possible conformations of the ligand within the enzyme's active site and calculate the corresponding binding energy for each conformation.

4. Analysis of Results: The simulation results in multiple docked poses, which are ranked based on their binding energy or docking score.[12] The pose with the lowest binding energy is generally considered the most favorable and is selected for further analysis.[12] This final step involves visualizing the protein-ligand complex to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the complex.[5]

Visualizing the Docking Workflow

The logical flow of a typical molecular docking experiment is illustrated below. This process begins with the selection of the target protein and ligand and concludes with the analysis of their potential interactions.

MolecularDockingWorkflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB Select Target Protein (from PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand Select Ligand (this compound) PrepLig Prepare Ligand (Energy minimization) Ligand->PrepLig Docking Perform Docking (e.g., AutoDock) PrepProt->Docking PrepLig->Docking Analysis Analyze Results (Binding Energy, Poses) Docking->Analysis Visualization Visualize Interactions (H-Bonds, Hydrophobic) Analysis->Visualization

Caption: Generalized workflow for molecular docking studies.

This guide demonstrates the utility of molecular docking in exploring the therapeutic potential of this compound. The compiled data indicates that this compound and its derivatives show promising binding affinities towards enzymes implicated in neurodegenerative diseases (AChE, BACE1) and cancer (EGFR Tyrosine Kinase), warranting further investigation through in vitro and in vivo studies.

References

A Comparative Analysis of the Bioactivities of Umbelliferone and Herniarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone (7-hydroxycoumarin) and its methylated derivative, herniarin (7-methoxycoumarin), are naturally occurring coumarins found in a variety of plants. Both compounds have garnered significant interest in the scientific community due to their diverse pharmacological properties. This guide provides an objective comparison of the bioactivities of this compound and herniarin, supported by experimental data, to aid researchers and professionals in drug discovery and development.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anticancer, antimicrobial, and other key bioactivities of this compound and herniarin.

Table 1: Anticancer Activity (IC50 values in µM)
Cancer Cell LineThis compoundHerniarinReference
MCF-7 (Breast)476.3207.6[1][2]
HepG2 (Liver)222.3-
EJ (Bladder)3.5-
AGS (Gastric)129.9-
HCT 116 (Colon)8.05-
HT-29 (Colon)4.35-

IC50: The half maximal inhibitory concentration.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
MicroorganismThis compound (µg/mL)Herniarin (µg/mL)Reference
Bacillus cereus62.52000[3]
Staphylococcus aureus->2000[3]
Escherichia coli-500[3]
Pseudomonas aeruginosa->2000[3]
Table 3: Other Bioactivities
BioactivityThis compoundHerniarinReference
Antioxidant Activity Exhibits DPPH, hydroxyl, superoxide (B77818) anion, and ABTS radical scavenging activity.Shows DPPH radical scavenging activity.[4][5][6]
Anti-inflammatory Activity Reduces pro-inflammatory cytokines (TNF-α, IL-6) via NF-κB and other pathways.Reduces pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and increases anti-inflammatory IL-10.
Enzyme Inhibition Inhibits 17β-hydroxysteroid dehydrogenase type 3 (IC50 = 1.4 µM).Inhibits HMG-CoA reductase (IC50 = 103.1 nM).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Activity

This protocol is based on the methodology used for assessing the cytotoxicity of this compound and herniarin against the MCF-7 breast cancer cell line.[1]

  • Cell Culture: MCF-7 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere of 95% air and 5% CO2.

  • Cell Seeding: Cells are seeded at a density of 1 x 104 cells per well in 96-well plates.

  • Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of this compound or herniarin (e.g., 0, 25, 50, 100 µM) and incubated for 48 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm with a reference wavelength of 620 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell viability (IC50) is determined from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This is a general protocol for determining the free radical scavenging activity of the compounds.

  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Reaction Mixture: Different concentrations of the test compounds (this compound or herniarin) are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for antimicrobial activity.[3]

  • Bacterial Strains: The assay is performed with Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Inoculum Preparation: Bacterial suspensions are prepared in Mueller-Hinton broth to a concentration of approximately 108 CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with 5 µL of the bacterial suspension (final concentration of approximately 105 CFU/well).

  • Incubation: The microtiter plates are incubated at 36°C for 18 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by this compound and herniarin in their anticancer and anti-inflammatory activities.

experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis Compound This compound / Herniarin Stock Solution Treatment Treatment with Compound Compound->Treatment Cells Cell Culture / Bacterial Culture Cells->Treatment Incubation Incubation Treatment->Incubation Measurement Absorbance / Viability Measurement Incubation->Measurement Calculation IC50 / MIC Calculation Measurement->Calculation

Caption: General workflow for in vitro bioactivity assays.

Anticancer Signaling Pathways

Both this compound and herniarin exert their anticancer effects through the induction of apoptosis (programmed cell death) and modulation of key signaling pathways involved in cell survival and proliferation.

anticancer_pathway cluster_this compound This compound cluster_herniarin Herniarin U This compound U_PI3K PI3K/Akt Pathway U->U_PI3K Inhibits U_CellCycle Cell Cycle Arrest U->U_CellCycle U_Apoptosis Mitochondrial Apoptosis U_PI3K->U_Apoptosis Leads to H Herniarin H_LXR LXR α/β H->H_LXR Activates H_PI3K PI3K/Akt Pathway H_LXR->H_PI3K Inhibits H_Apoptosis Induces Apoptosis H_PI3K->H_Apoptosis Leads to

Caption: Anticancer signaling pathways of this compound and herniarin.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of these coumarins are mediated by their ability to suppress the production of pro-inflammatory mediators through the inhibition of key signaling cascades like the NF-κB pathway.

anti_inflammatory_pathway cluster_umbelliferone_inflam This compound cluster_herniarin_inflam Herniarin U_inflam This compound U_TLR4 TLR4 Signaling U_inflam->U_TLR4 Inhibits U_NFkB NF-κB Pathway U_TLR4->U_NFkB Inhibits U_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) U_NFkB->U_Cytokines H_inflam Herniarin H_NFkB NF-κB Pathway H_inflam->H_NFkB Inhibits H_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ↑ Anti-inflammatory Cytokines (IL-10) H_NFkB->H_Cytokines

Caption: Anti-inflammatory signaling pathways.

Conclusion

Both this compound and herniarin exhibit a wide range of promising bioactivities. Herniarin demonstrates greater potency in inhibiting the growth of MCF-7 breast cancer cells compared to this compound. Conversely, this compound shows stronger antimicrobial activity against Bacillus cereus. Their mechanisms of action often involve the modulation of critical signaling pathways such as PI3K/Akt and NF-κB. This comparative guide highlights the therapeutic potential of both compounds and provides a foundation for further research into their specific applications in drug development. The subtle structural difference between a hydroxyl and a methoxy (B1213986) group significantly influences their biological profiles, offering a valuable basis for structure-activity relationship studies.

References

Navigating the In Vivo Landscape of Umbelliferone: A Comparative Guide to Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of various umbelliferone drug delivery systems. It offers a side-by-side analysis with alternative treatments, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.

This compound, a natural coumarin (B35378) derivative, has garnered significant interest for its therapeutic potential in a range of diseases, including cancer and inflammatory conditions. However, its clinical translation is often hampered by poor bioavailability. To overcome this limitation, various drug delivery systems have been explored to enhance its in vivo efficacy. This guide delves into the performance of several of these systems, offering a critical assessment based on available preclinical data.

Quantitative Comparison of this compound Drug Delivery Systems

The following tables summarize the key quantitative data from in vivo studies investigating different this compound-loaded nanocarriers.

Table 1: Physicochemical Properties of this compound Nanocarriers

Delivery SystemDrugParticle Size (nm)Encapsulation Efficiency (%) / Drug Loading (%)Zeta Potential (mV)
PLGA NanoparticlesThis compound β-D-galactopyranoside187.1Not specified in abstractNot specified in abstract
PEGylated LiposomesThis compound116 ± 3.278%Negative
Mesoporous Silica (B1680970) Nanoparticles (MSN)This compound~5012.56%Negative
Nanostructured Lipid Carriers (NLCs)This compound174.9 ± 3.6685.03 ± 2.36% (EE) / 17.01 ± 0.48% (DL)-34.3 ± 1.35

Table 2: In Vivo Efficacy of this compound Drug Delivery Systems

Delivery SystemDisease ModelAnimal ModelKey Efficacy Findings
PLGA NanoparticlesDiethyl nitrosamine-induced hepatocellular carcinomaWistar ratsEnhanced anticancer potential by managing reactive oxygen species, mitochondrial dysfunction, and proinflammatory cytokines.[1][2]
PEGylated LiposomesDalton's ascites lymphomaNot specifiedSignificantly stabilized body weight, reduced tumor growth, and improved serum biochemical and hematological parameters compared to free this compound.[3][4]
Mesoporous Silica Nanoparticles (MSN)Breast cancerTumor-bearing miceEffectively reduced tumor growth compared with free this compound due to enlarged bioavailability in tumor tissue.[5]
Nanostructured Lipid Carriers (NLCs)Bleomycin-induced idiopathic pulmonary fibrosisMiceSignificant improvements in body weight, lung/body-weight ratio, reduced leukocyte infiltration, and decreased inflammatory cytokine IL-6 levels.[6]

Comparison with Alternative Treatments

A crucial aspect of evaluating any new therapeutic strategy is to compare it against existing or alternative treatments.

Table 3: In Vivo Efficacy of Alternative Treatments

DiseaseAlternative TreatmentAnimal ModelKey Efficacy Findings
Hepatocellular CarcinomaSorafenib (B1663141)Patient-derived HCC xenograftsDose-dependent inhibition of tumor growth.[7]
LymphomaCHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone)Human lymphoma xenografts in immunodeficient miceStandard chemotherapy regimen used to induce remission.[8]
Breast CancerTamoxifenER-positive breast cancer xenografts in athymic miceControlled the growth of estrogen receptor-positive breast cancer.
Idiopathic Pulmonary FibrosisN-acetylcysteineBleomycin-induced pulmonary fibrosis in ratsReduced primary inflammatory events, preventing cellular damage and subsequent development of pulmonary fibrosis.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.

This compound-PLGA Nanoparticles in Hepatocellular Carcinoma
  • Animal Model: Wistar rats.[1][2]

  • Disease Induction: Diethyl nitrosamine (B1359907) (DEN)-induced hepatocellular carcinoma.[1][2]

  • Drug Administration: The route and dosage of the this compound β-D-galactopyranoside-loaded PLGA nanoparticles (UFG-PLGA-NP) were not specified in the abstract.

  • Efficacy Assessment: Evaluation of hepatic, nonhepatic, antioxidant, and anti-inflammatory biochemical parameters. Microscopical and histopathological investigations were also performed.[1]

This compound-PEGylated Liposomes in Lymphoma
  • Animal Model: Dalton's ascites lymphoma tumor model.[3][4]

  • Drug Administration: The route and dosage of the this compound-encapsulated nanoliposomes (nLUB) were not detailed in the abstract.

  • Efficacy Assessment: Monitoring of body weight, tumor growth, and serum biochemical and hematological parameters.[3][4]

This compound-Mesoporous Silica Nanoparticles in Breast Cancer
  • Animal Model: Tumor-bearing mice.[5]

  • Drug Administration: The administration route and dosage of the this compound-loaded mesoporous silica nanoparticles (Umbe@MSN-PAA-FA) were not specified in the abstract.

  • Efficacy Assessment: Measurement of tumor growth and assessment of systemic toxicity in other vital organs.[5]

This compound-Nanostructured Lipid Carriers in Idiopathic Pulmonary Fibrosis
  • Animal Model: Bleomycin-induced idiopathic pulmonary fibrosis (IPF) mice model.[6]

  • Drug Administration: The route and dosage of the this compound-loaded NLCs (UMB-NLC) were not detailed in the abstract.

  • Efficacy Assessment: Measurement of body weight, lung/body-weight ratio, leukocyte infiltration and interleukin-6 in bronchoalveolar lavage fluid (BALF), antioxidant status, and histopathological analysis of lung tissue.[6]

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis induce Induce Disease in Animal Model (e.g., DEN, Bleomycin, Tumor Cell Implantation) treat Administer Treatment - this compound Formulation - Free this compound - Alternative Treatment - Control (Vehicle) induce->treat assess Monitor and Collect Data - Tumor Volume/Weight - Survival Rate - Biochemical Markers - Histopathology treat->assess analyze Compare Efficacy - Statistical Analysis - Interpretation of Results assess->analyze

Caption: General experimental workflow for in vivo efficacy assessment.

umbelliferone_moa This compound This compound (or UFG) ROS Reactive Oxygen Species (ROS) This compound->ROS Reduces Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Prevents Cytokines Pro-inflammatory Cytokines This compound->Cytokines Alters Apoptosis Apoptosis This compound->Apoptosis Induces CancerCell Cancer Cell Apoptosis->CancerCell Leads to Death of

Caption: Simplified signaling pathway of this compound's anticancer effects.

Discussion and Conclusion

The in vivo studies reviewed here demonstrate that nano-formulations can significantly enhance the therapeutic efficacy of this compound. Across different disease models, including hepatocellular carcinoma, lymphoma, breast cancer, and idiopathic pulmonary fibrosis, this compound delivered via PLGA nanoparticles, liposomes, mesoporous silica nanoparticles, and nanostructured lipid carriers has shown superior performance compared to the free drug.[1][3][5][6] This improved efficacy is attributed to factors such as increased bioavailability, targeted delivery, and controlled release.

When compared to some standard-of-care treatments, the this compound-loaded nanocarriers show promise. For instance, in the context of cancer, while chemotherapies like CHOP and targeted therapies like sorafenib are effective, they are often associated with significant side effects. This compound, being a natural compound, may offer a better safety profile, and its encapsulation in nanoparticles could further minimize off-target effects. However, direct comparative in vivo studies between this compound nanomedicines and these standard treatments are lacking and would be a crucial next step in evaluating their true clinical potential.

References

Safety Operating Guide

Proper Disposal Procedures for Umbelliferone

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: All umbelliferone waste, including the pure compound, solutions, and contaminated materials, should be managed as hazardous chemical waste. This precautionary approach ensures the highest level of safety for laboratory personnel and the environment, even though classifications may vary between suppliers.[1] this compound is considered irritating to the eyes, skin, and respiratory system.[1][2][3] Therefore, handling and disposal require adherence to strict safety protocols.

Hazard and Physical Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data for this compound.

ParameterValueSource
Appearance Yellow to tan powder; White crystals[2][3]
Melting Point 228 - 234 °C / 442.4 - 453.2 °F[4]
Solubility Freely soluble in alcohol, chloroform, acetic acid, dilute alkalis. Not well miscible with water.[2]
CHEMWATCH Hazard Ratings Flammability: 1 (Low)Toxicity: 0 (Min/Nil)Body Contact: 2 (Moderate)Reactivity: 1 (Low)Chronic: 2 (Moderate)[2]
GHS Classification Varies by supplier from "Not a hazardous substance or mixture"[5][6] to "Hazardous substance" (Irritant)[2]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2), other pyrolysis products.[2][4]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound waste from a laboratory setting.

Waste Segregation at the Source

Proper segregation is the first critical step. Immediately separate this compound waste into dedicated, clearly labeled containers at the point of generation. Do not mix with other incompatible waste streams.[1][7]

  • Solid Waste: Collect all this compound-contaminated solid materials in a dedicated, leak-proof hazardous waste container.[1] This includes:

    • Unused or expired pure this compound powder.

    • Contaminated Personal Protective Equipment (PPE) such as gloves and lab coats.

    • Contaminated labware like pipette tips, vials, and culture plates.[1]

  • Liquid Waste: Collect all unused or waste solutions containing this compound in a designated, sealed, and compatible liquid waste container.[3] Never pour this compound solutions down the drain.[3]

  • Sharps Waste: Any contaminated sharps, such as needles or scalpels, must be placed immediately into a designated, puncture-resistant sharps container for hazardous waste.[1][3]

Container Labeling

Proper labeling is mandatory for safety and regulatory compliance. All waste containers must be clearly and securely labeled.[3]

  • Use labels that include:

    • The words "Hazardous Waste" .[1]

    • The full chemical name: "this compound Waste" .[1]

    • The primary hazards (e.g., "Irritant," "Cytotoxic" ).[1]

    • The accumulation start date (the date the first piece of waste is added).[1][8]

    • The name of the Principal Investigator and the laboratory location.[1]

Waste Storage

Store waste containers safely within the laboratory before pickup.

  • Store all hazardous waste containers in a designated and secure secondary containment area.[1]

  • Ensure containers remain tightly sealed except when adding waste.[1][7]

  • Store away from incompatible materials, particularly strong oxidizing agents.[2][4]

Disposal Request and Pickup

Do not dispose of this compound waste in the regular trash or via sewer systems.

  • Follow your institution's specific procedures for hazardous waste disposal, which typically involves contacting the Environmental Health and Safety (EHS) department.[1][3]

  • Provide the EHS department with accurate information about the waste contents when scheduling a pickup.[1]

  • EHS will arrange for the transport of the waste to a licensed hazardous waste facility, where it will likely be disposed of via incineration.[3][8]

Spill Management

In the event of a spill, act immediately to contain and clean the area.

  • Alert Personnel: Immediately notify others in the vicinity.[1]

  • Wear PPE: Use appropriate PPE, including double gloves, a lab coat, and safety goggles.[1] For dusts, respiratory protection is required.[5]

  • Containment:

    • For powder spills , gently cover with an absorbent material to avoid raising dust.[1]

    • For liquid spills , absorb with a chemical spill pillow or other inert absorbent pads.[1]

  • Cleanup: Collect all cleanup materials and place them in the solid hazardous waste container.[1]

  • Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.[1][9]

Decontamination of Surfaces and Glassware
  • After handling this compound and preparing waste for disposal, decontaminate all work surfaces.[1]

  • Empty containers must be managed carefully. An "empty" container may still contain hazardous residue.[7] Triple rinsing with a suitable solvent is a common practice; the rinsate must be collected and disposed of as hazardous liquid waste.[7]

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper segregation and disposal of this compound waste.

UmbelliferoneDisposal cluster_0 cluster_1 1. Segregation at Source cluster_2 2. Containerization & Labeling cluster_3 3. Storage & Disposal start This compound Waste Generated solid Solid Waste (PPE, Labware) start->solid liquid Liquid Waste (Solutions) start->liquid sharps Sharps Waste (Needles) start->sharps container_solid Collect in Labeled Hazardous Solid Waste Container solid->container_solid container_liquid Collect in Labeled Hazardous Liquid Waste Container liquid->container_liquid container_sharps Collect in Labeled Puncture-Proof Sharps Container sharps->container_sharps storage Store in Secure Secondary Containment container_solid->storage container_liquid->storage container_sharps->storage pickup Request EHS Pickup for Final Disposal (e.g., Incineration) storage->pickup

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Personal protective equipment for handling Umbelliferone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Umbelliferone

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Following these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several potential hazards.[1][2] It is classified as a combustible solid that can form explosive dust clouds in the air.[3][4] Direct contact can cause skin and serious eye irritation, and inhalation of dust may lead to respiratory irritation.[1][5][6] Adherence to the following PPE guidelines is mandatory to mitigate risks.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecification and Remarks
Eyes/Face Safety goggles with side shields or chemical goggles.A face shield may be required for operations with a high risk of dust generation.[2][7]
Hands Chemical-resistant gloves.Gloves must be tested according to EN 374.[4][8] Suitable materials for handling dry, undissolved solids include nitrile rubber, butyl rubber, and polychloroprene.[3] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[3]
Respiratory Dust respirator / Particulate filter.A P1 particulate filter (EN 143) or a NIOSH/MSHA approved respirator is necessary when dust formation is likely or if exposure limits are exceeded.[4][7][8]
Body Protective clothing / Laboratory coat.Wear appropriate protective clothing to prevent skin contact.[2][3][7]

Operational Plan: Safe Handling Protocol

A systematic approach is critical when working with this compound. The following step-by-step protocol outlines the procedure from preparation to post-handling cleanup.

Experimental Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (Fume hood available) prep1->prep2 prep3 Assemble all required PPE (Goggles, Gloves, Lab Coat, Respirator) prep2->prep3 prep4 Prepare designated work area (Clean, Uncluttered) prep3->prep4 handle1 Don appropriate PPE prep4->handle1 Proceed to Handling handle2 Carefully weigh solid this compound (Minimize dust creation) handle1->handle2 handle3 Perform experimental procedures in a well-ventilated area handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 Experiment Complete clean2 Segregate waste into labeled, sealed containers clean1->clean2 clean3 Dispose of waste according to institutional and local regulations clean2->clean3 clean4 Remove PPE and wash hands thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

Step-by-Step Handling and Storage Procedures

Preparation and Handling:

  • Ventilation : Always handle this compound in a well-ventilated area.[9] A fume hood or local exhaust ventilation is strongly recommended to control dust.[4][8][10]

  • Avoid Contact : Take all necessary precautions to avoid direct personal contact, including inhalation of dust and contact with skin and eyes.[3]

  • Prevent Dust : Handle the substance carefully to avoid generating dust clouds, which can be explosive.[3][9]

  • General Hygiene : Do not eat, drink, or smoke in the laboratory.[7] Keep the chemical away from food and drink.[4][8][10] Wash hands thoroughly after handling the substance.[2][5][6]

Storage:

  • Container : Store this compound in its original, clearly labeled, and tightly sealed container.[3][7] Polyethylene or polypropylene (B1209903) containers are suitable.[3]

  • Conditions : Keep the container in a dry, cool, and well-ventilated place.[4][7][10] The recommended storage temperature is between 15–25 °C.[4]

  • Incompatibilities : Store away from incompatible materials as specified in the substance's Safety Data Sheet (SDS).[4][8][10]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: this compound Disposal Plan

Waste TypeDisposal ProcedureKey Considerations
Unused/Surplus this compound 1. Do not dispose of down the drain.[4][8] 2. Collect in a clearly labeled, sealed, and appropriate container.[4][8] 3. Consult with your institution's waste management authority for approved disposal methods.[3][11]Recycling may be an option for unused, uncontaminated material.[3][11] Some jurisdictions allow for incineration after dissolving the material in a combustible solvent.[12]
Contaminated Labware (e.g., gloves, wipes) 1. Handle as hazardous waste. 2. Place in a designated, sealed waste container.Contaminated packages and materials should be treated with the same precautions as the substance itself.[4][8]
Empty Containers 1. Puncture containers to prevent reuse.[11] 2. Dispose of as unused product according to local regulations.[12]Completely emptied and cleaned containers may be recyclable.[4][8]

General Disposal Guidance: All waste disposal must be conducted in strict accordance with all applicable local, state, and federal regulations.[3][11] It is the responsibility of the waste generator to correctly identify and classify the waste.[12] If in doubt, consult with a local waste disposal expert or your institution's environmental health and safety department.[4][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Umbelliferone
Reactant of Route 2
Reactant of Route 2
Umbelliferone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.